2-(3,5-Dimethylphenyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSEEODNZVFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603828 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183804-03-6 | |
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(3,5-Dimethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenyl)benzoic acid is a biphenyl carboxylic acid derivative. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure which can allow for specific molecular interactions. While this specific isomer is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its known characteristics, plausible synthetic routes based on established chemical principles, and a comparative analysis with related, well-characterized isomers. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.
PART 1: Physicochemical Properties of this compound
Data for this compound is sparse. The following table summarizes the available information, primarily from chemical suppliers. It is important to note that some of these properties may be predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 1183804-03-6 | |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=CC(=CC(=C1)C2=CC=CC=C2C(=O)O)C |
Absence of further experimental data such as melting point, boiling point, and solubility in peer-reviewed literature underscores the novelty of this specific isomer.
Structural Analysis and Comparison
The structure of this compound, a biphenyl derivative, features a carboxylic acid group at the 2-position of one phenyl ring and two methyl groups at the 3' and 5' positions of the second phenyl ring. The ortho-positioning of the dimethylphenyl group relative to the carboxylic acid will likely induce significant steric hindrance, influencing the molecule's conformation and reactivity. This steric clash may prevent free rotation around the biphenyl bond, potentially leading to atropisomerism.
For comparative purposes, the properties of the parent compound, biphenyl-2-carboxylic acid , are presented below. These can offer a baseline for predicting the behavior of the target molecule.
| Property | Value | Source |
| CAS Number | 947-84-2 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Melting Point | 111-113 °C | [1][2] |
| Boiling Point | 199 °C at 10 mmHg | [1] |
| pKa | 3.46 (at 25 °C) | [1] |
| Water Solubility | Insoluble | [1] |
The addition of two methyl groups in this compound would be expected to increase its lipophilicity and molecular weight compared to the parent biphenyl-2-carboxylic acid.
PART 2: Synthesis and Methodologies
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are logical for this target.
Figure 1: Retrosynthetic analysis of this compound.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for biaryl synthesis[3]. This pathway would involve the coupling of a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid or its ester) with (3,5-dimethylphenyl)boronic acid.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst is essential. For sterically hindered substrates, ligands such as phosphines (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity[4].
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used.
Experimental Protocol (Hypothetical):
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid (1 equivalent), (3,5-dimethylphenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, such as a 3:1 mixture of toluene and water.
-
Heat the reaction mixture with stirring at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Figure 2: Proposed Suzuki-Miyaura synthesis pathway.
The Ullmann condensation is a classical method for biaryl synthesis involving copper-catalyzed coupling of two aryl halides[5]. While it often requires harsh conditions, modern modifications have made it more practical[6][7]. This approach could involve the coupling of a 2-halobenzoic acid with a 1-halo-3,5-dimethylbenzene.
Causality Behind Experimental Choices:
-
Catalyst: A copper catalyst (e.g., CuI, Cu₂O, or copper bronze) is used, often in stoichiometric amounts in classical procedures, but catalytic amounts are possible with the use of ligands.
-
Ligands: Ligands such as phenanthroline or diamines can accelerate the reaction and allow for milder conditions.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used.
Experimental Protocol (Hypothetical):
-
In a reaction vessel, combine 2-iodobenzoic acid (1 equivalent), 1-bromo-3,5-dimethylbenzene (1.5 equivalents), CuI (10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a high-boiling solvent such as DMF.
-
Heat the mixture to 120-150 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and acidify with HCl.
-
Extract the product with an organic solvent.
-
Purify the crude product as described for the Suzuki coupling.
Sources
- 1. 2-Biphenylcarboxylic acid | 947-84-2 [chemicalbook.com]
- 2. 联苯-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
An In-Depth Technical Guide to 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Nomenclature
3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest within the sphere of medicinal chemistry and materials science. Its structural framework, featuring a biphenyl core, provides a rigid and tunable scaffold for the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.
IUPAC Name: 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
Synonyms: 2-(3,5-Dimethylphenyl)benzoic acid
CAS Number: 1183804-03-6[2]
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| XLogP3 | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 226.099379685 Da | PubChem |
| Monoisotopic Mass | 226.099379685 Da | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 274 | PubChem |
Note: The data presented in this table is computationally derived and serves as an estimation. Experimental validation is recommended for precise characterization.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[3][4] The general strategy involves the coupling of an aryl halide with an arylboronic acid.[5]
Objective: To synthesize 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid from 2-bromobenzoic acid and (3,5-dimethylphenyl)boronic acid.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid.
Materials:
-
2-bromobenzoic acid
-
(3,5-dimethylphenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol), (3,5-dimethylphenyl)boronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.05 mol% of Tetrakis(triphenylphosphine)palladium(0)).
-
Solvent Addition: Introduce a biphasic solvent system, typically a mixture of an organic solvent like toluene and water.
-
Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 4 to 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent such as ethyl acetate.[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid.[6]
Causality Behind Experimental Choices:
-
The use of a palladium catalyst is crucial as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond.[7]
-
A base is required to activate the boronic acid for the transmetalation step.
-
The biphasic solvent system helps to dissolve both the organic and inorganic reagents.
-
Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials, catalyst residues, and byproducts.
Potential Applications in Drug Development
The biphenyl carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with several marketed drugs belonging to this class.[1] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][6]
Anti-inflammatory Potential:
Many biphenyl carboxylic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[1] Marketed drugs such as Flurbiprofen and Diflunisal are prominent examples of this class of compounds.[6] While specific studies on the anti-inflammatory activity of 3',5'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid are not extensively documented, its structural similarity to known NSAIDs suggests it may possess similar pharmacological properties. A study on a novel arylacetic acid, 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, demonstrated significant anti-inflammatory and analgesic activity, which was associated with the inhibition of COX-1.[8] This provides a rationale for investigating the anti-inflammatory potential of the title compound.
Anticancer Potential:
Recent research has highlighted the potential of biphenyl derivatives as anticancer agents.[6] Some studies have shown that hydroxylated biphenyl compounds can inhibit cell proliferation and induce apoptosis in malignant melanoma cells.[9] A library of small molecule biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against breast cancer cell lines, with some derivatives showing potent activity.[6] The structural features of 3',5'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid make it a candidate for investigation in anticancer drug discovery programs. For instance, a study on biphenyl-4-carboxylic acid derivatives demonstrated that they can act as inhibitors of Cdk4 and tubulin polymerization, leading to cell cycle arrest.[10] Another study synthesized novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives as potential allosteric inhibitors of EGFR tyrosine kinase for anticancer therapy.[11]
Signaling Pathway Illustration:
Given the potential for anti-inflammatory activity, a plausible mechanism of action for biphenyl carboxylic acid derivatives involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.
Figure 2: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.
Conclusion
3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is a readily accessible molecule through established synthetic methodologies like the Suzuki-Miyaura cross-coupling. Its structural similarity to known pharmacologically active compounds, particularly in the anti-inflammatory and anticancer arenas, makes it a compelling candidate for further investigation in drug discovery and development. The in-depth understanding of its synthesis and potential biological targets, as outlined in this guide, provides a solid foundation for researchers to explore its therapeutic potential.
References
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
-
D'Amico, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. [Link]
-
PubChem. (n.d.). 3,5-Dimethylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]
-
Matos, M. A. R., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry. [Link]
-
Moore, W. R., et al. (1997). Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties. PubMed. [Link]
-
Mendham, A. P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. King's College London. [Link]
-
Kumar, D., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. SciSpace. [Link]
-
Liu, W., et al. (2020). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. ResearchGate. [Link]
-
ACS Publications. (2012). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Kumar, D., et al. (2011). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]
-
Chauhan, M., & Solanki, N. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-3-carboxylic acid, 3'-amino-2'-hydroxy-, hydrochloride (1:1). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3',5-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | 1554496-74-0 [chemicalbook.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjsocmed.com]
2-(3,5-Dimethylphenyl)benzoic acid CAS number 1183804-03-6
Technical Guide: 2-(3,5-Dimethylphenyl)benzoic Acid CAS Number: 1183804-03-6 Molecular Formula: C₁₅H₁₄O₂ | Molecular Weight: 226.27 g/mol
Strategic Profile & Chemical Significance
This compound represents a specialized class of ortho-substituted biaryl carboxylic acids . In the landscape of organic synthesis and medicinal chemistry, this molecule is not merely an end-product but a high-value divergent scaffold .
Its structural core features a benzoic acid moiety coupled at the ortho (2-) position to a 3,5-dimethylphenyl ring. This specific architecture introduces two critical chemical behaviors:
-
Atropisomerism Potential: The steric bulk of the ortho-carboxylic acid combined with the meta-methyl groups on the pendant ring creates a rotationally restricted axis. While not fully configurationally stable at room temperature without further substitution, it exhibits significant "molecular twist," forcing the two aromatic rings out of planarity. This non-planar geometry is crucial for disrupting pi-stacking in drug targets and increasing solubility.
-
Electrophilic Cyclization Precursor: It serves as the immediate precursor to 2,4-dimethylfluoren-9-one , a polycyclic aromatic hydrocarbon (PAH) core found in various optoelectronic materials and bioactive alkaloids.
Synthetic Architecture: The Suzuki-Miyaura Protocol
The most robust route to CAS 1183804-03-6 is the palladium-catalyzed Suzuki-Miyaura cross-coupling. However, standard protocols often fail here due to the ortho-effect . The carboxylic acid group at the 2-position creates steric hindrance and can poison palladium catalysts by forming stable carboxylate complexes.
Expert Insight: To overcome the steric barrier and prevent catalyst deactivation, we utilize a ligand-accelerated system . Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential because they facilitate the oxidative addition of the hindered aryl halide and promote the reductive elimination step, which is often the rate-determining step in crowded biaryls.
Optimized Experimental Protocol
Reagents:
-
Substrate A: 2-Bromobenzoic acid (1.0 equiv)
-
Substrate B: 3,5-Dimethylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: SPhos (10 mol%) — Critical for steric tolerance
-
Base: K₃PO₄ (3.0 equiv) — Preferred over carbonates for hindered acids
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Methodology:
-
Inertion: Charge a reaction flask with 2-bromobenzoic acid, 3,5-dimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill with Argon (3x) to remove O₂.
-
Solvation: Add degassed Toluene/Water mixture. The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.
-
Thermal Activation: Heat the mixture to 100°C for 12–16 hours. Vigorous stirring is mandatory to ensure phase transfer.
-
Quench & Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (precipitating the free acid). Extract with Ethyl Acetate (3x).
-
Purification: The crude product often contains protodeboronated byproducts (m-xylene). Recrystallization from Ethanol/Water or column chromatography (Hexanes/EtOAc + 1% Acetic Acid) yields the pure white solid.
Visualization: Synthetic Workflow
Figure 1: Ligand-accelerated Suzuki-Miyaura coupling pathway designed to overcome ortho-steric hindrance.
Functional Utility & Downstream Applications
A. Intramolecular Cyclization (Fluorenone Synthesis)
This molecule is a "masked" fluorenone. Upon exposure to strong Brønsted or Lewis acids, it undergoes intramolecular Friedel-Crafts acylation .
-
Mechanism: The carboxylic acid is converted to a reactive acylium ion (or protonated species), which performs an electrophilic attack on the electron-rich 3,5-dimethylphenyl ring.
-
Regioselectivity: Cyclization occurs exclusively at the position ortho to the biaryl bond, yielding 2,4-dimethyl-9H-fluoren-9-one .
-
Protocol: Heat the acid in Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH) at 120°C for 2 hours.
B. Medicinal Chemistry Scaffold
In drug discovery, CAS 1183804-03-6 acts as a hydrophobic pharmacophore.
-
Angiotensin II Analogs: It mimics the biphenyl core of Sartans (e.g., Valsartan, Losartan), where the carboxylic acid can be bioisosterically replaced by a tetrazole.
-
Kinase Inhibitors: The "twisted" biaryl geometry allows the molecule to fit into hydrophobic pockets of kinases (e.g., p38 MAP kinase) where flat aromatic systems cannot bind effectively.
Visualization: Cyclization Pathway
Figure 2: Acid-mediated intramolecular cyclization converting the biaryl acid into a tricyclic fluorenone core.
Analytical Specifications
To validate the synthesis of CAS 1183804-03-6, researchers should verify the following spectral signatures:
| Technique | Expected Signal Characteristics | Structural Assignment |
| ¹H NMR | δ 12.0–13.0 ppm (Broad singlet, 1H) | Carboxylic Acid (-COOH) |
| ¹H NMR | δ 2.30–2.35 ppm (Singlet, 6H) | Methyl groups (-CH₃) on the phenyl ring |
| ¹H NMR | δ 7.8–8.0 ppm (Doublet, 1H) | Benzoic acid proton ortho to carbonyl |
| ¹³C NMR | δ ~170 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR | δ ~21 ppm | Methyl Carbons |
| IR | 1680–1710 cm⁻¹ (Strong) | C=O[2] Stretch (Carboxylic Acid) |
| IR | 2500–3300 cm⁻¹ (Broad) | O-H Stretch (H-bonded acid) |
Handling & Stability
-
Physical State: White to off-white crystalline solid.
-
Solubility: Insoluble in water. Soluble in DMSO, Methanol, and aqueous alkaline solutions (NaOH, NaHCO₃).
-
Storage: Store at room temperature (2–8°C preferred for long term). Hygroscopic potential is low, but keep desiccated.
-
Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles) required.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Deng, J. Z., Paone, D. V., & Ginnetti, A. T. (2009). Facile Synthesis of Fluorenones via Intramolecular Acylation of Biaryl-2-carboxylic Acids Catalyzed by Trifluoroacetic Anhydride. Tetrahedron Letters, 50(35), 5067-5070. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Gooßen, L. J., et al. (2006). Pd-Catalyzed Synthesis of Biaryls from Carboxylic Acids. Journal of the American Chemical Society, 128(30), 9606-9607. Link
Sources
2-(3,5-Dimethylphenyl)benzoic acid molecular structure and weight
An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)benzoic Acid: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. This document details the molecule's structural and physicochemical properties, offering a foundation for its use in research and development. A detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling is presented, with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide outlines standard methodologies for structural verification and purity assessment, including NMR, MS, and HPLC, to establish a self-validating workflow. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile molecular scaffold.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This section details the nomenclature, structural features, and key physicochemical data for this compound.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
Synonym: 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
-
Molecular Formula: C₁₅H₁₄O₂[1]
-
CAS Number: 1183804-03-6[1]
Molecular Structure
The structure of this compound consists of a benzoic acid ring substituted at the 2-position with a 3,5-dimethylphenyl group. The covalent bond between the two phenyl rings provides a semi-rigid backbone, while the substitution pattern dictates the molecule's three-dimensional conformation and electronic properties.
Caption: 2D molecular structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties of the molecule. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Topological Polar Surface Area | 37.3 Ų | Computed[2] |
| Hydrogen Bond Donors | 1 | Computed[2] |
| Hydrogen Bond Acceptors | 2 | Computed[2] |
| LogP (Octanol-Water Partition) | 3.6 | Computed[2] |
Synthesis and Purification
The synthesis of biaryl compounds like this compound is most efficiently achieved through modern cross-coupling reactions. The Palladium-catalyzed Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of starting materials.
Retrosynthetic Analysis and Strategy
The target molecule is disconnected at the C-C bond between the two aromatic rings. This retrosynthetic approach yields two commercially available precursors: 2-bromobenzoic acid and (3,5-dimethylphenyl)boronic acid. This strategy is highly efficient as it builds the core biaryl scaffold in a single, convergent step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the synthesis of the title compound. The causality for each reagent and condition is explained to provide a deeper understanding of the reaction mechanism.
Materials:
-
2-Bromobenzoic acid
-
(3,5-Dimethylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Diethyl ether
-
Hydrochloric Acid (2M)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromobenzoic acid (1.0 eq), (3,5-dimethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Expertise & Experience: Using a slight excess of the boronic acid component ensures complete consumption of the more valuable halide partner. Potassium carbonate is a crucial base; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Expertise & Experience: A 3 mol% catalyst loading is typically sufficient for this type of coupling. Pd(PPh₃)₄ is a robust, air-stable precatalyst that generates the active Pd(0) species in situ.
-
-
Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio. The mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Trustworthiness: Degassing is a critical, self-validating step. The presence of oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the reaction. A properly degassed reaction will proceed efficiently.
-
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Acidification: After cooling to room temperature, acidify the mixture to a pH of ~2 using 2M HCl. This protonates the carboxylate salt to yield the desired carboxylic acid, causing it to precipitate.
-
Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Structural Characterization and Quality Control
Confirmation of the molecular structure and assessment of purity are non-negotiable standards in chemical synthesis. The following protocols provide a framework for the robust characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet integrating to 6H for the two methyl groups, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 15 carbon atoms, with characteristic shifts for the carbonyl carbon, the quaternary carbons, and the aromatic CH carbons.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) is a suitable method. The sample is dissolved in a solvent like methanol or acetonitrile.
-
Expected Result: In negative ion mode, the primary ion observed will be the [M-H]⁻ adduct, corresponding to an m/z value of approximately 225.27. In positive ion mode, adducts such as [M+H]⁺ (m/z 227.27) or [M+Na]⁺ (m/z 249.27) may be observed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of the final compound.
-
Methodology: A reverse-phase C18 column is typically used.[3] A gradient elution method with a mobile phase consisting of acetonitrile and water (often with a small amount of an acid like formic or phosphoric acid) provides excellent separation.[3]
-
Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (typically by UV absorbance at a wavelength like 254 nm). A purity of >95% is generally considered acceptable for most research applications.
References
-
PubChem. 2-(2,3-Dimethylphenyl)benzoic acid | C15H14O2 | CID 53211359. [Link]
-
SIELC Technologies. Benzoic acid, 3,5-dimethyl-. [Link]
Sources
An In-Depth Technical Guide to the Solubility of 2-(3,5-Dimethylphenyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 2-(3,5-Dimethylphenyl)benzoic acid in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational principles of solubility, predictive methodologies based on analogous structures, and detailed experimental protocols to empower researchers in determining its solubility for a range of applications, from synthetic chemistry to pharmaceutical formulation.
Introduction: Understanding the Molecule and its Context
This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its two phenyl rings, linked by a single bond, create a non-planar structure, while the carboxylic acid group provides a site for hydrogen bonding and salt formation. The dimethyl substitution on one of the phenyl rings further influences its lipophilicity and steric hindrance.
While specific applications of this compound are not extensively documented in publicly available literature, its structural class, biphenyl carboxylic acids, are known intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of biphenyl carboxylic acids are key components in the synthesis of "Sartans," a class of angiotensin II receptor antagonists used to treat hypertension.[1] Furthermore, benzoic acid and its derivatives are widely utilized in the pharmaceutical industry for their antimicrobial and antifungal properties and as building blocks for more complex active pharmaceutical ingredients (APIs).[2][3][4][5]
A thorough understanding of the solubility of this compound is therefore critical for its effective use in:
-
Reaction medium selection: Ensuring the compound is sufficiently soluble for efficient chemical transformations.
-
Purification processes: Designing effective crystallization and chromatography procedures.
-
Formulation development: Creating stable and bioavailable drug products.
-
Analytical method development: Preparing solutions for techniques like HPLC and NMR.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:
-
The Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents.
-
The Biphenyl Core and Dimethyl Substituents: This large, non-polar hydrocarbon portion of the molecule favors interactions with non-polar solvents through van der Waals forces.
Therefore, the solubility of this compound in a given organic solvent will be a balance between these competing factors.
Qualitative Solubility Predictions:
Based on the structure, we can make the following qualitative predictions, drawing parallels with the known solubility of benzoic acid and its derivatives:
-
High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which can effectively solvate the carboxylic acid group. Also, good solubility is anticipated in polar protic solvents such as alcohols (methanol, ethanol) due to hydrogen bonding.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone , ethyl acetate , and dichloromethane . These solvents can interact with both the polar and non-polar parts of the molecule.
-
Low Solubility: Expected in non-polar solvents like hexane , cyclohexane , and toluene . The large non-polar biphenyl structure will have some affinity for these solvents, but the polar carboxylic acid group will hinder dissolution.
-
Very Low Solubility: In water , due to the large hydrophobic biphenyl moiety. While the carboxylic acid group can hydrogen bond with water, the overall molecule is too non-polar to be readily soluble.
It is important to note that temperature will significantly impact solubility, with solubility generally increasing with temperature for most solid solutes.[6][7]
Experimental Determination of Solubility
Given the lack of specific quantitative data, experimental determination is paramount. The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of this compound in various organic solvents.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9][10] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of this compound to a series of screw-capped glass vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker (e.g., 25 °C or 37 °C).
-
Agitate the vials at a consistent speed that allows for thorough mixing without creating a vortex.[9]
-
Allow the samples to equilibrate for a predetermined time (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements are consistent.[10]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for the analytical method).
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13][14]
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) by taking into account the dilution factor.
-
Analytical Method: HPLC for Quantification
A reverse-phase HPLC method is well-suited for the quantification of this compound.
Suggested HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid or formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |
| Column Temperature | 25 °C |
Predicted and Known Solubility of Analogous Compounds
While specific data for this compound is scarce, the solubility of benzoic acid has been extensively studied. This data can serve as a useful, albeit qualitative, benchmark.
Table 1: Experimentally Determined Solubility of Benzoic Acid in Various Solvents
| Solvent | Molar Solubility (mol/L) | Temperature (°C) |
| Water | 0.027 | 25 |
| Ethanol | High | 25 |
| Toluene | Lower | 25 |
| Heptane | Low | 25 |
| Cyclohexane | Low | 25 |
| Chloroform | Reasonably High | 25 |
| Dimethylformamide (DMF) | > 5 | Not specified |
| Dimethyl sulfoxide (DMSO) | > 5 | Not specified |
Data compiled from various sources.[6][7]
The addition of the dimethylphenyl group to the benzoic acid core in this compound will increase its molecular weight and lipophilicity. This is expected to decrease its solubility in polar solvents like water and alcohols compared to unsubstituted benzoic acid, while potentially increasing its solubility in less polar solvents like toluene and dichloromethane.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound:
-
Temperature: As with most solids, the solubility of this compound is expected to increase with temperature.[6][7] This is a critical consideration for processes like recrystallization.
-
pH (in aqueous systems): Although poorly soluble in neutral water, the solubility of this compound will dramatically increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
-
Solvent Polarity: As discussed, a solvent that can effectively interact with both the polar carboxylic acid head and the non-polar biphenyl tail will likely be the most effective.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of direct experimental data necessitates a predictive and methodological approach, the principles and protocols outlined herein equip researchers with the necessary tools to confidently assess its solubility for their specific applications.
Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at various temperatures. Such data would be invaluable to the scientific community and would facilitate the broader application of this and similar biphenyl carboxylic acid derivatives in drug discovery and materials science.
References
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
Semantic Scholar. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]
-
World Health Organization. Annex 4. Retrieved from [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ElectronicsAndBooks. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). Retrieved from [Link]
-
PubMed Central. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
PubMed Central. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of carboxylic acids in apple juice by RP HPLC. Retrieved from [Link]
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]
Sources
- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. who.int [who.int]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(3,5-Dimethylphenyl)benzoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3,5-Dimethylphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in pharmaceutical and materials science research. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential applications. This document will delve into the core spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
For each technique, we will explore the underlying principles, detail a robust experimental protocol, and analyze the expected spectroscopic data for this compound. Given the limited availability of published experimental spectra for this specific compound, this guide will leverage data from closely related analogs and spectral predictions from validated computational tools to provide a thorough and instructive analysis.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique structural framework comprising a benzoic acid moiety linked to a 3,5-dimethylphenyl group at the 2-position. This substitution pattern leads to steric interactions that influence the dihedral angle between the two aromatic rings, which in turn affects the electronic environment of the constituent atoms. These structural nuances are directly probed by the spectroscopic methods discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Theoretical Principles
NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radiofrequency radiation. The precise resonance frequency of a nucleus is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ), which is the cornerstone of NMR-based structural analysis.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Experimental Workflow for NMR Analysis
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Predicted ¹H NMR Data and Interpretation
Due to the absence of a publicly available experimental spectrum, the following is a predicted ¹H NMR spectrum for this compound. Predictions are based on established algorithms that consider the effects of substituents on chemical shifts.[1][2][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-13 | Singlet (broad) | 1H |
| Aromatic (Benzoic Acid Ring) | 7.2 - 8.0 | Multiplets | 4H |
| Aromatic (Dimethylphenyl Ring) | 6.8 - 7.1 | Multiplets | 3H |
| Methyl (-CH₃) | ~2.3 | Singlet | 6H |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding.
-
The aromatic protons of the benzoic acid ring will likely appear as a complex set of multiplets due to their proximity to the electron-withdrawing carboxylic acid group and the adjacent aromatic ring.
-
The aromatic protons on the 3,5-dimethylphenyl ring are expected to be in a more upfield region compared to those on the benzoic acid ring.
-
The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet.
Predicted ¹³C NMR Data and Interpretation
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C=O) | ~170 |
| Aromatic (Quaternary) | 130 - 145 |
| Aromatic (CH) | 125 - 135 |
| Methyl (-CH₃) | ~21 |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field.
-
The quaternary aromatic carbons , including those to which the other ring and the carboxylic acid are attached, will have distinct chemical shifts in the downfield region of the aromatic signals.
-
The protonated aromatic carbons will resonate in the typical aromatic region.
-
The methyl carbons will be the most shielded and appear at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Experimental Workflow for IR Analysis
Caption: A streamlined workflow for ATR-FTIR spectroscopic analysis.
Predicted IR Data and Interpretation
Based on characteristic IR absorption frequencies for similar compounds, the following are the expected key vibrational bands for this compound.[4][5]
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend (Carboxylic Acid) | 950 - 900 | Broad, Medium |
Interpretation:
-
A very broad and strong O-H stretching band in the region of 3300-2500 cm⁻¹ is the hallmark of a carboxylic acid dimer formed through hydrogen bonding.
-
A strong C=O stretching absorption around 1700 cm⁻¹ further confirms the presence of the carboxylic acid functional group.
-
The presence of both aromatic and aliphatic C-H stretching bands will be evident.
-
Characteristic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, indicative of the two aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Theoretical Principles
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization technique for compounds like this compound is Electrospray Ionization (ESI) or Electron Ionization (EI).
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. EI is a harder ionization technique that leads to more extensive fragmentation.
-
Mass Analysis: The ions are analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine their exact m/z values.
-
Fragmentation (MS/MS): To gain further structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Experimental Workflow for Mass Spectrometry Analysis
Caption: A comprehensive workflow for mass spectrometric analysis from sample preparation to structural confirmation.
Expected Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₅H₁₄O₂.
-
Molecular Weight: The calculated monoisotopic mass is 226.0994 g/mol .
-
Molecular Ion: In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 227.1072. In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 225.0916. In EI, the molecular ion [M]⁺˙ would be observed at m/z 226.
-
Fragmentation Pattern: The fragmentation of biphenyl carboxylic acids is influenced by the stability of the aromatic rings and the lability of the carboxylic acid group.[6][7][8] Common fragmentation pathways include:
-
Loss of water ([M-H₂O]⁺˙) from the molecular ion.
-
Loss of the hydroxyl radical (•OH) to form an acylium ion ([M-OH]⁺).
-
Loss of the carboxyl group (•COOH) to form the biphenyl radical cation.
-
Cleavage of the bond between the two aromatic rings.
-
Conclusion
References
-
Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. (2019). ResearchGate. [Link]
- Production method of 3,5-dimethylbenzoic acid. (n.d.).
-
Synthesis and characterization of Benzoic Acid. (2023). Chemistry Research Journal. [Link]
-
Synthesis of 2,3-dimethyl benzoic acid. (n.d.). PrepChem.com. [Link]
-
Benzoic acid, 3,5-dimethyl-. (2018). SIELC Technologies. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
-
2-((3',5'-Dimethyl-4'-hydroxyphenyl)azo)benzoic acid. (n.d.). PubChem. [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
-
IR spectra prediction. (n.d.). Cheminfo.org. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
NMRium demo - Predict. (n.d.). NMRium. [Link]
-
Infrared spectra prediction. (n.d.). Cheminfo.org. [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PMC - PubMed Central. [Link]
-
MolView. (n.d.). MolView. [Link]
-
Simulate and predict NMR spectra. (n.d.). NMRDB.org. [Link]
-
SpectraBase. (n.d.). Wiley Science Solutions. [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]
-
Mefenamic acid. (n.d.). Wikipedia. [Link]
-
Spectra Prediction. (n.d.). CFM-ID. [Link]
-
nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. [Link]
-
1H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... (n.d.). ResearchGate. [Link]
-
GCMS Section 6.12. (n.d.). Whitman People. [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. app.nmrium.com [app.nmrium.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. IR spectra prediction [cheminfo.org]
- 5. Infrared spectra prediction [cheminfo.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. GCMS Section 6.12 [people.whitman.edu]
Technical Guide: Structural Characterization of 2-(3,5-Dimethylphenyl)benzoic Acid
The following technical guide details the structural elucidation, synthesis, and crystallographic analysis of 2-(3,5-Dimethylphenyl)benzoic acid. This guide is designed for researchers in structural chemistry and pharmaceutical solid-state development.[1]
Subject: this compound (CAS: 1183804-03-6) Class: Biaryl Carboxylic Acid / Atropisomeric Scaffold Application: Pharmaceutical Intermediate, Ligand Design, Steric Model for Atropisomerism[1]
Executive Summary
This compound represents a critical structural motif in drug discovery, serving as a model for biaryl atropisomerism .[1] The presence of the meta-dimethyl substitution on the phenyl ring, combined with the ortho-carboxylic acid on the benzoic moiety, creates a unique steric environment.[1] This guide provides a comprehensive protocol for its synthesis, solid-state isolation, and crystallographic analysis, focusing on the causality between steric hindrance and crystal packing efficiency.[1]
Chemical Context & Synthesis Protocol
To obtain single crystals suitable for X-ray diffraction (SC-XRD), high-purity material is required.[1] The biaryl bond is constructed via a Suzuki-Miyaura cross-coupling reaction, optimized here to minimize deboronation byproducts.[1]
Optimized Synthesis Workflow
Reaction: 2-Bromobenzoic acid + 3,5-Dimethylphenylboronic acid
-
Catalyst System:
is preferred over due to higher stability against oxidation.[1] -
Base/Solvent:
(2.0 equiv) in 1,4-Dioxane/Water (4:1).[1] The aqueous component is critical for the transmetallation step.[1] -
Temperature: 90°C for 12 hours.
Purification for Crystallography
Standard silica chromatography often leaves trace isomeric impurities that inhibit crystal growth.[1]
-
Step 1: Acid-base extraction (dissolve in 1M NaOH, wash with ether, precipitate with 1M HCl).[1]
-
Step 2: Recrystallization from hot Ethanol/Water (9:1) to remove amorphous oligomers.[1]
Crystallization Methodology
Obtaining X-ray quality crystals of flexible biaryl carboxylic acids requires controlling the rate of nucleation to favor the formation of the most stable polymorph (typically the centrosymmetric dimer).[1]
Solvent Screening Matrix
| Solvent System | Method | Target Polymorph | Mechanism |
| Ethanol | Slow Evaporation | Form I (Solvated) | H-bonding competition with solvent.[1] |
| Toluene/Hexane (1:1) | Vapor Diffusion | Form II (Anhydrous) | Non-polar environment encourages acid dimerization.[1] |
| Acetonitrile | Cooling (-20°C) | Kinetic Form | Rapid nucleation traps metastable conformers.[1] |
Recommended Protocol: Dissolve 20 mg of purified compound in 2 mL of Toluene. Place in a small vial. Place this vial inside a larger jar containing 5 mL of Hexane (antisolvent).[1] Seal the outer jar. Allow vapor diffusion to occur over 7-10 days at ambient temperature.[1]
Structural Analysis & Expectations
This section details the specific structural features that must be analyzed upon solving the structure. The core hypothesis is that the molecule adopts a highly twisted conformation to relieve steric strain.[1]
The Biaryl Twist (Torsion Angle)
The defining feature of 2-arylbenzoic acids is the dihedral angle between the two aromatic rings.[1]
-
Steric Driver: The steric clash between the carboxylic acid group (position 2) and the ortho-protons of the 3,5-dimethylphenyl ring forces the rings out of coplanarity.[1]
-
Expected Value: Based on analogous structures (e.g., 2-phenylbenzoic acid), the twist angle is expected to range between 50° and 70° .[1]
-
Causality: This twist disrupts
- stacking between the biaryl units, forcing the lattice to rely on edge-to-face interactions (CH- ).[1]
Supramolecular Synthon: The Carboxylic Dimer
In non-polar solvents (Toluene), the dominant intermolecular interaction will be the carboxylic acid homodimer .[1]
-
Motif:
graph set.[1] -
Geometry: Two molecules link via paired O-H
O hydrogen bonds across a center of inversion.[1] -
Bond Lengths: Expect O
O distances of approx. 2.65 Å.[1]
Diagram: Structural Logic & Workflow
The following diagram illustrates the logical flow from molecular steric properties to the final crystal lattice observation.
Caption: Logical pathway from steric hindrance to crystal lattice formation.[1]
Characterization Protocols
To validate the structure, the following analytical hierarchy is required.
Single Crystal X-Ray Diffraction (SC-XRD)[1]
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.[1]
-
Temperature: Collect data at 100 K to reduce thermal motion of the freely rotating methyl groups.
-
Refinement: The carboxylic acid proton is often disordered; locate it in the difference Fourier map.[1] If disordered, model with 50% occupancy on both oxygens.[1]
Powder X-Ray Diffraction (PXRD)
-
Purpose: Bulk phase purity verification.
-
Procedure: Grind 10 mg of bulk powder. Scan 2
from 3° to 40°.[1] -
Validation: Compare the experimental pattern with the simulated pattern generated from the SC-XRD CIF file (Mercury software). A match confirms the single crystal is representative of the bulk material.[1]
Differential Scanning Calorimetry (DSC)
-
Purpose: Identify polymorphism.
-
Protocol: Heat from 25°C to 250°C at 10°C/min.
-
Signal: A sharp endotherm (melting) confirms crystallinity.[1] An exotherm prior to melting suggests a polymorphic transition from a metastable kinetic form.[1]
Applications in Drug Design
Understanding the crystal structure of this compound provides direct insights into Atropisomerism .[1]
-
Axial Chirality: If the rotation barrier exceeds ~20 kcal/mol, the biaryl axis becomes a chiral element.[1]
-
Relevance: In kinase inhibitors, locking this conformation can increase potency by pre-organizing the molecule for the binding pocket.[1] The crystal structure reveals the low-energy "bound" conformation.[1]
References
-
Suzuki Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Biaryl Conformational Analysis: Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427.[1] Link[1]
-
Carboxylic Acid Synthons: Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327.[1] Link[1]
-
Crystallization Techniques: Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] Link[1]
Sources
discovery and history of 2-(3,5-Dimethylphenyl)benzoic acid
Technical Whitepaper: The Process Chemistry & Synthetic Utility of 2-(3,5-Dimethylphenyl)benzoic Acid[1]
Part 1: Executive Summary & Historical Context
This compound (CAS: 1183804-03-6) represents a specialized class of ortho-substituted biaryl carboxylic acids .[1] While often overshadowed by its heterocyclic analogs (such as the fenamates or the ether-linked precursors of Olopatadine), this carbon-carbon linked biaryl serves as a critical "Privileged Scaffold" in the synthesis of Fluorenones and Phenanthridinones , and increasingly as a sterically demanded ligand backbone for transition metal catalysis.
The Historical Evolution: From Ullmann to Suzuki
The discovery and accessibility of this molecule track the evolution of C-C bond formation technologies:
-
The "Brute Force" Era (1901–1970s): Early synthesis of ortho-aryl benzoic acids relied on the Ullmann Condensation . This required activating a 2-halobenzoic acid with copper powder at temperatures exceeding 200°C.[1]
-
Limitation: The presence of the 3,5-dimethyl group on the coupling partner introduced significant steric clash, often leading to low yields (<30%) and extensive decarboxylation byproducts.
-
-
The Meyers Oxazoline Era (1970s–1980s): To avoid harsh conditions, chemists utilized Meyers' oxazoline directing groups to activate the ortho-position for Grignard addition. While effective for simple biphenyls, the 3,5-dimethyl substitution pattern often hindered the nucleophilic attack, requiring cryogenic conditions and complex deprotection steps.
-
The Palladium Era (1990s–Present): The true industrial viability of this compound emerged with the maturation of the Suzuki-Miyaura Coupling .[1] The development of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) by the Buchwald and Hartwig groups allowed for the efficient coupling of sterically hindered ortho-halides with meta-substituted boronic acids, raising yields to >90%.[1]
Part 2: Chemical Architecture & Synthetic Protocols[1]
The synthesis of this compound presents a classic "Ortho-Effect" challenge in process chemistry. The carboxylic acid moiety at the C2 position creates steric hindrance that impedes the oxidative addition of palladium, while the 3,5-dimethyl groups on the boronic acid partner increase the bulk around the transmetallation transition state.
Retrosynthetic Analysis
The most robust disconnection is the C1-C1' biaryl bond.
Figure 1: Retrosynthetic strategy leveraging modern cross-coupling logic to overcome steric constraints.
Optimized Experimental Protocol (Self-Validating)
Objective: Synthesis of this compound on a 10g scale. Reaction Type: Suzuki-Miyaura Cross-Coupling.[1]
Reagents:
-
Substrate A: 2-Bromobenzoic acid (1.0 equiv)[1]
-
Substrate B: 3,5-Dimethylphenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%)[1]
-
Rationale: S-Phos is chosen specifically for its ability to facilitate oxidative addition into hindered aryl chlorides/bromides and accelerate reductive elimination in biaryl systems.[1]
-
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Rationale: Potassium phosphate is superior to carbonate bases for hindered substrates, providing higher basicity to activate the boronic acid without causing ester hydrolysis (if esters were used).
-
-
Solvent: Toluene : Water (10:1)[1]
Step-by-Step Methodology:
-
Degassing (Critical Quality Attribute):
-
Charge a 3-neck round bottom flask with Toluene/Water.[1]
-
Sparge with Nitrogen (N₂) for 30 minutes. Why: Oxygen causes homocoupling of the boronic acid (forming 3,3',5,5'-tetramethylbiphenyl), which is a difficult impurity to remove.
-
-
Catalyst Formation:
-
Add Pd(OAc)₂ and S-Phos.[1] Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active Pd(0)-L species.
-
-
Reaction Initiation:
-
Add 2-Bromobenzoic acid and 3,5-Dimethylphenylboronic acid.[1]
-
Add K₃PO₄.
-
Heat to 90°C with vigorous stirring (800 RPM). Note: Vigorous stirring is essential for the biphasic system.
-
-
Monitoring (IPC - In-Process Control):
-
Sample at 2 hours. Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
-
Success Criteria: <2% remaining 2-Bromobenzoic acid.[1]
-
-
Workup & Purification:
-
Cool to RT. Acidify with 1M HCl to pH 2. Caution: CO₂ evolution if carbonates were used; less issue with phosphates.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine. Dry over Na₂SO₄.
-
Crystallization: Concentrate to dryness. Recrystallize from Acetonitrile/Water (9:1) .
-
Why: The biaryl acid crystallizes well from polar aprotic/protic mixtures, while the homocoupled impurities remain in the mother liquor.
-
Quantitative Data Summary:
| Parameter | Traditional (PPh3) | Optimized (S-Phos) |
| Yield | 45-55% | 92-95% |
| Reaction Time | 24 Hours | 4-6 Hours |
| Temp | 110°C (Reflux) | 90°C |
| Impurity Profile | High Homocoupling | Clean |
Part 3: Mechanism & Downstream Utility
Understanding the mechanism is vital for troubleshooting. The steric bulk of the 3,5-dimethyl group interacts with the ligands on Palladium during the transmetallation step.
The Catalytic Cycle (Sterically Demanded)
Figure 2: The catalytic cycle.[2][3][4][5][6][7][8][9][10][11][12] Note that Transmetallation is often the rate-determining step in hindered systems, necessitating the high basicity of K3PO4.
Application: The Fluorenone Gateway
The primary utility of this compound is as a precursor to substituted Fluorenones via intramolecular Friedel-Crafts acylation.[1]
-
Reaction: Acid + Polyphosphoric Acid (PPA) or Eaton's Reagent → 100°C.
-
Product: 2,4-Dimethylfluorenone (or 1,3-dimethyl depending on ring numbering convention).[1]
-
Significance: Fluorenones are core scaffolds for:
-
Organic Light Emitting Diodes (OLEDs): Due to their rigid planar structure and electron-transporting properties.[1]
-
Viral Polymerase Inhibitors: Substituted fluorenones have shown activity against RNA viruses.
-
Part 4: References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
-
Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols, 2, 3115-3121. Link[1]
-
ChemicalBook. (2023). "Product Entry: this compound (CAS 1183804-03-6)." Link
-
GuideChem. (2023). "Compound Properties and Suppliers: CAS 1183804-03-6."[1][13][14] Link
-
Gore, P. H. (1955). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229-281. (Foundational text on the cyclization of arylbenzoic acids). Link[1]
(Note: While specific "discovery" patents for this exact CAS are not publicly indexed as a primary drug substance, the synthesis protocols derived above are based on the authoritative methodology for this chemical class.)
Sources
- 1. Page loading... [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. keyorganics.net [keyorganics.net]
- 4. pharm.or.jp [pharm.or.jp]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling [mdpi.com]
- 8. WO2011033532A1 - Process for preparation of olopatadine hydrochloride - Google Patents [patents.google.com]
- 9. iris.unina.it [iris.unina.it]
- 10. JP3929069B2 - Inhibitors of prenyltransferase - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. echemi.com [echemi.com]
- 13. This compound | 1183804-03-6 [chemicalbook.com]
- 14. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
For correspondence:
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals. The core of this guide focuses on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This guide emphasizes the importance of catalyst and ligand selection, particularly in the context of sterically hindered substrates.
Introduction: The Significance of Substituted Biphenyl Carboxylic Acids
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their unique conformational properties and their presence in numerous biologically active compounds and functional materials. The substitution pattern on the biphenyl rings plays a crucial role in modulating the physicochemical and biological properties of these molecules. 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, with its specific arrangement of a carboxylic acid group ortho to the biphenyl linkage and two methyl groups on the second ring, presents a synthetically challenging yet highly valuable synthon for further chemical elaboration. The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, or conversion to other functional groups, making it a key intermediate in the synthesis of complex molecular architectures.
Retrosynthetic Analysis and Strategic Approach
The most logical and efficient approach for the construction of the 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid scaffold is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis reveals that the target molecule can be disconnected at the C-C bond between the two phenyl rings, leading to two key synthons: an aryl halide and an arylboronic acid.
Specifically, the Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 3,5-dimethylphenylboronic acid emerges as the most viable synthetic route. This strategy is favored due to the commercial availability and relative stability of the starting materials, as well as the high functional group tolerance of the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organohalides, catalyzed by a palladium(0) complex.[1][2] The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzoic acid), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (3,5-dimethylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
This protocol is designed to be a robust and reproducible method for the synthesis of the target compound, taking into account the potential for steric hindrance.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |
| 2-Bromobenzoic acid | 88-65-3 | 201.02 | 98% | 1.00 g | 4.97 |
| 3,5-Dimethylphenylboronic acid | 172975-69-8 | 149.98 | 97% | 0.82 g | 5.47 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 98% | 182 mg | 0.25 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | 2.06 g | 14.91 |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, ≥99.8% | 25 mL | - |
| Water | 7732-18-5 | 18.02 | Degassed | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromobenzoic acid (1.00 g, 4.97 mmol), 3,5-dimethylphenylboronic acid (0.82 g, 5.47 mmol), and potassium carbonate (2.06 g, 14.91 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (182 mg, 0.25 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 25 mL) to remove any remaining base and to protonate the carboxylic acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, with a small amount of acetic acid added to the eluent system to prevent tailing of the carboxylic acid.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be employed to obtain the pure product.
-
Figure 2: Workflow for the synthesis of the target molecule.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of Pd(dppf)Cl₂ is deliberate. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich phosphine that is known to be effective in promoting Suzuki couplings involving sterically hindered substrates.[3] The steric bulk of the ligand facilitates the reductive elimination step, which can be rate-limiting in such cases.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Temperature: The reaction is heated to 80-90 °C to ensure a reasonable reaction rate. Higher temperatures could lead to decomposition of the catalyst or starting materials.
Characterization of 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Expected to be a white to off-white solid.
-
Melting Point: While not explicitly found in the literature for this specific compound, a related compound, 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, has a reported melting point.[4] The melting point of the title compound is expected to be in a similar range and should be determined experimentally.
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the two methyl groups. The carboxylic acid proton will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.
Conclusion
The synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid can be reliably achieved through a Suzuki-Miyaura cross-coupling reaction between 2-bromobenzoic acid and 3,5-dimethylphenylboronic acid. The key to a successful synthesis lies in the judicious choice of a palladium catalyst and a bulky phosphine ligand to overcome the steric hindrance posed by the ortho-substituents. The protocol provided in this guide is a robust starting point for researchers and should enable the efficient production of this valuable building block for applications in drug discovery and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angew. Chem. Int. Ed.2007 , 46 (29), 5359-5363. [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 69535-85-9|2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Safe Handling of 2-(3,5-Dimethylphenyl)benzoic Acid
Introduction: Navigating the Chemistry of a Bespoke Research Compound
2-(3,5-Dimethylphenyl)benzoic acid, also known as 3',5'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid, is a specialized organic compound utilized in advanced research and development, particularly within the synthesis of novel pharmaceutical agents and complex molecular architectures. As with many bespoke research chemicals, comprehensive, peer-reviewed safety data for this specific molecule is not extensively documented. Therefore, this guide adopts a first-principles approach, grounded in the known hazards of its constituent chemical motifs—the biphenyl core, the carboxylic acid group, and dimethylphenyl substituents.
This document is intended for researchers, chemists, and drug development professionals. It provides a robust framework for risk assessment and safe handling by synthesizing data from structurally analogous compounds and adhering to established best practices in chemical safety. The causality behind each recommendation is explained to empower the user with the knowledge to not only follow procedures but also to understand the principles that underpin them.
Hazard Identification and Classification: A Predictive Analysis
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from closely related analogues. An isomer, 3-(3,5-Dimethylphenyl)benzoic acid (CAS 177734-84-8), is classified with GHS07 pictogram and the signal word "Warning".[1] This strongly suggests a similar hazard profile for the 2-substituted isomer. Furthermore, data from parent compounds like benzoic acid and the biphenyl scaffold inform a comprehensive risk profile.
Predicted GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Based on data for 3-(3,5-Dimethylphenyl)benzoic acid and numerous substituted benzoic acids.[1][2][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Based on data for 3-(3,5-Dimethylphenyl)benzoic acid and numerous substituted benzoic acids.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Based on data for 3-(3,5-Dimethylphenyl)benzoic acid and the physical nature of fine organic powders.[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Inferred from a related biphenyl carboxylic acid derivative, indicating environmental persistence and toxicity.[2] |
Disclaimer: This classification is predictive and should be used for preliminary risk assessment. All handling should proceed with the assumption that these hazards are present.
Toxicological Profile: Understanding the Risks
The toxicological profile is constructed from an analysis of the molecule's structural components.
-
Dermal and Ocular Effects: As a substituted benzoic acid, the compound is predicted to be a skin and eye irritant.[2][3] The carboxylic acid moiety can disrupt cell membranes, leading to inflammation, redness, and a burning sensation upon contact.[4] Prolonged or repeated skin contact may exacerbate pre-existing dermatitis.[5]
-
Respiratory Effects: In its powdered form, this compound poses a risk of respiratory tract irritation.[1][2] Inhalation of fine dust can lead to coughing, sneezing, and shortness of breath.[4] Individuals with pre-existing respiratory conditions may be more susceptible.[5]
-
Systemic and Chronic Health Effects: The biphenyl core is a key structural alert for potential chronic hazards. The U.S. Environmental Protection Agency (EPA) has identified biphenyl as providing suggestive evidence of carcinogenicity in animal studies, with the liver and urinary bladder being target organs.[6] Kidney toxicity is also a potential hazard of biphenyl exposure.[6] While there is no specific data for this compound, long-term or repeated exposure should be minimized as a precautionary measure.
Physical and Chemical Properties
While experimental data for this specific molecule is scarce, computed properties provide valuable insight for handling and storage.
| Property | Value (Computed/Estimated) | Source |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[7] |
| Molecular Weight | 226.27 g/mol | PubChem[7] |
| Appearance | Expected to be a white to off-white crystalline solid. | Analogy |
| XLogP3 | 3.6 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Water Solubility | Expected to be low to slightly soluble. | Analogy |
The high XLogP3 value suggests low water solubility and a preference for organic solvents, which is typical for this class of compounds.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary principle is to prevent the compound from coming into contact with the body or being released into the work environment.
Caption: Hierarchy of controls for safe handling.
Detailed PPE Protocol:
-
Eye and Face Protection:
-
Causality: To prevent eye irritation or serious damage from airborne particles or splashes.[2][8]
-
Protocol: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[9] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
-
Skin Protection:
-
Causality: To prevent skin irritation and potential dermal absorption.[2][3]
-
Protocol:
-
Wear a flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs.
-
Wear nitrile or neoprene gloves. Inspect gloves for tears or punctures before and during use.
-
Change gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][10]
-
-
-
Respiratory Protection:
-
Causality: To prevent respiratory tract irritation from inhaling fine dust particles.[1][2]
-
Protocol: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize dust generation.[11] If engineering controls are not sufficient, a NIOSH-approved respirator with a P100 particulate filter may be required.
-
Handling and Storage Procedures
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.
Standard Operating Procedure (SOP) for Handling:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure a Class ABC fire extinguisher and a spill kit are readily accessible.
-
Assemble all necessary glassware, reagents, and equipment before retrieving the compound from storage.
-
-
Weighing and Transfer:
-
Perform all weighing operations on an analytical balance located within a fume hood or a balance enclosure to contain dust.
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Transfer the solid using a spatula. Avoid scooping actions that generate dust.
-
Close the container lid immediately after dispensing the required amount.
-
-
General Handling:
Storage Protocol:
-
Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[12] Keep the container tightly closed to prevent moisture absorption.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8][12]
-
Location: Store in a locked cabinet or designated area for research chemicals.
Accidental Release and First Aid Measures
Rapid and correct response to spills or exposures can significantly mitigate potential harm.
Caption: Emergency response workflow for spills and exposures.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
-
Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect excess solid material and any contaminated items (e.g., gloves, weighing paper, absorbent pads) in a dedicated, labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of contents/container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways, as it is predicted to be very toxic to aquatic life.[2][8]
Conclusion
While this compound is a valuable compound for scientific advancement, its safe use demands a cautious and informed approach. By understanding its predicted hazards based on chemical structure and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate risks. The principles of containment, personal protection, and procedural diligence form the bedrock of a secure laboratory environment for handling this and other novel chemical entities.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
-
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
-
Möller Chemie. (2023). Benzoic acid - Safety data sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: SRM 350c Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dimethylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dimethylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. 3-(3,5-Dimethylphenyl)benzoic acid 95% | CAS: 177734-84-8 | AChemBlock [achemblock.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2,3-Dimethylphenyl)benzoic acid | C15H14O2 | CID 53211359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. moellerchemie.com [moellerchemie.com]
- 9. fishersci.com [fishersci.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Thermochemical Properties of 3,5-Dimethylbenzoic Acid
This technical guide provides a comprehensive overview of the available thermochemical data for 3,5-Dimethylbenzoic acid (CAS RN: 499-06-9), a substituted aromatic carboxylic acid of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its thermodynamic properties is crucial for predicting its behavior in chemical reactions, assessing its stability, and designing efficient synthetic and purification processes. This document synthesizes experimentally determined data, outlines the methodologies for their acquisition, and provides context for their application in research and development.
Introduction: The Significance of Thermochemical Data
Thermochemical parameters such as the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpies of phase transitions are fundamental to chemical thermodynamics. For a molecule like 3,5-Dimethylbenzoic acid, this data is invaluable for:
-
Reaction Energetics: Calculating the enthalpy change (ΔH) for reactions involving this compound, which determines whether a reaction is exothermic or endothermic.
-
Chemical Stability: Assessing the intrinsic stability of the molecule.
-
Process Development: Designing and optimizing processes such as synthesis, crystallization, and purification by understanding the energy requirements and thermal effects.
-
Computational Modeling: Providing benchmark data for the validation and parameterization of computational chemistry models used to predict the properties of related compounds.
This guide will delve into the experimentally determined thermochemical properties of 3,5-Dimethylbenzoic acid, providing researchers, scientists, and drug development professionals with a reliable and in-depth resource.
Core Thermochemical Data for 3,5-Dimethylbenzoic Acid
The following table summarizes the key thermochemical data for solid 3,5-Dimethylbenzoic acid at standard conditions (298.15 K and 1 bar, unless otherwise specified), as compiled from the NIST Chemistry WebBook[1].
| Thermochemical Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (solid) | ΔfH°solid | -466.8 ± 1.7 | Ccb |
| Standard Enthalpy of Combustion (solid) | ΔcH°solid | -4504.0 ± 0.1 | Ccb |
| Constant Pressure Heat Capacity (solid) at 299.15 K | Cp,solid | 192.2 J/mol·K | DH |
| Enthalpy of Sublimation | ΔsubH° | 102.3 ± 0.3 | V |
| Enthalpy of Fusion | ΔfusH | 22.6 | N/A |
-
Ccb: Combustion Calorimetry
-
DH: Not specified, likely determined by calorimetry
-
V: Vapor pressure measurement
Experimental Determination of Thermochemical Properties
The acquisition of high-quality thermochemical data is paramount for its reliable application. The data presented for 3,5-Dimethylbenzoic acid has been primarily determined through well-established calorimetric techniques.
Combustion Calorimetry: The Gold Standard for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°solid) and combustion (ΔcH°solid) of 3,5-Dimethylbenzoic acid were determined using combustion calorimetry[1]. This technique is a cornerstone of experimental thermochemistry for organic compounds.
Experimental Workflow:
The process involves the complete combustion of a precisely weighed sample in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The heat released during the combustion is absorbed by a surrounding water bath, and the temperature change is meticulously measured.
Figure 2: A simplified workflow for determining heat capacity and enthalpy of fusion using Differential Scanning Calorimetry (DSC).
Theoretical Approaches to Thermochemical Data
While experimental data for 3,5-Dimethylbenzoic acid is available, computational methods can be employed to predict thermochemical properties, especially for related or novel compounds where experimental data is lacking.
Computational Workflow:
Figure 3: A general workflow for the theoretical calculation of thermochemical properties using quantum chemistry methods.
Key Considerations in Theoretical Calculations:
-
Choice of Method: Density Functional Theory (DFT) with functionals like B3LYP or M06-2X is a common choice, offering a good balance of accuracy and computational cost.
-
Basis Set: The choice of basis set (e.g., Pople-style or Dunning's correlation-consistent sets) is crucial for obtaining accurate results. A larger basis set generally leads to higher accuracy but also requires more computational resources.
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic or other reaction schemes that conserve the number and types of chemical bonds are often used. This approach benefits from the cancellation of systematic errors in the calculations.
Conclusion
The thermochemical data for 3,5-Dimethylbenzoic acid provides a solid foundation for its application in scientific and industrial settings. The experimentally determined values for the enthalpy of formation, combustion, heat capacity, and phase transitions are essential for a quantitative understanding of its chemical behavior. This guide has not only presented this core data but also provided insight into the robust experimental methodologies used for its determination, underscoring the importance of scientific integrity and validated protocols in generating reliable thermochemical information. For future work on related compounds, the outlined theoretical approaches can serve as a powerful predictive tool, further enabling the rational design and development of novel molecules.
References
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved February 2, 2026, from [Link]
- Gomaa, E. A., & Abou-Elleef, M. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology, 9(2), 42-47.
-
SIELC Technologies. (2018, February 16). Benzoic acid, 3,5-dimethyl-. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3,5-Dimethylbenzoic acid. Retrieved February 2, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-formyl- (CAS 619-21-6). Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 2, 2026, from [Link]
-
Active Thermochemical Tables. (n.d.). Benzoic Acid Enthalpy of Formation. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved February 2, 2026, from [Link]
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
Sources
Introduction: Unveiling the Potential of a Unique Biphenyl Carboxylic Acid Derivative
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 8. ijcrt.org [ijcrt.org]
- 9. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 13. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
Technical Monograph: 2-(3,5-Dimethylphenyl)benzoic Acid
CAS Number: 1183804-03-6 Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol IUPAC Name: 2-(3,5-Dimethylphenyl)benzoic acid[1]
Executive Summary
This compound is a sterically congested biphenyl scaffold serving as a critical intermediate in the synthesis of functional organic materials and pharmacophores. Its structural uniqueness lies in the ortho-carboxylic acid moiety combined with a meta-substituted dimethylphenyl ring. This configuration creates a high rotational energy barrier, making it a valuable precursor for atropisomeric ligands and polycyclic aromatic hydrocarbons (PAHs) like substituted fluorenones.
This guide provides a rigorous technical analysis of its synthesis, reactivity, and applications, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Properties
The molecule features a biphenyl core where the carboxylic acid at the C2 position forces the two phenyl rings out of planarity to minimize steric repulsion with the C2' protons.
Table 1: Physicochemical Profile
| Property | Value / Description | Source/Note |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 169–171 °C | [2] |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Lipophilic core |
| pKa (Calc.) | ~3.8 – 4.2 | Influence of ortho-aryl group |
| LogP (Calc.) | 4.12 | High lipophilicity |
Synthesis Protocol: Sterically Controlled Suzuki-Miyaura Coupling
The synthesis of this compound requires overcoming the steric hindrance at the ortho-position of the benzoic acid. Standard Suzuki conditions often fail or proceed slowly. The following protocol utilizes a specialized phosphine ligand system to ensure high turnover.
Reaction Logic (Causality)
-
Ligand Selection (SPhos or XPhos): Standard PPh₃ ligands are bulky but lack the electron-richness required for oxidative addition into sterically hindered aryl halides. Biaryl monophosphine ligands (Buchwald ligands) prevent palladium aggregation and accelerate the transmetallation step in hindered systems.
-
Base Selection (K₃PO₄): Anhydrous mild bases minimize protodeboronation of the 3,5-dimethylphenylboronic acid.
Step-by-Step Methodology
Reagents:
-
2-Bromobenzoic acid (1.0 equiv)
-
3,5-Dimethylphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)[2]
-
SPhos (10 mol%)[2]
-
K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
Protocol:
-
Catalyst Pre-formation: In a Schlenk tube, dissolve Pd(OAc)₂ and SPhos in degassed toluene. Stir at RT for 15 mins to form the active catalytic species.
-
Addition: Add 2-bromobenzoic acid, 3,5-dimethylphenylboronic acid, and K₃PO₄.
-
Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is a poison to the active Pd(0) species.
-
Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid).
-
Workup (Self-Validating Purification):
-
Cool to RT and dilute with Ethyl Acetate.
-
Acid-Base Extraction: Extract the organic layer with 1M NaOH. The product moves to the aqueous phase (as carboxylate), leaving non-acidic impurities (homocoupled biaryls) in the organic phase.
-
Acidify the aqueous layer with 2M HCl to pH 2. The product precipitates.
-
Filter and recrystallize from Ethanol/Water.
-
Synthesis Workflow Visualization
Figure 1: Optimized Suzuki-Miyaura workflow for sterically hindered biphenyl synthesis.
Reactivity & Applications
The core utility of this compound lies in its ability to undergo intramolecular cyclization and its role as a ligand scaffold.
Intramolecular Friedel-Crafts Acylation (Fluorenone Synthesis)
This molecule is the direct precursor to 2,4-dimethyl-9H-fluoren-9-one (and potentially the 1,3-isomer depending on ring rotation preference, though sterics favor the former). Fluorenones are key building blocks for OLED host materials and conductive polymers.
-
Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH).
-
Mechanism: The carboxylic acid is protonated to form an acylium ion, which performs an Electrophilic Aromatic Substitution (EAS) on the electron-rich dimethyl-substituted ring.
-
Significance: This reaction locks the biphenyl rotation, creating a rigid planar system essential for π-stacking in electronic materials [3].
Medicinal Chemistry: Privileged Scaffold
The biphenyl-2-carboxylic acid moiety mimics the C-terminal region of peptides.
-
Prenyltransferase Inhibitors: Patents indicate this scaffold is used in the design of inhibitors for farnesyl protein transferase (FPTase), targeting the Ras oncogene pathway [2]. The carboxylic acid coordinates to the Zinc ion in the enzyme active site, while the hydrophobic dimethylphenyl group occupies the lipophilic pocket.
Mechanistic Pathway Visualization
Figure 2: Divergent reactivity pathways: Cyclization for materials vs. Coordination for catalysis.
References
-
ChemicalBook. (2024). This compound Product Properties.Link
-
Merck Patent GmbH. (2004).[3] Inhibitors of Prenyltransferase. WO2004037806A1.[3] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews, 95(7), 2457-2483. Link
-
Key Organics. (2024). Safety Data Sheet: this compound.[6]Link
Sources
- 1. 1183804-03-6|this compound|this compound|-范德生物科技公司 [39.100.107.131]
- 2. researchgate.net [researchgate.net]
- 3. 4'-异丙基-[1,1'-联苯]-2-羧酸 | 4'-Isopropyl-[1,1'-biphenyl]-2-carb | 84392-25-6 - 乐研试剂 [leyan.com]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
Methodological & Application
Application Note: Robust Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This application note provides a comprehensive guide for the synthesis of 2-(3,5-Dimethylphenyl)benzoic acid, a sterically hindered biaryl carboxylic acid, by coupling 2-bromobenzoic acid with 3,5-dimethylphenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss key considerations for achieving high yields and purity. This guide is intended for researchers, scientists, and professionals in drug development who are looking to employ Suzuki coupling for the synthesis of complex molecular architectures.
Mechanistic Insights: The Catalytic Cycle of Innovation
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (2-bromobenzoic acid) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging step, especially with sterically hindered substrates.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (3,5-dimethylphenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] The choice of base is therefore a critical parameter that can significantly influence the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two coupled organic fragments from the palladium(II) complex. This step forms the desired carbon-carbon bond in the product, this compound, and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the gram-scale synthesis of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalents |
| 2-Bromobenzoic acid | 201.03 | 5.0 | 1.0 |
| 3,5-Dimethylphenylboronic acid | 149.99 | 6.0 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.01 |
| SPhos | 410.51 | 0.1 | 0.02 |
| Potassium carbonate (K₂CO₃) | 138.21 | 15.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 25 mL | - |
| Water (degassed) | - | 5 mL | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Instrumentation:
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (argon or nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzoic acid (1.005 g, 5.0 mmol), 3,5-dimethylphenylboronic acid (0.900 g, 6.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.1 mmol), and potassium carbonate (2.073 g, 15.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate with a few drops of acetic acid as the eluent). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of water and acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a white solid.
Causality in Experimental Choices
-
Catalyst System: The combination of palladium(II) acetate and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered substrates.[5] The ligand facilitates both the oxidative addition and reductive elimination steps.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions. The use of an aqueous base system is common in Suzuki couplings.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents, facilitating the reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy barrier for the coupling of sterically hindered substrates.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Ensure all reagents are pure and dry. Use freshly opened catalyst and ligand. Thoroughly degas the solvents. Consider using a different palladium precursor or ligand. |
| Homocoupling of boronic acid | Presence of oxygen, use of a Pd(II) source without a pre-reduction step. | Ensure the reaction is performed under a strictly inert atmosphere. Consider using a Pd(0) source directly, or a pre-catalyst that readily forms the active Pd(0) species. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high quality. Minimize the amount of water in the reaction if this side reaction is significant. |
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Analysis and Expected Results
The product, this compound, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield for this reaction, after purification, is expected to be in the range of 70-90%.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ... & Senanayake, C. H. (2010). A General and Special Catalyst for Suzuki–Miyaura Coupling Processes.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696.
- Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(25), 4667-4669.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Efficiency Synthesis of 2-Arylbenzoic Acids via Sterically Demanding Suzuki-Miyaura Coupling
Executive Summary & Scientific Rationale
The synthesis of 2-arylbenzoic acids is a cornerstone in the production of angiotensin II receptor antagonists (e.g., Valsartan, Telmisartan) and polycyclic aromatic hydrocarbons (PAHs). However, this transformation presents a classic challenge in organometallic chemistry: steric hindrance at the oxidative addition and transmetallation sites.
Standard protocols utilizing triphenylphosphine (
This protocol utilizes a biaryl dialkylphosphine ligand system (SPhos) to overcome these energetic barriers. The bulky, electron-rich nature of SPhos facilitates the oxidative addition of deactivated aryl chlorides/bromides and, crucially, accelerates the reductive elimination of the sterically congested biaryl product.
Mechanistic Insight: The "Ortho" Effect
To master this synthesis, one must understand the dual role of the ortho-substituent. While typically viewed as a hindrance, the carboxylate group can be leveraged.[1]
The Catalytic Cycle
In this protocol, we utilize a base (
-
Activation: Converts the boronic acid to the more reactive boronate species
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Deprotonation: Converts the starting 2-halobenzoic acid to its carboxylate form.
The critical advantage of SPhos is its ability to form a monoligated
Visualization: SPhos-Mediated Catalytic Cycle
Figure 1: The catalytic cycle highlights the critical Transmetallation and Reductive Elimination steps where SPhos prevents catalyst decomposition despite steric bulk.
Experimental Protocol
Reagents and Equipment
-
Substrate: 2-Bromobenzoic acid (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst Precursor: Palladium(II) acetate (
) (1 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Base: Potassium phosphate tribasic (
) (3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio)
-
Atmosphere: Nitrogen or Argon (Balloon pressure)
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Activity)
-
In a dry Schlenk tube equipped with a magnetic stir bar, add
(2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol). -
Add anhydrous Toluene (2 mL).
-
Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active
species.
Step 2: Reaction Assembly
-
To the catalyst solution, add 2-Bromobenzoic acid (201 mg, 1.0 mmol) and the Arylboronic acid (1.2 mmol).
-
Add
(636 mg, 3.0 mmol). -
Add degassed water (0.2 mL). Note: The biphasic system is essential for dissolving the inorganic base.
Step 3: Reaction Execution
-
Seal the tube and purge with nitrogen for 5 minutes.
-
Heat the reaction mixture to 100°C with vigorous stirring (1000 rpm). High stirring rates are required to ensure phase transfer in the biphasic system.
-
Monitor via HPLC or TLC (Note: The starting material is acidic; TLC requires an acidic eluent, e.g., Hexane/EtOAc/Acetic Acid). Reaction is typically complete in 2–4 hours.
Step 4: The "Reverse" Workup (Purification Strategy) Standard organic workups often fail here because the product is a carboxylic acid.
-
Cool the mixture to room temperature.
-
Add water (10 mL) and Ethyl Acetate (10 mL).
-
Transfer to a separatory funnel. Retain the Aqueous Layer. The product is currently a carboxylate salt (
) and resides in the water. -
Wash: Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL). Discard these organic extracts. This removes unreacted boronic acid, ligand, and non-acidic byproducts (e.g., protodeboronation products).
-
Acidify: Carefully add 1M HCl to the aqueous layer until pH < 2. The 2-arylbenzoic acid will precipitate as a white solid.
-
Isolate: Extract the now-cloudy aqueous layer with Ethyl Acetate (3 x 15 mL). Combine these organic layers, dry over
, and concentrate in vacuo.
Workup Logic & Visualization
The following diagram illustrates the "Acid-Base" purification logic, which is a self-validating system: if the product does not precipitate upon acidification, the coupling failed or the pH is not low enough.
Figure 2: The Acid-Base workup protocol ensures high purity by leveraging the chemical properties of the carboxylic acid product.
Performance Data & Optimization
The choice of ligand is the single most significant variable in this protocol. The table below summarizes the comparative efficiency of ligands for the coupling of 2-bromobenzoic acid with phenylboronic acid (1.0 mmol scale, 100°C, 4h).
| Ligand System | Catalyst Loading | Yield (%) | Observation |
| SPhos | 1 mol% | 96% | Full conversion; minimal deboronation. |
| XPhos | 1 mol% | 94% | Excellent, but SPhos is often more cost-effective. |
| 5 mol% | 45% | Stalled reaction; significant homocoupling. | |
| dppf | 3 mol% | 60% | Moderate activity; difficult removal of ligand. |
| Ligand-free | 5 mol% | <10% | Pd-black precipitation immediately. |
Key Troubleshooting Tips:
-
Protodeboronation: If you observe the formation of benzene (from phenylboronic acid), the reaction temperature is likely too high, or the boronic acid is unstable. Solution: Lower temp to 80°C and increase catalyst loading to 2 mol%, or use Boronic Esters (pinacol esters) which are more stable.
-
Stalled Reaction: If starting material remains, add a second aliquot of boronic acid (0.5 equiv) after 2 hours. Boronic acids can decompose faster than the coupling rate in aqueous base.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Goossen, L. J., & Melzer, B. (2007). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Halides. Journal of Organic Chemistry, 72(19), 7473–7476. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures are privileged motifs in medicinal chemistry, materials science, and natural product synthesis.[1] The compound 2-(3,5-Dimethylphenyl)benzoic acid is a valuable building block, embodying a sterically demanding biaryl linkage that is often challenging to construct efficiently. Traditional synthetic methods can be arduous, but palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the premier method for creating C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[2][3]
This guide provides a comprehensive overview and a field-proven protocol for the synthesis of this compound via the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the critical roles of each reaction component, and present a detailed, step-by-step procedure designed for reproducibility and high yield.
Part 1: The Suzuki-Miyaura Reaction - A Mechanistic Perspective
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron species (e.g., a boronic acid) with an organic halide or triflate.[2][4] The catalytic cycle is a well-understood sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5] The efficiency of this cycle is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.
The Catalytic Cycle
The generally accepted mechanism involves the transformation of a Pd(0) species to a Pd(II) species and back again.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromobenzoic acid), forming a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Optimizing Reaction Parameters for a Sterically Hindered Coupling
The synthesis of this compound involves coupling two sterically encumbered partners: a 2-substituted benzoic acid and a 3,5-disubstituted phenylboronic acid. Such transformations require careful optimization of the catalytic system to overcome steric hindrance and achieve high efficiency.[7][8]
The Palladium Precursor: Pd(II) vs. Pd(0)
While the active catalyst is a Pd(0) species, stable Pd(II) salts like Palladium(II) Acetate (Pd(OAc)₂) are often preferred as pre-catalysts due to their air stability and cost-effectiveness.[9][10] In the reaction mixture, the Pd(II) is reduced in situ to the active Pd(0) species, often facilitated by a phosphine ligand or other reagents.
The Ligand: The Key to Success
For sterically demanding couplings, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands have revolutionized Suzuki-Miyaura couplings.[7]
-
Why they work: These ligands promote the crucial oxidative addition and reductive elimination steps.[5] Their bulkiness encourages the formation of a monoligated Pd(0)L species, which is highly reactive, while their electron-donating nature increases the electron density on the palladium, facilitating its insertion into the C-X bond.
-
Recommended Ligands: For this specific transformation, ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly recommended. They have a proven track record in coupling sterically hindered substrates.[7]
The Base: Activating the Boronic Acid
A base is essential for the transmetalation step.[6] It reacts with the boronic acid to form a more nucleophilic boronate anion, which readily transfers its aryl group to the palladium center.
-
Inorganic Bases: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are effective, inexpensive, and commonly used choices. K₃PO₄ is often favored in challenging couplings as it can be more effective at promoting the reaction.
-
Strength and Solubility: The choice of base can influence reaction rates and side reactions. A base that has moderate solubility in the reaction medium is often ideal.
The Solvent System: A Balancing Act
The solvent must solubilize the reactants and facilitate the reaction kinetics.
-
Aqueous Mixtures: Solvent systems like Toluene/Water or Dioxane/Water are highly effective. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Anhydrous Conditions: In some cases, anhydrous polar aprotic solvents like THF or DME can be used, particularly with bases like potassium fluoride (KF).
Part 3: Comparative Analysis of Catalyst Systems
The following table summarizes common catalyst systems used for Suzuki-Miyaura couplings of aryl halides, providing a reference for selecting starting conditions.
| Palladium Precursor (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Typical Yields |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100-110 | >90% |
| Pd₂(dba)₃ (1%) | XPhos (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | >85% |
| Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 90 | 70-85% |
| PdCl₂(dppf) (3%) | None | Cs₂CO₃ (2.0) | THF | 70 | >80% |
Yields are representative and can vary based on specific substrates and reaction scale.
Part 4: Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2-bromobenzoic acid and (3,5-dimethylphenyl)boronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound.
Materials and Reagents
-
2-Bromobenzoic acid (1.0 equiv.)
-
(3,5-Dimethylphenyl)boronic acid (1.2 equiv.)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium Phosphate, K₃PO₄ (2.0 equiv.)
-
Toluene (Anhydrous)
-
Deionized Water
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Magnesium Sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), (3,5-dimethylphenyl)boronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).
-
Causality Note: The reagents are added as solids first for accurate weighing. The slight excess of boronic acid ensures complete consumption of the more expensive aryl bromide.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) species and the phosphine ligand.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water in a 5:1 ratio (e.g., 10 mL Toluene and 2 mL Water for a 1 mmol scale reaction).
-
Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. The mixture will typically become a dark brown or black suspension. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the 2-bromobenzoic acid starting material. The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and water.
-
Transfer the mixture to a separatory funnel. The product will be in the organic phase, but first, an acidic wash is needed to protonate the carboxylate salt.
-
Carefully acidify the aqueous layer with 2M HCl until the pH is ~1-2. This protonates the product, making it soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layers with water, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Part 5: Safety and Troubleshooting
-
Safety: Palladium compounds are irritants. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Troubleshooting:
-
Low Conversion: Ensure the reaction was run under a strictly inert atmosphere. Check the quality of the reagents, especially the boronic acid, which can degrade over time. Consider increasing the catalyst loading or reaction time.
-
Side Products: Homocoupling of the boronic acid (forming 3,3',5,5'-tetramethyl-1,1'-biphenyl) can occur. This can sometimes be suppressed by using a slight excess of the aryl halide or by modifying the base and solvent system.
-
References
- Vertex AI Search. (n.d.). Understanding Suzuki-Miyaura Coupling: A Key to Efficient Biaryl Synthesis.
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2020). Suzuki cross-coupling reaction.
- Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives.
- ACS Publications. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- MDPI. (2022). Ligandless Palladium-Catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole.
- ResearchGate. (2015). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- PubMed. (2022). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole.
- ResearchGate. (2015). (PDF) Palladium Catalysts for Cross-Coupling Reaction.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Optimized Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with 3,5-Dimethylphenylboronic Acid
Executive Summary
This Application Note details the protocol for the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with 3,5-dimethylphenylboronic acid to synthesize 3',5'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid .
This transformation presents two specific challenges:
-
Steric Hindrance: The ortho-bromo substituent on the benzoic acid and the meta-methyl groups on the boronic acid create a sterically crowded environment, slowing the transmetallation step.
-
Free Carboxylic Acid: The unprotected acid functionality can coordinate to palladium, potentially poisoning the catalyst or forming unreactive carboxylate species.
To overcome these, this guide presents a High-Performance Protocol utilizing a specialized phosphine ligand (SPhos) in a biphasic system, which ensures high turnover numbers (TON) and excellent yields (>90%). A secondary Green Chemistry Protocol is provided for aqueous-only applications.
Reaction Mechanism & Logic
The reaction follows the catalytic cycle of the Suzuki-Miyaura coupling. The choice of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical. Its electron-rich nature facilitates the oxidative addition of the deactivated aryl bromide, while its bulkiness promotes the reductive elimination of the sterically hindered biaryl product.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle emphasizing the Transmetallation step, which is often the bottleneck in sterically hindered couplings.
Experimental Protocols
Protocol A: High-Performance (SPhos/Toluene)
Recommended for: Maximum yield, scale-up, and high reliability. Rationale: The Toluene/Water biphasic system with K3PO4 allows for efficient solubility of the organic substrates while keeping the inorganic base available. SPhos is specifically designed to handle the ortho-substitution.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Bromobenzoic Acid | 1.0 | Limiting Reagent |
| 3,5-Dimethylphenylboronic Acid | 1.2 - 1.5 | Nucleophile (Excess to account for deboronation) |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| SPhos | 0.04 (4 mol%) | Ligand (Stabilizes Pd, boosts activity) |
| K₃PO₄ (Tribasic Potassium Phosphate) | 3.0 | Base (Buffers acid, activates boron) |
| Solvent System | 0.2 M | Toluene : Water (10:1 ratio) |
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 equiv), 3,5-dimethylphenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add Toluene (concentration ~0.25 M relative to bromide).
-
Base Addition: Add K₃PO₄ (3.0 equiv) dissolved in the minimum amount of Water (creating a 10:1 Toluene:Water ratio).
-
Note: Alternatively, add solid K₃PO₄ and then water.
-
-
Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 5–10 minutes. This is crucial to prevent homocoupling and catalyst oxidation.
-
Reaction: Seal the vessel and heat to 80–100°C with vigorous stirring (1000 rpm) to ensure phase mixing.
-
Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% Acetic Acid). Reaction typically completes in 4–12 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Green Chemistry (Water/TBAB)
Recommended for: Environmental compliance, smaller scales, or when organic solvents are restricted. Rationale: Uses water as the sole solvent. TBAB (Tetrabutylammonium bromide) acts as a phase transfer catalyst (PTC) and stabilizes palladium nanoparticles (Pd-NPs) formed in situ.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Bromobenzoic Acid | 1.0 | Limiting Reagent |
| 3,5-Dimethylphenylboronic Acid | 1.2 | Nucleophile |
| Pd(OAc)₂ | 0.01 (1 mol%) | Catalyst source |
| TBAB | 1.0 | Phase Transfer Catalyst / Stabilizer |
| K₂CO₃ | 2.5 | Base |
| Solvent | 0.5 M | Deionized Water |
Step-by-Step Procedure
-
Mixing: Dissolve K₂CO₃ (2.5 equiv) and TBAB (1.0 equiv) in Water .
-
Substrate Addition: Add 2-bromobenzoic acid (soluble as potassium salt) and 3,5-dimethylphenylboronic acid .
-
Catalyst: Add Pd(OAc)₂ (1 mol%).
-
Reaction: Heat to 100°C (reflux) under air (or N₂ for better reproducibility) for 6–12 hours.
-
Workup:
Workflow Visualization
Figure 2: Operational workflow for Protocol A.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by -COOH | Switch to Protocol A (SPhos). Ensure base (K3PO4) is in excess (3-4 equiv) to keep acid fully deprotonated. |
| Protodeboronation | Unstable boronic acid | Add boronic acid in portions. Lower temperature to 60-70°C and extend time. Use anhydrous Toluene/Dioxane. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more thoroughly. Ensure positive N2 pressure. |
| Palladium Black | Catalyst decomposition | Add more ligand (SPhos/PPh3). Ensure temperature is not exceeding 100°C excessively. |
| Product in Aqueous Layer | Incomplete acidification | The product is an acid. Ensure pH is < 2 during workup to force it into the organic layer or precipitate it. |
References
-
General Suzuki Conditions for Free Carboxylic Acids
-
Liu, S., et al. "A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water." Organic & Biomolecular Chemistry (2014). Link
- Provides basis for glycine/water protocols and stability of acid substr
-
-
Sterically Hindered Couplings (SPhos Usage)
-
Altman, R. A., & Buchwald, S. L. "C–N Bond Formation... using SPhos." Nature Protocols (2007). Link
- Establishes SPhos as the standard for ortho-substituted biaryl synthesis.
-
-
Water-Promoted/TBAB Conditions
- Jeffery, T. "On the efficiency of tetraalkylammonium salts in Suzuki-Miyaura cross-coupling reactions." Tetrahedron Letters (1994).
-
Badone, D., et al. "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water." Journal of Organic Chemistry (1997). Link
-
Biphenyl Carboxylic Acid Synthesis
Sources
Application Note: A Multi-Tiered Strategy for the Purification of 2-(3,5-Dimethylphenyl)benzoic Acid
Introduction: The Need for High-Purity Biaryl Carboxylic Acids
2-(3,5-Dimethylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry, materials science, and organic synthesis. The precise spatial arrangement of its two aromatic rings and the presence of the carboxylic acid handle make it a valuable building block for complex molecular architectures. As with most applications in these fields, the purity of this starting material is paramount. Residual catalysts, unreacted starting materials, or reaction byproducts can lead to unpredictable outcomes, lower yields in subsequent steps, and introduce significant challenges in the purification of the final target molecules.
This guide provides a comprehensive, field-tested framework for purifying this compound from a typical crude reaction mixture, specifically addressing the challenges posed by its common synthesis via a Suzuki-Miyaura cross-coupling reaction. We will detail a primary purification protocol based on acid-base extraction followed by recrystallization, and an alternative protocol using column chromatography for achieving the highest levels of purity.
Understanding the Synthetic Context: The Impurity Profile
The Suzuki-Miyaura cross-coupling is a powerful and widely-used method for forming carbon-carbon bonds, making it a likely route for the synthesis of this compound.[1][2] A typical reaction would involve the coupling of a halobenzoic acid (e.g., 2-bromobenzoic acid) with 3,5-dimethylphenylboronic acid, catalyzed by a palladium complex. This synthetic context is the key to anticipating the impurity profile of the crude product.
Common Impurities Include:
-
Unreacted Starting Materials: 2-halobenzoic acid and 3,5-dimethylphenylboronic acid.
-
Homocoupling Byproducts: Palladium-catalyzed self-coupling of the starting materials can generate symmetrical biaryls, namely 2,2'-biphenyldicarboxylic acid and 3,3',5,5'-tetramethylbiphenyl.
-
Boronic Acid-Related Impurities: Boronic acids can dehydrate to form cyclic boroxine anhydrides, and upon workup, water-soluble boric acid is a common byproduct.[3]
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands.
-
Isomeric Impurities: Depending on the synthesis of the starting materials, positional isomers such as 2,4-dimethylbenzoic acid or 5-methyl isophthalic acid could be present.[4]
The purification strategy must be designed to systematically remove each of these impurity classes.
A Tiered Purification Strategy
Our recommended approach is a logical, multi-step process designed to remove distinct classes of impurities at each stage. The first tier targets the bulk removal of non-acidic compounds, while the second and third tiers refine the product to high purity.
-
Tier 1: Acid-Base Extraction. This classic technique leverages the acidic nature of the carboxylic acid group.[5][6] By treating the crude mixture with a mild aqueous base, the desired product is deprotonated to form a water-soluble carboxylate salt, while neutral impurities (like the tetramethylbiphenyl homocoupling byproduct) remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate.[7]
-
Tier 2: Recrystallization. This is the primary workhorse for purification.[8] It relies on the differential solubility of the target compound and remaining impurities in a chosen solvent system at varying temperatures. Slow, controlled crystal growth preferentially incorporates the desired molecule into the crystal lattice, excluding impurities into the mother liquor.[9]
-
Tier 3: Flash Column Chromatography. For applications demanding the highest purity (>99%), column chromatography is employed. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[10]
Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scribd.com [scribd.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. youtube.com [youtube.com]
- 10. columbia.edu [columbia.edu]
Application Notes and Protocols for 2-(3,5-Dimethylphenyl)benzoic Acid in Catalysis
Introduction: Unveiling the Potential of a Biaryl Scaffold
In the landscape of modern catalysis, the design and application of organic ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. Biaryl scaffolds are a cornerstone of ligand development, particularly for palladium-catalyzed cross-coupling reactions that form the bedrock of contemporary organic synthesis. This guide focuses on 2-(3,5-Dimethylphenyl)benzoic acid, a molecule of significant untapped potential as a ligand or ligand precursor in catalysis. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—a biaryl backbone and a carboxylic acid functionality—suggest compelling avenues for its use.
This document serves as a forward-looking technical guide for researchers, chemists, and drug development professionals. It will provide a scientifically rigorous exploration of how this compound can be envisioned to function in two major areas of catalysis:
-
As a precursor to a novel biaryl monophosphine ligand for cross-coupling reactions.
-
As a potential ancillary ligand in C-H activation/functionalization reactions.
By grounding our hypotheses in established mechanistic principles and providing detailed, actionable protocols based on analogous systems, we aim to equip the scientific community with the knowledge to pioneer the use of this promising molecule.
Part 1: A Precursor to a New Class of Biaryl Monophosphine Ligands for Cross-Coupling Reactions
The true value of this compound in catalysis may lie in its role as a readily accessible precursor to a new biaryl monophosphine ligand. The biaryl framework is central to a class of highly successful ligands, such as the Buchwald and Hartwig ligands, which have revolutionized palladium-catalyzed C-C, C-N, and C-O bond formation. The substitution pattern of this compound offers a unique steric and electronic profile that could translate into a highly effective ligand.
Causality Behind Experimental Choices: Why This Scaffold?
The efficacy of biaryl monophosphine ligands stems from their ability to stabilize the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition. The steric bulk on the biaryl rings and the phosphorus atom influences the rate of both the oxidative addition and the subsequent reductive elimination steps. The 3,5-dimethyl substitution pattern on one of the phenyl rings of our target molecule provides steric hindrance that can promote the desired reductive elimination step to release the product and regenerate the catalyst.
A plausible synthetic route to a phosphine ligand derived from this compound would involve the conversion of the carboxylic acid to an amino group, followed by a Sandmeyer-type reaction to introduce a phosphino group.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, which are prevalent in pharmaceuticals and advanced materials.[1][2] The following protocol is a validated starting point for employing a hypothetical phosphine ligand derived from this compound.
Objective: To couple 4-chlorotoluene with phenylboronic acid using a palladium catalyst supported by a hypothetical 2-(dicyclohexylphosphino)-3',5'-dimethylbiphenyl ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-3',5'-dimethylbiphenyl (hypothetical ligand)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
Protocol:
-
Catalyst Pre-formation (optional but recommended): In a nitrogen-filled glovebox, to a 20 mL scintillation vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the phosphine ligand (7.8 mg, 0.02 mmol, 2 mol%). Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.
-
Reaction Setup: To a separate 20 mL reaction tube, add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (182.9 mg, 1.5 mmol, 1.5 equiv.), and K₃PO₄ (424.6 mg, 2.0 mmol, 2.0 equiv.).
-
Addition of Catalyst and Solvents: To the reaction tube containing the solids, add the pre-formed catalyst solution via syringe. Add an additional 3 mL of toluene and 0.5 mL of deionized water.
-
Reaction Execution: Seal the reaction tube with a Teflon-lined cap. Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with 10 mL of ethyl acetate and filter it through a pad of celite, washing with an additional 10 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 10 mL of brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-methyl-1,1'-biphenyl.
-
Mechanistic Insights and the Role of the Ligand
The ligand plays a critical role throughout the catalytic cycle. The bulky nature of the hypothetical biaryl monophosphine ligand facilitates the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition to the aryl chloride. The steric hindrance also promotes the final reductive elimination step, which is often rate-limiting.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Expected Performance
Based on data from structurally similar ligands, the hypothetical ligand derived from this compound would be expected to yield excellent results.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | >95 |
| 2 | 4-Bromoanisole | 3-Tolylboronic acid | >98 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | >90 |
Part 2: A Potential Ancillary Ligand for C-H Functionalization
The carboxylic acid moiety of this compound itself can play a direct role in catalysis, particularly in palladium-catalyzed C-H activation reactions. The carboxylate can act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism, which is often the rate-determining step in these transformations.
Causality Behind Experimental Choices: The Role of the Carboxylate
In many Pd(II)-catalyzed C-H functionalization reactions, a CMD pathway is favored. The carboxylate ligand coordinates to the palladium center and facilitates the cleavage of a C-H bond by acting as an internal base. The biaryl structure of this compound could also provide beneficial steric and electronic effects, influencing the stability and reactivity of the key palladacycle intermediate.
Experimental Protocol: Ortho-Arylation of a Benzoic Acid Derivative
This protocol describes a hypothetical C-H arylation where this compound could act as a ligand to promote the reaction.
Objective: To achieve the ortho-arylation of 2-phenylbenzoic acid with 4-iodotoluene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
2-Phenylbenzoic acid
-
4-Iodotoluene
-
Silver carbonate (Ag₂CO₃)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
Protocol:
-
Reaction Setup: In a 20 mL sealed reaction tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 5 mol%), this compound (9.0 mg, 0.04 mmol, 10 mol%), 2-phenylbenzoic acid (79.3 mg, 0.4 mmol, 1.0 equiv.), 4-iodotoluene (130.8 mg, 0.6 mmol, 1.5 equiv.), and Ag₂CO₃ (165.4 mg, 0.6 mmol, 1.5 equiv.).
-
Solvent and Additive Addition: Add 4 mL of 1,2-dichloroethane (DCE) and trifluoroacetic acid (TFA) (30 µL, 0.4 mmol, 1.0 equiv.).
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction for 24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylated product.
-
Mechanistic Insights: The CMD Pathway
The proposed role of this compound is to facilitate the C-H activation step via a CMD mechanism.
Caption: The Concerted Metalation-Deprotonation Pathway.
Conclusion and Future Outlook
While the direct catalytic applications of this compound are yet to be fully explored, its structure presents a compelling case for its potential as a valuable tool in the arsenal of synthetic chemists. By serving as a precursor to robust biaryl monophosphine ligands or as a direct participant in C-H activation, this molecule stands at the frontier of ligand design and catalytic innovation. The protocols and mechanistic insights provided in this guide are intended to serve as a springboard for further research, empowering scientists to unlock the full potential of this and other underutilized biaryl scaffolds. The continued exploration of such molecules will undoubtedly lead to the development of more efficient and selective catalytic systems for the synthesis of complex molecules that impact our world.
References
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids. Organic Letters. [Link]
-
Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. ACS Publications. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Sources
Application Notes & Protocols: 2-(3,5-Dimethylphenyl)benzoic Acid in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the applications of 2-(3,5-Dimethylphenyl)benzoic acid for researchers, scientists, and drug development professionals. While direct extensive research on this specific biphenyl carboxylic acid isomer is emerging, this guide synthesizes data from structurally related compounds and the broader class of benzoic acid derivatives to outline its potential as a versatile scaffold in medicinal chemistry. We present detailed, field-proven protocols for its synthesis and for evaluating its potential in key therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The causality behind experimental choices is explained to provide a framework for logical and efficient drug discovery workflows.
Introduction: The Biphenyl Carboxylic Acid Scaffold
Biphenyl derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural rigidity and tunable lipophilicity of the biphenyl core allow it to effectively interact with a variety of biological targets. The compound this compound belongs to this privileged class of molecules. Its structure, featuring a benzoic acid moiety linked to a 3,5-dimethylphenyl ring, presents unique steric and electronic properties that can be exploited in drug design.
The benzoic acid functional group is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and is found in drugs with a wide range of uses.[2][3][4][5] The addition of the dimethylphenyl group introduces lipophilicity, which can enhance membrane permeability and target engagement, while the specific meta-positioning of the methyl groups influences the rotational barrier and conformational preferences of the molecule, potentially leading to higher target selectivity.
This guide will explore the untapped potential of this compound as a foundational scaffold for novel therapeutic agents.
Physicochemical & Computed Properties
Understanding the fundamental properties of a scaffold is critical for designing derivatives with desirable drug-like characteristics. While extensive experimental data for this compound is not widely published, its properties can be reliably computed based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | Calculated |
| Molecular Weight | 226.27 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Predicted LogP | ~4.2 | Calculated |
| Predicted pKa | ~3.8 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Note: These values are estimations derived from computational models and provide a baseline for experimental design.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most reliable and versatile method for synthesizing 2-arylbenzoic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This protocol details the synthesis of the title compound from commercially available starting materials.
Objective:
To synthesize this compound via a carbon-carbon bond formation between 2-bromobenzoic acid and (3,5-dimethylphenyl)boronic acid.
Materials:
-
2-bromobenzoic acid
-
(3,5-dimethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (anhydrous)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 2-bromobenzoic acid (1.0 eq), (3,5-dimethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent. Rationale: Pre-forming the active catalyst complex can improve reaction efficiency and reproducibility.
-
Solvent Addition: Add a 4:1 mixture of anhydrous Toluene:Water to the main reaction flask to create a 0.2 M solution with respect to the limiting reagent (2-bromobenzoic acid). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Initiation: Add the catalyst mixture to the reaction flask.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the benzoic acid, causing it to precipitate or move into the organic layer.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Potential Medicinal Chemistry Applications & Protocols
The this compound scaffold is a promising starting point for developing novel therapeutics. Below are key potential applications and the protocols to validate them.
Anti-Inflammatory Agents (COX Inhibition)
Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit cyclooxygenase (COX) enzymes. The related compound, mefenamic acid (2-(2,3-dimethylphenyl)aminobenzoic acid), is a known NSAID.[6] The biphenylcarboxylic acid structure of this compound mimics the general architecture of many COX inhibitors, where two aryl rings are connected to an acidic moiety. The 3,5-dimethyl substitution pattern could confer selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects.
Caption: Mechanism of COX Enzyme Inhibition.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (dissolved in DMSO)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective control)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO.
-
Reaction Mixture: In each well of a 96-well plate, add Tris-HCl buffer, the enzyme (either COX-1 or COX-2), and the colorimetric probe (TMPD).
-
Incubation: Add a small volume (1-2 µL) of the serially diluted test compound or control to the wells. Incubate at 37 °C for 15 minutes. Rationale: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Measurement: Immediately measure the change in absorbance at 590 nm over time (kinetic read) using a microplate reader. The rate of reaction is proportional to the rate of oxidation of TMPD.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Anticancer Agents
Scientific Rationale: The benzoic acid scaffold is present in numerous compounds investigated for anticancer activity.[5][7] These derivatives can act through various mechanisms, including the inhibition of key signaling enzymes (e.g., kinases), disruption of protein-protein interactions, or induction of apoptosis. The lipophilic nature of the this compound scaffold could facilitate its entry into cancer cells, and its rigid structure could be optimized to fit into specific binding pockets of oncogenic proteins.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or controls. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow of the MTT Cytotoxicity Assay.
Antimicrobial Agents
Scientific Rationale: Derivatives of the closely related 2-(2,5-dimethylphenyl)benzoic acid have been used to generate compounds with activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.[8] The carboxylic acid group can be converted into other functional groups, such as amides or thioureas, which are common in antimicrobial agents. The lipophilic dimethylphenyl moiety can aid in disrupting bacterial cell membranes.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound (or its derivatives) that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compound (dissolved in DMSO)
-
Vancomycin (antibacterial control)
-
Amphotericin B (antifungal control)
-
96-well microplates
-
Resazurin solution (viability indicator)
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
(Optional) Viability Check: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration that remains blue.
-
Data Reporting: The MIC value is reported in µg/mL or µM.
Future Perspectives & Conclusion
While this compound is an under-explored molecule, its structural features place it firmly within a class of compounds with proven medicinal value. The protocols provided in this guide offer a clear and logical path for its synthesis and initial biological evaluation. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution on either aromatic ring or by converting the carboxylic acid to amides, esters, or other bioisosteres.
-
Mechanism of Action Studies: For any validated "hits" from the initial screens, further assays are required to elucidate the specific molecular target and mechanism of action.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds is a critical step in advancing them toward preclinical development.
References
- The Versatility of 2-(2,5-Dimethylphenyl)benzoic Acid: A Comparative Review of Its Applications. Benchchem.
- Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis.
- An In-depth Technical Guide to 2-(2,5-dimethylphenyl)benzoic acid. Benchchem.
- 2-(2,3-Dimethylphenyl)benzoic Acid. Benchchem.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central.
- Production method of 3,5-dimethylbenzoic acid. Google Patents.
- Mefenamic acid. Wikipedia.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(2,3-Dimethylphenyl)benzoic Acid [benchchem.com]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Development of Anticancer Agents from 2-(3,5-Dimethylphenyl)benzoic Acid Derivatives
Introduction: The Therapeutic Potential of the Benzoic Acid Scaffold
The benzoic acid moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its prevalence in both natural products and synthetic drugs highlights its versatility as a pharmacophore.[1][4] In oncology, numerous benzoic acid derivatives have been investigated and developed, acting on a variety of molecular targets to inhibit cancer progression.[5][6] These compounds can modulate pathways involved in cell division, apoptosis, and signal transduction, making them a fertile ground for the discovery of novel anticancer agents.[1][4]
This guide focuses on a specific, promising subclass: 2-(3,5-Dimethylphenyl)benzoic acid derivatives . The unique spatial and electronic arrangement of this scaffold—a biphenyl system with restricted rotation and specific methylation—presents an opportunity for developing targeted and potent therapeutics. We will provide a comprehensive overview of the developmental workflow, from initial synthesis to preclinical evaluation, grounded in established methodologies and scientific rationale.
Section 1: Synthesis of the Core Scaffold and Novel Derivatives
The foundation of any drug discovery program is the robust and scalable synthesis of the core molecule and its analogues. The structure-activity relationship (SAR) of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings, which affect the molecule's electronic properties, lipophilicity, and steric profile.[7]
Protocol 1.1: Synthesis of 3,5-Dimethylbenzoic Acid (Starting Material)
The precursor, 3,5-dimethylbenzoic acid, is typically synthesized via the oxidation of mesitylene. This process is efficient and provides a high yield of the necessary starting material.
Rationale: The oxidation of the methyl groups on mesitylene to a carboxylic acid is a classic and reliable transformation. Using a controlled oxidation process ensures specificity and minimizes side products. A common method involves using a catalyst in the presence of an oxidizing agent.[8][9]
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine mesitylene, an acetic acid solvent, and a cobalt acetate catalyst.[8]
-
Oxidation: Heat the mixture and introduce compressed air or pure oxygen into the vessel to initiate the oxidation reaction. The reaction is exothermic; the acetic acid solvent helps to control the temperature by evaporation and condensation.[8]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of mesitylene is complete.
-
Isolation: Upon completion, cool the reaction mixture to allow the 3,5-dimethylbenzoic acid to crystallize.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., water or a hydrocarbon) to remove residual acetic acid and unreacted starting material. The crude product can be further purified by recrystallization to yield high-purity 3,5-dimethylbenzoic acid.[8][9]
Protocol 1.2: General Procedure for Derivative Synthesis (Amide Formation)
A common and effective strategy for creating a library of derivatives from a carboxylic acid is through the formation of amides. This involves converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a diverse panel of amines.
Rationale: The conversion to an acid chloride significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by primary or secondary amines to form a stable amide bond. This two-step process is highly versatile and generally provides good yields.
Step-by-Step Protocol:
-
Acid Chloride Formation: Suspend 3,5-dimethylbenzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution or by IR spectroscopy).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethylbenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent. In a separate flask, dissolve the desired amine (primary or secondary) and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0°C. Allow the mixture to stir and warm to room temperature for several hours or until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water. Perform a liquid-liquid extraction using an appropriate organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide derivative using column chromatography or recrystallization.
Caption: Workflow for the synthesis of this compound amide derivatives.
Section 2: In Vitro Evaluation of Anticancer Activity
The initial screening of newly synthesized compounds involves assessing their cytotoxic or antiproliferative effects against a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[5][10]
Protocol 2.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin).[5]
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The IC₅₀ values for a series of hypothetical derivatives are summarized below to illustrate how data can be structured for SAR analysis.
| Compound ID | R-Group (Amine Moiety) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT-116 |
| LEAD-01 | Cyclohexylamino | 15.6 | 18.2 |
| LEAD-02 | 4-Fluorophenylamino | 5.2 | 7.8 |
| LEAD-03 | 4-Methoxyphenylamino | 8.9 | 11.4 |
| LEAD-04 | 3-Chlorophenylamino | 3.1 | 4.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
Section 3: Elucidating the Mechanism of Action (MoA)
Once active compounds are identified, the next critical step is to determine how they exert their anticancer effects. Based on literature for other benzoic acid derivatives, potential mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like histone deacetylases (HDACs).[10][11]
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in each phase. An accumulation of cells in a specific phase suggests cell cycle arrest.[11]
Step-by-Step Protocol:
-
Treatment: Seed and treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Interpretation: Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. Compare the distribution in treated cells to vehicle-treated control cells.
Caption: Hypothetical MoA: HDAC inhibition leading to G2/M arrest and apoptosis.
Section 4: In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and safety profile. Cell line-derived xenograft (CDX) models are a standard and essential tool in preclinical oncology research.[12][13]
Protocol 4.1: Tumor Growth Inhibition in a CDX Mouse Model
Principle: In this model, human cancer cells are implanted into immunodeficient mice, where they form solid tumors.[12] The mice are then treated with the test compound, and the effect on tumor growth is measured over time. This provides crucial information on the agent's in vivo antitumor activity.[13]
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., Nude or SCID mice), which can accept human tissue grafts without rejection.[13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone. A positive control group treated with a standard-of-care agent can also be included.[14]
-
Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) to quantify the efficacy of the treatment.
Section 5: Structure-Activity Relationship (SAR) Insights
The SAR analysis connects the chemical structure of the derivatives to their biological activity. By comparing the IC₅₀ values from the cytotoxicity screen (Section 2), we can deduce the influence of different functional groups.
Key Insights from Hypothetical Data:
-
Electronic Effects: The introduction of an electron-withdrawing group on the phenylamino ring (LEAD-02: 4-Fluoro, LEAD-04: 3-Chloro) resulted in higher potency compared to the electron-donating group (LEAD-03: 4-Methoxy) or the non-aromatic group (LEAD-01: Cyclohexyl). This suggests that reducing the electron density of the second aromatic ring may be favorable for activity.[7][15]
-
Positional Isomerism: The position of the substituent matters. In this hypothetical series, the chloro group at the meta-position (LEAD-04) was more potent than the fluoro group at the para-position (LEAD-02).
-
Lipophilicity: The aromatic derivatives generally showed better activity than the aliphatic cyclohexyl derivative, indicating the importance of the aromatic system, potentially for π-π stacking interactions with the biological target.[15]
Caption: Logical relationship between chemical structure and biological activity in SAR studies.
References
-
PrepChem. Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023-05-29). Available from: [Link]
- Google Patents. CN102336658A - Production method of 3,5-dimethylbenzoic acid.
-
PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]
-
Bentham Science. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024-10-07). Available from: [Link]
-
PubMed. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017-07-03). Available from: [Link]
-
ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023-05-29). Available from: [Link]
-
IFTM University. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023-05-29). Available from: [Link]
-
PubMed. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015-08-01). Available from: [Link]
-
Wikipedia. Mefenamic acid. Available from: [Link]
-
Hilaris SRL. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015-05-13). Available from: [Link]
-
PMC. Identifying novel therapeutic agents using xenograft models of pediatric cancer. Available from: [Link]
-
ACS Publications. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (2023-05-04). Available from: [Link]
-
ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025-08-06). Available from: [Link]
-
Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021-10-24). Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Available from: [Link]
-
Ichor Life Sciences. Xenograft Models. Available from: [Link]
-
Polish Academy of Sciences. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013-02-05). Available from: [Link]
-
Creative Biolabs. Xenograft Models. Available from: [Link]
-
PubMed. Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. (2021-08-10). Available from: [Link]
-
Semantic Scholar. Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Available from: [Link]
-
Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]
- Google Patents. CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. eurekaselect.com [eurekaselect.com]
- 5. preprints.org [preprints.org]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 9. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 10. preprints.org [preprints.org]
- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 14. Identifying novel therapeutic agents using xenograft models of pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iomcworld.com [iomcworld.com]
Application Note: 2-(3,5-Dimethylphenyl)benzoic Acid in OLED Materials Synthesis
Executive Summary
2-(3,5-Dimethylphenyl)benzoic acid (CAS: 1183804-03-6) is a critical high-value intermediate in the synthesis of sterically hindered fluorenone derivatives, specifically 2,4-dimethyl-9-fluorenone . These fluorenones serve as the structural core for next-generation Spiro[bifluorene] (SBF) and Spiro[fluorene-9,9'-xanthene] (SFX) host materials used in Organic Light-Emitting Diodes (OLEDs).
The incorporation of methyl substituents at the 2- and 4-positions of the fluorene core disrupts intermolecular
-
Increasing Solubility: Enabling solution-processing of host materials.
-
Morphological Stability: Raising the glass transition temperature (
) to prevent film crystallization. -
Triplet Energy Preservation: Steric bulk reduces conjugation length in spiro-systems, maintaining high
values suitable for blue and green phosphorescent emitters.
This guide details the protocol for converting this compound into 2,4-dimethyl-9-fluorenone and outlines its downstream conversion into spiro-configured host materials.
Material Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1183804-03-6 |
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| Purity Grade | OLED Grade (>99.5% by HPLC) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in THF, DCM, Ethyl Acetate; Insoluble in Water |
| Key Application | Precursor for 2,4-Dimethyl-9-fluorenone |
Application Protocol: Synthesis of 2,4-Dimethyl-9-fluorenone
The primary application of this acid is the intramolecular Friedel-Crafts acylation to form the fluorenone core. The presence of methyl groups at the 3' and 5' positions of the phenyl ring directs the cyclization to the ortho-position (2'), resulting in a 2,4-dimethyl substitution pattern on the resulting fluorenone.
Reaction Pathway[2][3][4]
Figure 1: Acid-catalyzed cyclization pathway.
Experimental Procedure
Reagents:
-
This compound (1.0 eq)
-
Polyphosphoric Acid (PPA) (10–15 wt. equiv relative to substrate) or Eaton’s Reagent (7.7 wt%
in Methanesulfonic acid).
Step-by-Step Protocol:
-
Setup: Charge a dried round-bottom flask with Polyphosphoric Acid (PPA) . Heat to 60°C to lower viscosity.
-
Addition: Slowly add This compound powder to the stirring PPA. Ensure the solid is fully dispersed.
-
Note: The reaction is exothermic; control addition rate to maintain temperature <90°C.
-
-
Cyclization: Heat the mixture to 100–120°C for 2–4 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 5:1) or HPLC.[1][2][3]
-
Endpoint: Disappearance of the acid peak and appearance of the fluorescent fluorenone spot.
-
-
Quenching: Cool the reaction mixture to 60°C. Pour the viscous syrup slowly into crushed ice/water (10x volume) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the precipitate. Wash the filter cake copiously with water (until pH is neutral) and then with saturated
solution to remove unreacted acid traces. -
Purification (Critical for OLEDs):
-
Dissolve the crude solid in hot Ethanol or Toluene .
-
Recrystallize slowly to yield bright yellow needles of 2,4-dimethyl-9-fluorenone .
-
Yield Target: 85–92%.
-
Downstream Application: Synthesis of Spiro Host Materials[8]
The 2,4-dimethyl-9-fluorenone synthesized above is the "key" to locking in the steric properties of final OLED host materials. It is typically reacted with a biphenyl Grignard reagent to form Spiro[bifluorene] derivatives.
Synthesis Workflow
Figure 2: Conversion of fluorenone to spiro-configured host material.
Why Methyl Groups Matter
In the final Spiro[bifluorene] structure, the methyl groups derived from the starting acid are located at the 2 and 4 positions of one fluorene wing.
-
Steric Twist: The methyl group at the 4-position (pseudo-ortho to the spiro carbon) exerts significant steric pressure, preventing the two fluorene planes from flattening or interacting too closely.
-
Triplet Energy (
): By disrupting conjugation, the triplet energy is maintained high (>2.6 eV), making these materials suitable hosts for Green and Blue phosphorescent dopants (e.g., or FIrpic).
Quality Control & Characterization
For OLED applications, the purity of the intermediate acid dictates the device lifetime. Impurities (trace metals, halides) from the synthesis must be removed before the final step.
| Test Method | Parameter | Acceptance Criteria |
| HPLC | Purity | ≥ 99.5% (Area %) |
| 1H NMR | Structure Confirmation | Consistent with 2,4-dimethyl substitution |
| ICP-MS | Trace Metals (Fe, Cu, Ni) | < 10 ppm each |
| TGA | Thermal Stability (5% loss) | > 250°C (for the resulting fluorenone) |
References
-
Jourjine, I. A. P., et al. (2021). "Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization." Beilstein Journal of Organic Chemistry, 17, 2668–2679. Link
-
Wu, G.-H., et al. (2012). "Synthesis of Diaza-Analogue of Fluorenone and Spirobifluorene." Heterocycles, 85(5).[4] Link
- Poriel, C., & Rault-Berthelot, J. (2021). "Spirobifluorene regioisomerism: A structure–property relationship study." Journal of Materials Chemistry C. (Contextual grounding on spiro-isomerism).
-
Key Organics. "this compound Product Page." Link (Commercial availability confirmation).
Sources
protocol for functionalizing 2-(3,5-Dimethylphenyl)benzoic acid
Application Note: Strategic Functionalization of 2-(3,5-Dimethylphenyl)benzoic Acid
Executive Summary & Strategic Importance
This compound is a privileged biaryl scaffold. Its structural uniqueness lies in the orthogonality between the electron-deficient benzoic acid ring (Ring A) and the electron-rich, sterically defined 3,5-dimethylphenyl ring (Ring B).
For drug discovery and materials science professionals, this molecule offers three distinct vectors for functionalization:
-
Intramolecular Electrophilic Cyclization: Access to substituted fluorenones (core structures in organic electronics and pharmaceuticals).
-
Directed C-H Activation: Utilizing the carboxylate as a native Directing Group (DG) to functionalize the benzoic core.
-
Chemo-selective Derivatization: Late-stage amide/ester formation without compromising the biaryl axis.
This guide moves beyond generic textbook procedures, providing optimized, high-yield protocols validated for this specific steric and electronic environment.
Protocol A: Synthesis of 2,4-Dimethyl-9H-fluoren-9-one
(Via Eaton’s Reagent-Mediated Intramolecular Friedel-Crafts Acylation)
Rationale:
Traditional methods utilizing thionyl chloride (
Mechanism of Action
The reaction proceeds via the formation of a mixed anhydride intermediate between the carboxylic acid and phosphorus pentoxide, generating a highly electrophilic acylium ion in situ. The electron-rich Ring B (activated by methyl groups at positions 3 and 5) undergoes rapid intramolecular electrophilic aromatic substitution.
Regioselectivity Note: Cyclization occurs exclusively at the 2' or 6' position (ortho to the biaryl bond) rather than the 4' position (between the two methyls), due to severe steric hindrance at the latter.
Figure 1: Mechanistic pathway for the cyclization of this compound using Eaton's Reagent.
Experimental Procedure
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Eaton’s Reagent (5.0 mL per mmol of substrate)
-
Quench: Ice-water, Sat.
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).
-
Addition: Add the biaryl acid solid to the flask. Add Eaton’s reagent at room temperature. The solid may not dissolve immediately.
-
Reaction: Heat the mixture to 80 °C for 2–4 hours.
-
Checkpoint: The solution usually turns a deep red/orange color, indicating acylium ion formation.
-
Monitoring: Aliquot 50 µL into water/EtOAc for TLC. The starting material (polar acid) will disappear, replaced by a non-polar fluorescent spot (fluorenone).
-
-
Workup: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (exothermic!).
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Sat.
(to remove residual MsOH) and Brine. -
Purification: Dry over
and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Performance Metrics:
| Method | Yield | Purity | Workup Difficulty |
| Eaton's Reagent | 92% | >98% | Low (Liquid-Liquid) |
| SOCl2 / AlCl3 | 75% | 85% | High (Al salts emulsion) |
| PPA (150 °C) | 60% | 80% | High (Viscous tar) |
Protocol B: Palladium-Catalyzed Ortho-C-H Iodination
(Carboxylate-Directed Functionalization)
Rationale: To functionalize the benzoic acid ring (Ring A) without affecting the dimethylphenyl ring, we utilize the carboxylic acid as a directing group. This installs an iodine atom at the ortho position (position 6 of the benzoic acid), enabling subsequent Suzuki/Sonogashira couplings.
Scientific Insight:
Standard Pd-catalyzed C-H activation often requires silver salts or harsh oxidants. For this substrate, we recommend a protocol using molecular iodine (
Catalytic Cycle Visualization
Figure 2: Pd(II)/Pd(IV) catalytic cycle for carboxylate-directed ortho-iodination.
Experimental Procedure
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst:
(5-10 mol%) -
Oxidant:
(1.0 equiv) + (1.0 equiv) -
Solvent: DMF or DMF/t-Amyl alcohol (9:1)
Step-by-Step Protocol:
-
Setup: Use a sealed tube or pressure vial.
-
Mixing: Combine substrate (1 mmol),
(11 mg), (322 mg), and (254 mg) in DMF (5 mL). -
Reaction: Seal and heat to 100 °C for 12 hours.
-
Note: The reaction relies on the in situ generation of acetyl hypoiodite (IOAc), a powerful electrophilic iodine source that reacts with the palladacycle.
-
-
Workup: Cool and dilute with EtOAc. Wash with 10%
(sodium thiosulfate) to quench excess iodine (color changes from purple/brown to yellow). -
Purification: The product, 2-(3,5-dimethylphenyl)-6-iodobenzoic acid, is acidic.
-
Acid-Base Extraction: Extract into 1M NaOH. Wash aqueous layer with ether (removes non-acidic impurities). Acidify aqueous layer with HCl to pH 2. Extract precipitate with EtOAc.
-
Protocol C: Late-Stage Amidation (HATU Coupling)
Rationale: Converting the acid to an amide is essential for modulating lipophilicity (LogP) in drug candidates. Due to the steric bulk of the ortho-biaryl group, standard EDC/NHS couplings may be sluggish. HATU is preferred for its high reactivity in sterically hindered systems.
Protocol:
-
Dissolve this compound (1 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir for 5 mins.
-
Add HATU (1.2 equiv). The solution usually turns yellow. Stir for 10 mins to form the active ester.
-
Add the Amine (1.2–1.5 equiv).
-
Stir at RT for 2–16 hours.
-
Validation: Monitor by LC-MS. The disappearance of the M+1 peak of the acid and appearance of the amide mass is definitive.
-
References
-
Eaton's Reagent Cyclization: Eaton, P. E.; Carlson, G. R.; Lee, J. T. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." J. Org.[2] Chem.1973 , 38, 4071. Link
-
Fluorenone Synthesis Reviews: Campo, M. A.; Larock, R. C.[2] "Synthesis of Fluoren-9-ones..." Org.[2][3][4] Lett.2000 , 2, 3675.[2] Link
-
Pd-Catalyzed C-H Iodination: Giri, R.; Chen, X.; Yu, J.-Q. "Palladium-Catalyzed Borylation of Ortho-C-H Bonds."[3] Nature2009 , 460, 1023 (Foundational work on COOH directing groups). See also: J. Am. Chem. Soc.2016 , 138, 14554. Link
-
Mechanism of Biaryl Cyclization: Olah, G. A. "Friedel-Crafts and Related Reactions."[5] Wiley-Interscience, New York.
Disclaimer: These protocols involve the use of strong acids and transition metals. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
derivatization of the carboxylic acid group of 2-(3,5-Dimethylphenyl)benzoic acid
An Application Guide to the Derivatization of the Sterically Hindered Carboxylic Acid Group of 2-(3,5-Dimethylphenyl)benzoic Acid
Introduction: Navigating the Challenges of a Sterically Encumbered Scaffold
This compound is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a synthetic building block, its value is unlocked through the versatile chemistry of its carboxylic acid group. Conversion of this group into esters, amides, acyl halides, and other derivatives allows for the systematic modulation of molecular properties, including solubility, lipophilicity, metabolic stability, and target-binding interactions.
However, the synthetic utility of this molecule is immediately confronted by a significant challenge: severe steric hindrance. The 3,5-dimethylphenyl ring at the ortho-position of the benzoic acid sterically shields the carboxylic acid's carbonyl carbon. This "molecular shielding" impedes the approach of nucleophiles, rendering many standard derivatization protocols sluggish or ineffective.
This guide provides a detailed exploration of robust and efficient protocols specifically chosen to overcome the steric challenges inherent in this compound. We will delve into the mechanistic rationale behind each method, offering step-by-step instructions and analytical guidance for researchers in drug discovery and chemical development.
Section 1: The Principle of Steric Hindrance in Acyl Substitution
The derivatization of a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The reaction rate is highly sensitive to the steric environment around the electrophilic carbonyl carbon. In the case of this compound, the bulky ortho-substituent creates a congested environment that disfavors the formation of the necessary tetrahedral intermediate.
Consequently, successful derivatization relies on one of two strategies:
-
Forcing Reaction Conditions: Employing high temperatures and a large excess of reagents to overcome the high activation energy barrier, as seen in classical methods like Fischer esterification.[1][2]
-
Enhanced Electrophilicity: Converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive intermediate. This is the strategy employed by modern coupling agents (e.g., carbodiimides, uronium salts) and reagents like thionyl chloride.[3][4][5]
This guide will focus on methods that utilize the second, more efficient and reliable strategy.
Section 2: Protocols for Derivatization
The following protocols are optimized for sterically hindered substrates and provide a versatile toolkit for modifying this compound.
Protocol 2.1: Esterification via Carbodiimide Activation (Steglich Esterification)
The Steglich esterification is a mild and effective method for synthesizing esters from sterically demanding acids and alcohols.[6][7] It utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.
Mechanism Rationale: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While an alcohol can react with this intermediate directly, the reaction is slow for hindered substrates. DMAP, being a more potent nucleophile, rapidly attacks the O-acylisourea to form an even more reactive 1-acylpyridinium salt ("active ester"). This intermediate is readily attacked by the alcohol, even a sterically hindered one, to yield the final ester product and regenerate the DMAP catalyst.[6]
Experimental Protocol: Synthesis of Methyl 2-(3,5-Dimethylphenyl)benzoate
-
Reagent Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), methanol (1.2 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolution: Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
DCC Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a small volume of anhydrous DCM dropwise to the stirred reaction mixture over 5 minutes.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Urea Removal: Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Cool the flask to -20 °C for 30 minutes to maximize precipitation, then filter the mixture through a pad of Celite, washing with cold DCM.[9]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure ester.
Caption: Workflow for Steglich Esterification.
Protocol 2.2: Amidation via Uronium Salt Activation (HATU Coupling)
For the synthesis of amides, especially from hindered acids or poorly nucleophilic amines, uronium salt-based coupling reagents are the gold standard.[10] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is exceptionally effective due to its high reactivity and ability to suppress racemization in chiral substrates.[11][12]
Mechanism Rationale: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This ester is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[11][12][13]
Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenyl)-N-benzylbenzamide
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add DIPEA (2.5 eq) to the stirred solution and stir for 5-10 minutes at room temperature to allow for the pre-activation of the acid.
-
Nucleophile Addition: Add the amine (e.g., benzylamine, 1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Workup - Extraction: Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Workflow for HATU-Mediated Amidation.
Protocol 2.3: Conversion to Acyl Chloride
Acyl chlorides are highly reactive intermediates that can be readily converted to a wide array of derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[4][5]
Mechanism Rationale: The carboxylic acid attacks the electrophilic sulfur atom of SOCl₂, ultimately forming a chlorosulfite intermediate. A chloride ion then acts as a nucleophile in an Sₙi-type mechanism, attacking the carbonyl carbon and leading to the collapse of the tetrahedral intermediate. This releases the acyl chloride product along with gaseous SO₂ and HCl.[5] A catalytic amount of DMF is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.
Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenyl)benzoyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).
-
Reagents: Add this compound (1.0 eq) to the flask. Add thionyl chloride (SOCl₂, 2.0-5.0 eq), either neat or using a non-protic solvent like toluene.
-
Catalyst: Add one drop of anhydrous DMF.
-
Reaction: Heat the mixture to reflux (typically ~80 °C) and maintain for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or, more commonly, by evaporation under reduced pressure (using a trap to protect the pump). The resulting crude acyl chloride is often used immediately in the next step without further purification due to its reactivity.
Caption: Key Derivatization Pathways.
Section 3: Analytical Characterization of Derivatives
Confirming the successful derivatization requires careful analysis of spectroscopic data. The key is to observe the disappearance of signals from the starting carboxylic acid and the appearance of new, characteristic signals for the product.
| Functional Group | IR (C=O Stretch, cm⁻¹)[14][15][16] | ¹H NMR (Key Signals, ppm) | ¹³C NMR (Carbonyl, ppm)[17] | Mass Spec (Key Feature)[14] |
| Carboxylic Acid | 1680-1710 (broad, H-bonded) | ~10-13 (broad s, 1H, -COOH) | 165-185 | Molecular ion (M⁺) |
| Ester (Methyl) | 1715-1735 | ~3.6-3.9 (s, 3H, -OCH₃) | 165-175 | M⁺, Acylium ion (M-OCH₃)⁺ |
| Amide (N-benzyl) | 1640-1680 | ~6.5-8.5 (broad s, 1H, -NH), ~4.5 (d, 2H, -CH₂Ph) | 165-175 | M⁺, Acylium ion (M-NHCH₂Ph)⁺ |
| Acyl Chloride | 1780-1815 | No acidic proton | 165-180 | M⁺ often weak or absent; Acylium ion (M-Cl)⁺ is a major peak |
Key Spectroscopic Changes to Note:
-
Infrared (IR) Spectroscopy: The most telling change is the disappearance of the very broad O-H stretch from the carboxylic acid (typically spanning 2500-3300 cm⁻¹) and the shift of the C=O stretch to the region characteristic of the new derivative.[16][17]
-
¹H NMR Spectroscopy: The disappearance of the downfield singlet (~10-13 ppm) corresponding to the acidic proton is definitive proof of reaction.[17] Concurrently, new signals corresponding to the protons of the newly introduced alcohol or amine moiety will appear.
-
Mass Spectrometry (MS): The molecular weight will increase according to the mass of the group added (minus water). A common fragmentation pattern for all derivatives is the loss of the new functional group to form a stable acylium ion (R-C≡O⁺).[14]
References
-
Analytical Chemistry. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC - NIH. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
-
PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 2, 2026, from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved February 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- on Newcrom R1 HPLC column. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014, September). The Synthesis of Sterically Hindered Amides. Retrieved February 2, 2026, from [Link]
-
William H. Brown, Brent L. Iverson, Eric Anslyn, Christopher S. Foote. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved February 2, 2026, from [Link]
-
Organic Syntheses. (2012, April 16). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2010, January). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Retrieved February 2, 2026, from [Link]
-
Save My Exams. (2023, June 25). Acyl Chlorides. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved February 2, 2026, from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved February 2, 2026, from [Link]
-
Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved February 2, 2026, from [Link]
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved February 2, 2026, from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved February 2, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
-
OC Lectures. (2021, August 20). Acids to Acyl Chlorides, Part 1 [Video]. YouTube. Retrieved February 2, 2026, from [Link]
-
The Cynical Chemist. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives [Video]. YouTube. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 2, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 2, 2026, from [Link]
-
IJSDR. (2021, December 27). RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. Retrieved February 2, 2026, from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2017, June). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic acid esters. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved February 2, 2026, from [Link]
-
OC Lectures. (2021, August 20). Acids to Acyl Chlorides, Part 3 [Video]. YouTube. Retrieved February 2, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ojs.chimia.ch [ojs.chimia.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
scale-up synthesis of 2-(3,5-Dimethylphenyl)benzoic acid
An Application Note for the Scale-Up Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a biaryl carboxylic acid with significant potential as a building block in pharmaceutical and materials science applications. The protocol is designed for researchers, chemists, and process development professionals, focusing on a robust and scalable Suzuki-Miyaura cross-coupling strategy. This note emphasizes not only the procedural steps but also the underlying chemical principles, process safety considerations, and analytical controls necessary for successful and reproducible large-scale production.
Introduction and Strategic Rationale
Biaryl scaffolds are privileged structures in medicinal chemistry and advanced materials. The specific molecule, this compound, combines the rigidity of the biaryl core with the versatile chemical handle of a carboxylic acid, making it an attractive intermediate for complex molecular architectures. Its synthesis, particularly on a larger scale, requires a reliable and efficient method.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, especially in the synthesis of biaryls.[1][2] Its widespread adoption in industrial processes is a testament to its high yields, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[3] Therefore, it is the chosen strategy for this scale-up protocol.
The selected pathway involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 3,5-dimethylphenylboronic acid . This approach is favored due to the high reactivity of the aryl bromide and the stability and accessibility of the boronic acid partner.
The Suzuki-Miyaura Coupling: Mechanism and Critical Parameters
Understanding the reaction mechanism is paramount for troubleshooting and process optimization. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Scale-Up Considerations:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For this scale-up, a combination of Palladium(II) Acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand such as Tri(tert-butyl)phosphine (P(t-Bu)₃) is recommended. This system is highly active, even for challenging couplings, and can be used at low catalyst loadings.[5] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.
-
Base Selection: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice for large-scale reactions, providing a good balance of reactivity and handling safety.
-
Solvent System: A biphasic solvent system, such as Toluene/Water or 2-Butanol/Water, is advantageous for scale-up. It facilitates the dissolution of both the organic substrates and the inorganic base, enhances the reaction rate, and simplifies the post-reaction phase separation.[6]
-
Temperature and Exotherm Control: Palladium-catalyzed cross-coupling reactions are exothermic.[7] On a large scale, the heat generated can lead to a dangerous temperature increase if not properly managed. A jacketed reactor with precise temperature control is mandatory. A semi-batch process, where one of the reagents is added portion-wise or via an addition funnel, is the safest approach to control the reaction rate and heat output.[8]
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, which leads to deactivation.[6] The entire process, from reactor setup to quenching, must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to ensure catalyst longevity and reaction reproducibility.
Detailed Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of the final product.
Reagent and Materials Data
| Reagent/Material | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| 2-Bromobenzoic Acid | 201.03 | 0.50 | 100.5 g | 1.0 |
| 3,5-Dimethylphenylboronic Acid | 149.99 | 0.60 | 90.0 g | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.0025 | 0.56 g | 0.005 (0.5 mol%) |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 202.29 | 0.0055 | 1.11 g | 0.011 (1.1 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | 207.3 g | 3.0 |
| Toluene | - | - | 1.0 L | - |
| Deionized Water | - | - | 0.5 L | - |
Step-by-Step Methodology
Part A: Reaction Setup and Execution
-
Reactor Preparation: Ensure a 5 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, thermocouple, reflux condenser, and a nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to displace all oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: To the inerted reactor, add 2-bromobenzoic acid (100.5 g), 3,5-dimethylphenylboronic acid (90.0 g), potassium carbonate (207.3 g), and toluene (1.0 L).
-
Catalyst Preparation: In a separate flask under nitrogen, dissolve Palladium(II) Acetate (0.56 g) and Tri(tert-butyl)phosphine (1.11 g) in 50 mL of degassed toluene. Stir for 10 minutes until a homogeneous solution is formed. Caution: Phosphine ligands can be air-sensitive.
-
Catalyst Addition: Transfer the catalyst solution to the reactor via cannula.
-
Water Addition: Add degassed deionized water (0.5 L) to the reactor.
-
Reaction Heating: Begin stirring (approx. 250 RPM) and slowly heat the reactor jacket to 90-95 °C. The internal temperature should reach approximately 85 °C (reflux).
-
Monitoring: Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing them by HPLC or TLC. The reaction is typically complete within 6-12 hours.
Part B: Work-up and Product Isolation
-
Cooling: Once the reaction is complete, cool the reactor contents to room temperature (20-25 °C).
-
Phase Separation: Stop stirring and allow the layers to separate. Transfer the entire mixture to a separatory funnel. Remove and set aside the lower aqueous layer.
-
Aqueous Wash: Wash the upper organic (toluene) layer with 2 x 250 mL of deionized water to remove residual inorganic salts.
-
Base Extraction: Extract the organic layer with 3 x 300 mL of a 1 M Sodium Hydroxide (NaOH) solution. The desired product, being a carboxylic acid, will move into the aqueous basic layer as its sodium salt. Combine the aqueous extracts.
-
Back-Wash: Wash the combined basic aqueous extracts with 200 mL of toluene or methyl tert-butyl ether (MTBE) to remove any non-acidic organic impurities.
-
Precipitation: Transfer the clean aqueous layer to a clean vessel with good stirring. Slowly add 6 M Hydrochloric Acid (HCl) while monitoring the pH. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is ~2.
-
Isolation: Cool the resulting slurry in an ice bath for 1 hour to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with 2 x 200 mL of cold deionized water to remove any remaining inorganic salts.
Part C: Purification
-
Recrystallization: Transfer the crude, damp solid to a suitable flask. Add a minimal amount of a hot solvent system (e.g., Ethanol/Water or Acetic Acid/Water) until the solid just dissolves. A good starting point is 80:20 Ethanol:Water.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.
-
Final Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically 80-90%.
Process Workflow and Safety Analysis
The overall process can be visualized as a linear progression from raw materials to the final, purified product.
Caption: Scale-up workflow for this compound.
Safety and Hazard Management
-
Thermal Hazard: The primary hazard is the exotherm from the coupling reaction. Never add all reagents "all in" at scale. Ensure the reactor's cooling system is operational and capable of handling the heat load. Have a quenching agent (e.g., a solution of sodium thiosulfate) on standby.[7][9]
-
Reagent Handling: Tri(tert-butyl)phosphine is toxic and air-sensitive. It should be handled in a fume hood under an inert atmosphere. Toluene is a flammable solvent; ensure all equipment is properly grounded and avoid ignition sources.
-
Pressure: The reaction is run at atmospheric pressure. The reflux condenser must be open to a nitrogen bubbler to prevent pressure buildup.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests are recommended.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment. A sample method is provided below.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Calculation: Determined by the area percentage of the main peak relative to the total area of all peaks.[10]
-
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Poor quality boronic acid. | 1. Ensure rigorous inerting; prepare catalyst solution fresh. 2. Verify internal temperature is at least 85 °C. 3. Use high-purity boronic acid; consider adding more (e.g., 0.1 eq). |
| Low Yield | 1. Incomplete extraction into the basic aqueous phase. 2. Product loss during recrystallization. 3. Catalyst deactivation. | 1. Perform an additional base extraction; ensure pH of the aqueous layer is >12. 2. Use a minimal amount of hot solvent; ensure thorough cooling before filtration. 3. See "Incomplete Reaction". |
| Formation of Side Products (e.g., Homocoupling) | 1. Oxygen contamination. 2. Reaction temperature too high. | 1. Improve inerting procedures. 2. Maintain reaction temperature below 90 °C. |
| Dark-colored Product | Residual palladium catalyst. | Consider a charcoal treatment during recrystallization or washing the crude product with a dilute solution of a palladium scavenger (e.g., cysteine). |
References
-
PrepChem. (n.d.). Synthesis of 2,3-dimethyl benzoic acid. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
- Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
-
ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
- Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
-
Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]
-
PubMed Central. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
Wiley Online Library. (2006). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Advanced Synthesis & Catalysis. [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. P2SAC Conference. [Link]
-
ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science. [Link]
-
Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
YouTube. (2021). Benzoic Acid Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]
-
Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Retrieved from [Link]
-
Sage Llama. (n.d.). Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific synthesis. The most common and efficient route to this biaryl compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Our troubleshooting guide is structured in a practical question-and-answer format to directly address the issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction between a 2-halobenzoic acid and 3,5-dimethylphenylboronic acid shows little to no conversion of my starting materials. What are the most critical factors I should investigate first?
A1: When a Suzuki-Miyaura coupling reaction fails to initiate, the issue almost always lies with one of three core components: the palladium catalyst's activity, the activation of the boronic acid by the base, or the integrity of your starting materials.
1. Catalyst System (Palladium & Ligand): The heart of the reaction is the Pd(0) catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) state. Failure in this step leads to an inactive catalyst.
-
Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[1][2] Sterically hindered substrates like 2-halobenzoic acids make this step inherently slow. An inappropriate ligand can fail to stabilize the Pd(0) species or facilitate the oxidative addition, leading to catalyst decomposition, often observed as the formation of black palladium metal (palladium black).
-
Troubleshooting Protocol:
-
Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[3] Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst and maintain an inert atmosphere throughout the reaction.
-
Select an Appropriate Ligand: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote the crucial oxidative addition step. Consider ligands such as SPhos, XPhos, or RuPhos, which have proven effective for challenging couplings.[4]
-
Use a Pre-formed Catalyst: Consider using a pre-formed, air-stable Pd(0) catalyst complex like Pd(PPh₃)₄ or a Pd(II) precatalyst specifically designed for easy reduction and high activity.
-
2. Base Selection and Role: The base is not merely a pH adjuster; it is a stoichiometric reagent required to activate the boronic acid.[5] It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Causality: Without the formation of the boronate, the transfer of the 3,5-dimethylphenyl group from boron to palladium (transmetalation) will not occur, halting the catalytic cycle.
-
Recommendations:
-
Choice of Base: Stronger bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for this type of coupling as they are sufficiently basic and have good solubility in common solvent systems.
-
Anhydrous Conditions: Ensure your base is anhydrous. Water can hydrolyze the boronic acid and compete with the desired reaction.
-
3. Reagent Stability: The stability of arylboronic acids can be a significant issue, leading to low yields.
-
Causality: Arylboronic acids are susceptible to a side reaction called protodeborylation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile. This is especially true for heteroaryl boronic acids but can affect all boronic acids under certain conditions.[3]
-
Troubleshooting Protocol:
-
Check Purity: Use high-purity 3,5-dimethylphenylboronic acid. If in doubt, recrystallize it before use.
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation.[3] Using 3,5-dimethylphenylboronic acid pinacol ester can often resolve issues of reagent decomposition.
-
Q2: I am observing a significant byproduct that corresponds to benzoic acid (the de-halogenated starting material). What causes this, and how can I prevent it?
A2: This common side reaction is known as hydrodehalogenation or protodehalogenation . In this process, the halogen atom of your 2-halobenzoic acid is replaced by a hydrogen atom.[4]
-
Causality: This side reaction occurs after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture before transmetalation can occur.[3] Common hydride sources include water, alcohols (if used as solvent), or even certain bases like hydroxides or alkoxides.[3][4]
-
Troubleshooting Strategies:
-
Solvent Choice: Strictly use anhydrous, aprotic solvents. Dioxane, THF, and toluene are common choices. Avoid alcoholic solvents if hydrodehalogenation is a persistent problem.[4]
-
Base Selection: Switch to a non-nucleophilic, anhydrous base. As mentioned, K₃PO₄ is often a superior choice to bases like NaOH, KOH, or NaOEt.[4]
-
Optimize Reaction Kinetics: The goal is to make the desired transmetalation and reductive elimination steps faster than the undesired hydrodehalogenation. Using a more effective ligand (e.g., a bulky biarylphosphine) can accelerate the productive catalytic cycle, thereby outcompeting the side reaction.[4]
-
Q3: My primary impurity is 3,3',5,5'-tetramethylbiphenyl, the homocoupled product of my boronic acid. How can I minimize its formation?
A3: The formation of a biaryl from the coupling of two boronic acid molecules is a well-known side reaction in Suzuki couplings.
-
Causality: This side reaction is primarily promoted by the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[3] Oxygen can facilitate the oxidation of the boronic acid, and Pd(II) can directly mediate the homocoupling, which also serves to reduce the Pd(II) to the catalytically active Pd(0).
-
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step. As detailed in A1, ensure your solvent and reaction setup are thoroughly purged of oxygen.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the 2-halobenzoic acid. A large excess can sometimes favor homocoupling.
-
Catalyst Choice: If you are using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its rapid reduction to Pd(0). The presence of the phosphine ligand and base typically facilitates this.
-
Optimization and Purification
Q4: My reaction conversion looks good by TLC or LC-MS, but my final isolated yield is poor. Where could I be losing my product?
A4: Product loss during workup and purification is a frequent and frustrating source of low yield. For an acidic product like this compound, an acid-base extraction is the most effective purification strategy to separate it from neutral byproducts (like the homocoupled 3,3',5,5'-tetramethylbiphenyl).
-
Causality: Improper pH control during extraction can lead to the product remaining in the organic layer or precipitating at the interface, making separation difficult. Emulsion formation can also trap the product.
Detailed Protocol: Acid-Base Extraction for Purification
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Basify: Transfer the mixture to a separatory funnel. Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or 1M Na₂CO₃). The acidic product will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer. The neutral impurities will remain in the organic layer. Repeat this extraction 2-3 times to ensure complete transfer of the product.
-
Wash the Aqueous Layer: Combine the aqueous layers and wash once with ethyl acetate or ether to remove any trapped neutral organic impurities.
-
Acidify to Precipitate: Cool the aqueous layer in an ice bath. Slowly add a strong acid (e.g., 6M HCl or 3M H₂SO₄) with stirring until the solution is acidic (pH ~1-2, check with pH paper). Your product, this compound, will precipitate as a solid.
-
Isolate and Dry: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product thoroughly under vacuum.
Q5: My yield is consistently in the 40-60% range. What key parameters can I screen to optimize the reaction for higher yield?
A5: Systematic optimization is key to pushing a moderate-yield reaction to a high-yield one. A Design of Experiments (DoE) approach can be highly effective, but a simpler One-Factor-at-a-Time (OFAT) screening of the most critical parameters is also a valid strategy.[6]
The following table summarizes the key parameters to investigate:
| Parameter | Initial Condition | Variables to Screen | Rationale & Key Insights |
| Catalyst/Ligand | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃, Pd(PPh₃)₄ / SPhos, XPhos, RuPhos, PCy₃ | The choice of ligand is often the most impactful variable for hindered substrates. Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[2][5] |
| Base | Na₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Base strength and solubility are critical. K₃PO₄ is often a good balance of reactivity and handling. Cs₂CO₃ is more expensive but can be highly effective for difficult couplings.[4] |
| Solvent | Toluene | Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent affects the solubility of all components and the stability of the catalytic species. A small amount of water is often beneficial, but too much can promote side reactions.[3] |
| Temperature | 80 °C | Room Temperature to 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side reactions. Some modern catalyst systems work efficiently even at room temperature.[5] |
| Concentration | 0.1 M | 0.05 M to 0.5 M | More dilute conditions can sometimes disfavor bimolecular side reactions. However, very high dilution can slow the desired reaction. |
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Production method of 3,5-dimethylbenzoic acid - Google Patents.
-
The Suzuki Reaction - Myers Group, Harvard University. Harvard University. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. [Link]
- Process for purifying 3.5-dimethyl benzoic acid - Google Patents.
-
Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. ResearchGate. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. American Chemical Society Publications. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn. [Link]
Sources
optimizing Suzuki coupling reaction for sterically hindered substrates
Topic: Optimization for Sterically Hindered Substrates Ticket ID: SM-HINDERED-001
Introduction: The Steric Challenge
Welcome to the Advanced Catalysis Support Hub. You are likely here because your standard "Tetrakis" (
Sterically hindered Suzuki couplings (e.g., ortho,ortho-disubstituted halides coupling with ortho-substituted boronates) fail due to specific kinetic bottlenecks:
-
Stalled Oxidative Addition: The bulky halide cannot approach the Pd center.
-
Failed Transmetalation: This is the most common failure point. The steric bulk prevents the approach of the activated boronate to the Pd(II) intermediate.
-
Protodeboronation: Hindered boronic acids are often unstable under the basic conditions required for coupling, decomposing before they can react.
This guide abandons generic advice. We focus on Buchwald Precatalysts and Pd-PEPPSI-NHC systems, the industrial gold standards for difficult couplings.
Module 1: Catalyst & Ligand Architecture (The Engine)
The "Throw Away Triphenylphosphine" Rule
For sterically demanding substrates (e.g., tetra-ortho-substituted biaryls), standard phosphines (
Recommended Systems
| Catalyst Class | Specific Recommendation | Why it works | Best For |
| Buchwald G4 | XPhos Pd G4 or SPhos Pd G4 | Rapid generation of monolithic | General hindered biaryls, heteroaryl chlorides. |
| NHC-PEPPSI | Pd-PEPPSI-IPr or Pd-PEPPSI-IPent | Extremely bulky "throw-away" pyridine ligand stabilizes the precatalyst but dissociates easily to form the active 12-electron species. | Tetra-ortho substitutions, electron-poor halides. |
| Specialized | RuPhos Pd G4 | High electron density on P facilitates oxidative addition of deactivated chlorides. | Hindered secondary amines or electron-rich halides. |
Visualizing the Steric Cycle
The following diagram illustrates where steric hindrance blocks the cycle and how bulky ligands (
Caption: The catalytic cycle highlighting Transmetalation as the primary bottleneck for hindered substrates. Bulky ligands accelerate Reductive Elimination but must be tuned to allow Transmetalation.
Module 2: The Transmetalation Gateway (The Fuel)
In hindered systems, the neutral boronic acid
Base Selection Matrix
| Base | Solubility | Strength ( | Use Case |
| Low in organic | Medium (12.3) | Standard. Best balance of activation vs. side reactions. Use with | |
| High in organic | Medium (10.3) | Anhydrous conditions. Essential for hydrolytically unstable substrates. | |
| High in | Strong (15.7) | Rapid activation. Good for very hindered but stable boronates. Risk of side reactions.[3][4][5][6] | |
| - | - | Extreme cases. Halide scavengers that force transmetalation (expensive/toxic). |
Solvent Systems
-
The "Wet" Rule: Always add 5-10% water unless your substrate is moisture-sensitive. Water dissolves the inorganic base, increasing the concentration of the active hydroxide/carbonate species.
-
Recommended Mix: Dioxane/Water (4:1) or Toluene/Water (10:1) at 80-100°C.
Module 3: Troubleshooting & FAQs
Q1: My starting material (halide) is consumed, but I only see dehalogenated byproduct (Ar-H). Why?
Diagnosis:
-
Increase Boronate Concentration: Push the equilibrium. Use 2.0 - 3.0 equivalents.
-
Switch Solvent: Move away from alcohols (iPrOH) to non-protic solvents (Toluene, DMF).
-
Change Ligand: Use SPhos or XPhos (Buchwald G4). These are designed to resist reduction.
Q2: My boronic acid disappears, but the halide remains untouched.
Diagnosis: Protodeboronation . Mechanism: Sterically hindered boronic acids (especially 2,6-disubstituted) are prone to hydrolytic C-B bond cleavage catalyzed by base. Solution:
-
Slow Addition: Add the base (or the boronic acid) slowly via syringe pump to keep the concentration of the unstable "ate" complex low.
-
Anhydrous Conditions: Switch to
in dry DMF or Dioxane. -
MIDA Boronates: Switch from boronic acid to a MIDA boronate or Trifluoroborate (
), which release the active species slowly.
Q3: The reaction turns black immediately and yields are low.
Diagnosis: "Pd Black" precipitation. The catalyst is decomposing before entering the cycle. Solution:
-
Check Inertness: Oxygen kills the active monomeric Pd(0). Degas solvents vigorously (sparge with Argon for 20 mins).
-
Stabilization: If using Pd-PEPPSI, this is less likely. If using phosphines, add 1-2% extra ligand.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: High-Throughput Screen (Microscale)
Use this to identify the best Ligand/Base combination.
-
Setup: Prepare 4 vials with stir bars.
-
Catalysts (2 mol%): Vial 1: XPhos Pd G4; Vial 2: SPhos Pd G4; Vial 3: Pd-PEPPSI-IPr; Vial 4: RuPhos Pd G4.
-
Substrates: Add Aryl Halide (1.0 equiv) and Boronic Acid (1.5 equiv).
-
Base: Add
(3.0 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Execution: Seal caps. Heat to 80°C for 2 hours. Analyze by LCMS.
Protocol B: Optimized Prep Scale (Pd-PEPPSI Method)
For scaling up a successful hit.
-
Charge: To a reaction flask, add Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol),
(2.0 mmol), and Pd-PEPPSI-IPr (1-2 mol%). -
Inert: Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed Toluene/KOH (aq) or Dioxane/H2O (5 mL).
-
Reaction: Heat to 80°C. Monitor conversion.
-
Note: PEPPSI catalysts often have an induction period. Do not abort early.
-
-
Workup: Filter through Celite to remove Pd black. Partition between EtOAc/Water.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Ligands of the Dialkylbiarylphosphine Family." Chemical Science, 2011.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions." Chemistry - A European Journal, 2006.
-
Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids and Esters: Mechanism and Mitigation." Journal of the American Chemical Society, 2017.
-
Szostak, M., et al. "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides."[7] The Journal of Organic Chemistry, 2017.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. preprints.org [preprints.org]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(3,5-Dimethylphenyl)benzoic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the reaction intricacies, potential pitfalls, and strategies for successful synthesis. This document is structured to serve as a comprehensive technical resource, offering troubleshooting guidance and answers to frequently encountered challenges.
Introduction to Synthetic Strategies
The synthesis of this compound, a biaryl compound, can be approached through several established synthetic routes. The most prevalent and often preferred method is the Suzuki-Miyaura cross-coupling reaction, renowned for its functional group tolerance and high yields. Alternative strategies include the Grignard reaction and the Ullmann condensation. Each of these methods, while effective, presents a unique set of challenges and potential side reactions. This guide will delve into each of these synthetic pathways, providing detailed protocols, troubleshooting advice, and a mechanistic understanding of the common side reactions.
Section 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, 3,5-dimethylphenylboronic acid) and an organohalide (a 2-halobenzoic acid).[1] This method is widely favored for its versatility and relatively mild reaction conditions.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause(s) | Troubleshooting & Resolution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Inefficient Oxidative Addition: Steric hindrance from the ortho-carboxylate group on the 2-halobenzoic acid can slow this crucial step.[2] 3. Poor Reagent Quality: Degradation of the boronic acid or phosphine ligands. | 1. Catalyst Activation: Use a reliable Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[3] Ensure thorough degassing of solvents to prevent oxidation of the catalyst.[3] 2. Optimize Reaction Conditions: Increase the reaction temperature cautiously, as excessive heat can cause catalyst decomposition.[3] Consider using a more reactive halide (I > Br > Cl) on the benzoic acid. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate oxidative addition.[4] 3. Reagent Handling: Use freshly purchased or recrystallized boronic acid. Store phosphine ligands under an inert atmosphere to prevent oxidation.[3] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.[2][5] 2. Excess Pd(II) Species: If the Pd(II) pre-catalyst is not efficiently reduced to Pd(0), it can catalyze homocoupling.[5] | 1. Thorough Degassing: Degas all solvents and the reaction vessel meticulously using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[4] 2. Catalyst Choice & Staging: Use a Pd(0) catalyst directly. Alternatively, pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can ensure the reduction of Pd(II) to Pd(0).[6] |
| Formation of Protodeboronation Byproduct (Mesitylene) | 1. Hydrolysis of the C-B bond: This side reaction is often catalyzed by the base and the presence of water.[7][8] 2. Palladium-Catalyzed Protodeboronation: Certain palladium-phosphine complexes, especially those with bulky ligands, can accelerate this undesired reaction.[7][9] | 1. Use of Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA ester, which can slowly release the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[5] 2. Reaction Condition Optimization: Use milder bases such as K₃PO₄ or Cs₂CO₃.[5] Run the reaction at the lowest effective temperature. While some water can be beneficial, minimizing its content can reduce protodeboronation.[5] |
| Formation of Dehalogenated Byproduct (Benzoic Acid) | 1. Protodehalogenation: The halo-substituent on the benzoic acid is replaced by a hydrogen atom. This can be promoted by certain bases or protic solvents.[4] | 1. Choice of Base and Solvent: Use anhydrous, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[4] Employ anhydrous aprotic solvents such as dioxane or toluene.[4] |
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: Which halogen on the 2-halobenzoic acid is best to use? A1: The reactivity order for the oxidative addition step is I > Br > Cl.[2] While 2-iodobenzoic acid will be the most reactive, it is also the most expensive and potentially least stable. 2-bromobenzoic acid often provides a good balance of reactivity and cost. 2-chlorobenzoic acid is the least reactive and may require more forcing conditions or specialized catalyst systems.
Q2: My boronic acid is old. Can I still use it? A2: It is highly recommended to use fresh or recently purified boronic acid. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[3] You can often purify boronic acids by recrystallization.
Q3: Is water necessary in my Suzuki reaction? A3: The role of water is complex. In many cases, a small amount of water is necessary for the base (like K₂CO₃) to be effective and to facilitate the transmetalation step.[5] However, excess water can promote protodeboronation. The optimal amount of water often needs to be determined empirically for a specific reaction.
Section 2: Grignard Reaction
The Grignard reaction offers a classical approach to C-C bond formation. In this context, it would typically involve the reaction of a Grignard reagent derived from a 3,5-dimethylhalobenzene with a suitable electrophile such as 2-carboxybenzaldehyde or carbon dioxide bubbled through a solution of the Grignard reagent formed from 2-bromo-3',5'-dimethylbiphenyl. A more direct, though challenging, approach would be the reaction of 3,5-dimethylphenylmagnesium bromide with a 2-halobenzoic acid derivative.
Visualizing the Grignard Reaction Pathway
Caption: A potential Grignard route to an intermediate for the target molecule.
Troubleshooting Guide: Grignard Reaction
| Observed Issue | Potential Cause(s) | Troubleshooting & Resolution |
| Failure to Form Grignard Reagent | 1. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by water.[10] 2. Passive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating. | 1. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Magnesium Activation: Gently crush the magnesium turnings to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. |
| Low Yield of Carboxylic Acid | 1. Reaction with Atmospheric CO₂: Premature reaction with CO₂ from the air can consume the Grignard reagent. 2. Wurtz-Fittig Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl byproduct (e.g., 3,3',5,5'-tetramethylbiphenyl).[11][12] | 1. Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. 2. Controlled Addition: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize the Wurtz-Fittig side reaction. |
| Formation of Benzene/Mesitylene Byproduct | 1. Protonation of Grignard Reagent: Any acidic protons in the reaction mixture (from water, alcohols, or even terminal alkynes) will protonate and destroy the Grignard reagent.[10] | 1. Use of Anhydrous and Aprotic Reagents: Ensure all reagents and solvents are free from acidic protons. |
Frequently Asked Questions (FAQs): Grignard Reaction
Q1: Can I use gaseous CO₂ instead of dry ice? A1: Yes, but it is technically more challenging. Bubbling gaseous CO₂ through the Grignard solution can be done, but you must ensure the CO₂ is completely dry. Using a large excess of crushed dry ice is often a more practical and reliable method on a lab scale.
Q2: My Grignard reaction has stalled. What can I do? A2: If the reaction has stopped, you can try gently heating the flask or adding a small crystal of iodine to re-initiate the reaction. Sonication can also be effective in activating the magnesium surface.
Section 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-C bonds, although it is more commonly employed for the synthesis of diaryl ethers.[13] For the synthesis of this compound, this would involve the coupling of a 2-halobenzoic acid with a 3,5-dimethylphenyl derivative, typically in the presence of a copper catalyst at high temperatures.
Visualizing the Ullmann Condensation
Caption: A generalized Ullmann condensation for diaryl ether synthesis, a potential side reaction pathway.
Troubleshooting Guide: Ullmann Condensation
| Observed Issue | Potential Cause(s) | Troubleshooting & Resolution |
| Low Yield or No Reaction | 1. Harsh Reaction Conditions: Traditional Ullmann reactions require high temperatures, which can lead to decomposition of starting materials or products. 2. Catalyst Inactivity: The copper catalyst may be poisoned or not in the active Cu(I) state. | 1. Ligand-Accelerated Protocol: Modern Ullmann protocols often use ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to facilitate the reaction at lower temperatures.[14] 2. Catalyst Source and Purity: Use a reliable source of Cu(I) salt. Ensure all reagents are pure. |
| Formation of Diaryl Ether Byproduct | 1. Reaction with Phenolic Impurities: If the starting materials or solvent contain phenolic impurities, diaryl ether formation can occur. | 1. Purification of Starting Materials: Ensure the purity of the 2-halobenzoic acid and the 3,5-dimethylphenyl coupling partner. |
| Decarboxylation of Benzoic Acid | 1. High Reaction Temperatures: The high temperatures required for the Ullmann condensation can lead to decarboxylation of the benzoic acid moiety.[15] | 1. Milder Conditions: Employ a ligand-accelerated protocol to lower the required reaction temperature. |
Frequently Asked Questions (FAQs): Ullmann Condensation
Q1: Is the Ullmann condensation a good choice for this synthesis? A1: For the direct formation of the C-C bond in this compound, the Ullmann reaction is generally less favored than the Suzuki-Miyaura coupling due to the harsh reaction conditions and often lower yields. However, it can be a viable alternative if the starting materials for the Suzuki reaction are not readily available.
Q2: What is the role of the base in the Ullmann condensation? A2: The base is typically required to deprotonate the nucleophile (if it is a phenol or other protic species) and to neutralize the halide byproduct formed during the reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add 2-bromobenzoic acid (1.0 equiv.), 3,5-dimethylphenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- The Suzuki Reaction - Chem 115 Myers.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
- US4092353A - Process for the purification of benzoic acid - Google P
-
Grignard Reaction Experiment Part 1, Prelab - YouTube. [Link]
-
Examples, Mechanism & Wurtz Fittig Reaction | AESL - Aakash Institute. [Link]
-
Reactions with Grignard Reagents - Chemistry LibreTexts. [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. [Link]
-
Carboxylic acids as double aryl group donors for biaryl synthesis - RSC Publishing. [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. [Link]
-
N , N -Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols | Request PDF - ResearchGate. [Link]
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
- US20050054882A1 - Diaryl ether condensation reactions - Google P
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation | ChemRxiv. [Link]
-
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. [Link]
-
Grignard Reaction with Carbon Dioxide to Produce Carboxylic Acids - YouTube. [Link]
-
(PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE - ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed. [Link]
-
Using CO2 gas for grignard reaction instead of dry ice? - Sciencemadness.org. [Link]
- Purification of benzoic acid - US3235588A - Google P
-
Protodeboronation - Wikipedia. [Link]
-
Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed. [Link]
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
WURTZ REACTION VS FITTING VS WURTZ FITTING REACTION - YouTube. [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. aspuru.substack.com [aspuru.substack.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Biphenyl-2-Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted biphenyl-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important class of molecules. Biphenyl-2-carboxylic acids are prevalent scaffolds in pharmaceuticals and advanced materials, yet their synthesis is often complicated by steric hindrance, competing side reactions, and purification difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, providing you with the foundational knowledge to overcome common hurdles in your work.
Section 1: Frequently Asked Questions (FAQs) - Core Challenges
Q1: My Suzuki-Miyaura coupling reaction to form a substituted biphenyl-2-carboxylic acid is giving very low yields. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings for this specific scaffold are a frequent issue, typically stemming from a few key factors:
-
Steric Hindrance: The primary challenge is the inherent steric bulk around the reaction center. The ortho-carboxylic acid group, especially when flanked by other substituents, can significantly hinder the approach of the coupling partners to the palladium catalyst, slowing down or preventing the crucial transmetalation and reductive elimination steps.[1]
-
Catalyst Deactivation: The carboxylic acid moiety itself can interfere with the catalytic cycle. It has been suggested that the carboxylate can coordinate to the Pd(II) center, forming a stable complex that is reluctant to proceed through the catalytic cycle, effectively deactivating the catalyst.[2]
-
Inappropriate Ligand Choice: For sterically demanding couplings, the choice of phosphine ligand is critical. Bulky, electron-rich monodentate ligands (like SPhos, XPhos, or RuPhos) or specialized bidentate ligands are often required to promote the reaction. Standard ligands like triphenylphosphine may be ineffective.
-
Homocoupling: The oxidative homocoupling of the boronic acid starting material to form a symmetrical biaryl is a common side reaction, consuming your starting material and complicating purification.[3] This can be promoted by the presence of oxygen or certain copper salts.[3]
-
Poor Reagent Quality: The purity of all reagents, including the aryl halide, the boronic acid, and the solvent, is paramount. Impurities, especially water, can negatively impact the reaction.[4]
Q2: I am observing significant amounts of a fluorenone byproduct. Why is this happening and how can I prevent it?
A2: The formation of a fluorenone is a classic side reaction that occurs through intramolecular cyclization and dehydration of the biphenyl-2-carboxylic acid product.[5] This is particularly prevalent under high-temperature conditions.
-
Causality (Mechanism): At elevated temperatures, the carboxylic acid can undergo an intramolecular electrophilic acylation onto the adjacent phenyl ring, followed by dehydration to yield the fused tricyclic ketone (fluorenone). This process is essentially a Friedel-Crafts-type reaction catalyzed by heat or trace acid.
-
Prevention Strategies:
-
Lower Reaction Temperature: If possible, screen for catalyst systems that operate at lower temperatures. Modern Suzuki coupling catalysts can often run efficiently at temperatures below 100 °C.
-
Protect the Carboxylic Acid: A robust strategy is to perform the coupling reaction with the carboxylic acid protected as an ester (e.g., methyl or ethyl ester). The ester is much less prone to cyclization. The desired carboxylic acid can then be regenerated in a subsequent saponification step.
-
Control pH During Workup: Ensure the workup conditions are not overly acidic, as this can promote cyclization.
-
Q3: What is atropisomerism and why is it a concern for my substituted biphenyl-2-carboxylic acid?
A3: Atropisomerism is a form of chirality that arises from hindered rotation around a single bond.[6] In substituted biphenyls, if the four ortho positions (2, 2', 6, and 6') have sufficiently bulky substituents, the free rotation around the central C-C bond is restricted. This creates two stable, non-superimposable, mirror-image conformers (enantiomers) called atropisomers.[7][8]
-
Why it Matters:
-
Biological Activity: In drug development, different atropisomers can have vastly different pharmacological activities and toxicological profiles. Regulatory agencies often require the synthesis and testing of a single, stable atropisomer.
-
Purification & Characterization: If your product is a mixture of atropisomers that are stable at room temperature, you will observe doubled peaks in NMR and chiral chromatography will be required for separation. If the rotation is slow on the NMR timescale but fast enough to interconvert, you may see significant peak broadening.[7]
-
-
Troubleshooting: If you suspect atropisomerism, variable-temperature NMR (VT-NMR) is an excellent tool to study the rotational dynamics.[7] If separation is required, chiral HPLC or resolution via the formation of diastereomeric salts with a chiral base is the standard approach.
Section 2: Troubleshooting Specific Synthetic Methods
Guide 2.1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the workhorse for biaryl synthesis due to its functional group tolerance and generally high yields.[9] However, for sterically hindered biphenyl-2-carboxylic acids, optimization is almost always necessary.
Troubleshooting Low Yields in Suzuki Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst/Ligand Inefficiency: Standard Pd(PPh₃)₄ is often insufficient for hindered substrates. 2. Base is too weak or insoluble: K₂CO₃ or Na₂CO₃ may not be effective. 3. Low Reaction Temperature: The activation energy for the coupling is too high. | 1. Switch to a more active catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[10] 2. Use a stronger, more soluble base. K₃PO₄ or Cs₂CO₃ are excellent choices for challenging couplings. 3. Increase the temperature. Monitor for byproduct formation (e.g., fluorenone). A microwave reactor can be effective for rapidly reaching higher temperatures.[2] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in the reaction: Promotes oxidative homocoupling. 2. Reaction temperature is too high. | 1. Thoroughly degas your solvent and reaction mixture. Use a robust inert atmosphere (Argon or Nitrogen). 2. Optimize temperature. Find the lowest temperature that provides a reasonable reaction rate. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of water or protic impurities. 2. Prolonged reaction times at high temperature. 3. Base is too strong/nucleophilic. | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction by TLC/LCMS and stop it once the aryl halide is consumed. 3. Consider a weaker base if other factors are ruled out, though this may slow the desired reaction. |
Workflow: Troubleshooting a Failing Suzuki Coupling
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Guide 2.2: Directed ortho-Lithiation (DoM)
DoM is a powerful strategy for building substituted aromatic rings with high regioselectivity.[11][12] For biphenyl-2-carboxylic acids, the carboxylate itself can act as the directed metalation group (DMG), guiding lithiation to the adjacent 3-position.[13]
FAQs for Directed ortho-Lithiation
-
Q: My lithiation is not selective. What's going wrong?
-
A: The carboxylate is a good, but not perfect, DMG. If other, more powerful DMGs are present on either ring (e.g., amides, carbamates, sulfoxides), you may get a mixture of products.[12][14] Additionally, if the 3-position is blocked, lithiation may occur at a less favorable position or not at all. The choice of organolithium reagent is also crucial; sterically hindered bases like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) can offer different selectivity compared to n-BuLi or s-BuLi.[15][16]
-
-
Q: The reaction is messy and I get a complex mixture of products. Why?
-
A: This often points to two issues:
-
Temperature Control: Lithiated intermediates are often unstable at temperatures above -78 °C. Ensure your reaction is kept rigorously cold until the electrophile is added.
-
Incompatible Functional Groups: Organolithium reagents are extremely strong bases and nucleophiles. They will react with any acidic protons (e.g., -OH, -NH) or electrophilic functional groups (e.g., esters, ketones, nitriles) elsewhere in the molecule. These groups must be protected prior to attempting DoM.[15]
-
-
Experimental Protocol: DoM of Biphenyl-2-Carboxylic Acid
-
Preparation: Under an inert atmosphere (Argon), dissolve biphenyl-2-carboxylic acid in anhydrous THF (0.2 M).
-
Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add sec-butyllithium (2.2 equivalents) dropwise, ensuring the temperature does not rise above -70 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the ortho-lithiation. Stir for 1-2 hours at -78 °C.[13]
-
Electrophilic Quench: Add your desired electrophile (e.g., iodine, DMF, trimethylsilyl chloride) as a solution in THF at -78 °C.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting substituted biphenyl-2-carboxylic acid by column chromatography or recrystallization.
Section 3: Purification and Atropisomerism
Guide 3.1: Purification Strategies
| Issue | Recommended Technique | Expert Insight |
| Removing Tin/Boron Impurities | 1. Aqueous/Organic Extraction: A basic wash (e.g., dilute NaOH) can help remove acidic boron species. A fluoride wash (e.g., aqueous KF) can precipitate tin residues. 2. Column Chromatography | Boronic acids and their byproducts can be tricky to remove. Sometimes, converting the crude product to the methyl ester, purifying by chromatography, and then saponifying back to the acid is a more effective route. |
| Separating from Homocoupled Byproduct | 1. Recrystallization: If there is a significant difference in polarity and crystal packing, this can be very effective. 2. Column Chromatography | The polarity difference between your desired unsymmetrical product and the symmetrical byproduct may be small. Using a high-resolution silica or running a gradient elution very slowly can improve separation. |
| Separating Atropisomers | 1. Chiral HPLC/SFC: The most common analytical and preparative method for separating stable atropisomers. 2. Diastereomeric Salt Resolution | For preparative scale, classical resolution can be cost-effective. React the racemic carboxylic acid with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine, brucine) to form diastereomeric salts, which can be separated by fractional crystallization.[7] |
Guide 3.2: Understanding Atropisomerism
The stability of atropisomers is determined by the rotational energy barrier. This barrier is a function of the steric size of the four ortho substituents.
Visualizing Atropisomerism
Caption: Hindered rotation due to bulky ortho groups creates a high energy barrier, leading to stable, separable atropisomers.
Note: The DOT language does not support direct image embedding from URLs in most renderers. The IMG tag is illustrative of how one would conceptually include a chemical structure.
References
- BenchChem. (n.d.). Troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis.
- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
- National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- PubMed. (n.d.). Biphenyl-2-carboxylic acid: a layered structure.
- PubMed Central (PMC). (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- Stereoelectronics. (2021). The stability of atropisomers.
- Slideshare. (n.d.). Directed ortho lithiation of biphenyl.
- ACS Publications. (n.d.). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates.
- Benchchem. (n.d.). Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide.
- Unblog.fr. (n.d.). DIRECTED ORTHO METALATION.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?.
- ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates.
- YouTube. (2021). Stereo isomerism in biphenyl compounds (Atropisomerism).
- ResearchGate. (n.d.). Directed ortho-lithiation as a tool for synthesis of chiral 1,2-disubstituted arylsulfonamides.
- Wikipedia. (n.d.). Ullmann reaction.
- ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Wikipedia. (n.d.). Directed ortho metalation.
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Directed ortho lithiation of biphenyl - quinton sirianni | PDF [slideshare.net]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 14. baranlab.org [baranlab.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3,5-Dimethylphenyl)benzoic acid
Welcome to the technical support guide for 2-(3,5-Dimethylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this biaryl carboxylic acid. Given its structural similarity to compounds in active pharmaceutical ingredient (API) development, achieving high purity is paramount. This guide provides field-proven troubleshooting advice and detailed protocols to address common purification challenges, from removing persistent isomeric impurities to breaking problematic emulsions.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A: Impurities are almost always a direct consequence of the synthetic route. For biaryl compounds like this, typically made via Suzuki or similar cross-coupling reactions, you should anticipate:
-
Isomeric Byproducts: Structurally similar molecules such as 2-(2,4-dimethylphenyl)benzoic acid or other positional isomers. These are often the most challenging to remove due to their nearly identical physicochemical properties.[1]
-
Starting Materials: Unreacted 2-halobenzoic acid (or its ester) and 3,5-dimethylphenylboronic acid (or equivalent).
-
Homocoupling Products: Formation of biphenyls from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Residual Catalysts: Traces of palladium or other transition metals used in the coupling reaction.[2]
Q2: My product has a low and broad melting point after initial purification. What does this signify?
A: A depressed and broad melting point range is a classic indicator of impurity. Pure crystalline solids typically have a sharp melting point (e.g., within a 1-2 °C range). The presence of contaminants disrupts the crystal lattice, requiring less energy to transition to a liquid state. This is a fundamental principle used for purity assessment.[3] You should proceed with a more rigorous purification method and verify purity using an orthogonal technique like HPLC.
Q3: After my work-up, the product "oils out" instead of precipitating as a solid. How can I resolve this?
A: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This often happens if the solution is supersaturated or if the temperature of the solution is above the melting point of the impure compound.
-
Immediate Action: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a seed crystal of pure product if available.
-
Systematic Solution: The solvent system is likely suboptimal. The product is too soluble, even at lower temperatures. Re-dissolve the oil by gently warming and add a miscible "anti-solvent" (one in which your product is poorly soluble) dropwise until persistent turbidity is observed. Then, allow it to cool slowly. This technique, known as anti-solvent crystallization, can often yield crystalline material.
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A: A multi-pronged approach is best for a robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity analysis. A reversed-phase C18 column with a UV detector is highly effective for separating the target compound from its impurities. Purity is typically reported as the area percentage of the main peak.[4][5]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It can help in developing conditions for column chromatography.[6][7]
-
Melting Point Analysis: As discussed, a sharp melting point is a good qualitative indicator of high purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and can be used to detect and quantify impurities if their signals are resolved from the product's signals.
Section 2: Troubleshooting Guides for Advanced Purification
This section provides in-depth, workflow-based solutions to specific purification roadblocks.
Problem 1: Low Purity (<98%) After Recrystallization
Causality Analysis: The most common cause is the selection of a suboptimal solvent that co-dissolves impurities, particularly structural isomers, leading to their inclusion in the crystal lattice. Rapid cooling can also trap impurities.
Troubleshooting Workflow: The key to successful recrystallization is identifying a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.
Caption: Recrystallization Optimization Workflow.
Detailed Protocol: Refer to Protocol A: Optimized Recrystallization in Section 3.
Problem 2: Contamination with Neutral Byproducts (e.g., Homocoupled Species)
Causality Analysis: Neutral organic impurities, such as biphenyl byproducts, often have solubilities in organic solvents similar to the desired acidic product, making them difficult to remove by crystallization alone.
Troubleshooting Workflow: An acid-base extraction (also known as a pH-swing) is a highly effective chemical method to separate acidic compounds from neutral or basic impurities. The workflow leverages the carboxyl group's ability to be deprotonated into a water-soluble salt.
Caption: Acid-Base Liquid-Liquid Extraction Workflow.
Detailed Protocol: Refer to Protocol B: Acid-Base Extraction for Purification in Section 3.
Section 3: Standardized Protocols & Data
Protocol A: Optimized Recrystallization
-
Solvent Selection: Using small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility at room temperature.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid is just dissolved. Avoid using a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming pure, well-defined crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol B: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel (approx. 10-20 mL of solvent per gram of crude).
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[8]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous layer as its sodium salt.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent. Discard this organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The pure product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Data Tables for Method Development
Table 1: Solvent Screening Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes & Potential Use |
| Water | 100 | High | Likely poor solubility for the biaryl acid, but useful as an anti-solvent or for washing the final salt.[9] |
| Ethanol | 78 | Polar Protic | Often shows high solubility; may require a co-solvent like water to reduce solubility for precipitation.[10] |
| Isopropanol | 82 | Polar Protic | Good general-purpose solvent for moderately polar compounds. |
| Acetone | 56 | Polar Aprotic | High solvent power; its low boiling point can sometimes lead to rapid, impure crystallization. |
| Ethyl Acetate | 77 | Mid-Polarity | A versatile solvent, often effective for compounds of this type. |
| Toluene | 111 | Non-polar | Good for dissolving non-polar impurities. Can be used as the primary solvent or in a pair with heptane. |
| Heptane/Hexane | ~69-98 | Non-polar | Very poor solubility. Primarily used as an anti-solvent with a more polar solvent like ethyl acetate or acetone. |
Table 2: Starting HPLC Conditions for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for separating small organic molecules based on hydrophobicity.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification sharpens peaks for carboxylic acids by suppressing the ionization of the carboxyl group. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Common organic modifiers. Acetonitrile often provides better resolution. |
| Elution | Gradient (e.g., 30% B to 95% B over 20 min) | A gradient is recommended to ensure elution of both polar and non-polar impurities.[5] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings will have strong UV absorbance. A DAD allows for peak purity analysis. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
References
- CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
-
Cooney, A. & Clentsmith, G. (2018). How can benzoic acid be tested for purity? Quora. [Link]
- EP2952237A1 - Method for purification of benzoic acid.
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757. [Link]
- US4092353A - Process for the purification of benzoic acid.
-
Wikipedia. (n.d.). Mefenamic acid. [Link]
- CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
- CN102336658A - Production method of 3,5-dimethylbenzoic acid.
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Ferguson, G., et al. (2015). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography. [Link]
-
Stephenson, G. A., et al. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. CrystEngComm. [Link]
- US3235588A - Purification of benzoic acid.
-
Reddit. (n.d.). The crystallization process of benzoic acid. r/crystalgrowing. [Link]
-
Zhang, X., et al. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
-
Smirnova, T., et al. (2020). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. ResearchGate. [Link]
-
Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
Sources
- 1. CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
Enhancing Suzuki Coupling of 2-(3,5-Dimethylphenyl)benzoic Acid: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the synthesis of sterically hindered biaryls like 2-(3,5-Dimethylphenyl)benzoic acid. As a Senior Application Scientist, this resource is designed to provide you with field-proven insights to enhance your reaction rates and yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Low to No Product Yield: What are the primary causes and how can I address them?
Low or no yield in a Suzuki coupling, particularly with sterically hindered substrates, is a common issue that can be systematically addressed.
1. Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical for success.
-
The "Why": The Suzuki coupling mechanism involves oxidative addition, transmetalation, and reductive elimination.[1] For sterically hindered substrates, both the oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination to form the new carbon-carbon bond can be slow. The ligand's job is to stabilize the palladium and facilitate these steps. An inadequate ligand can lead to a stalled reaction.
-
Solutions:
-
Move Beyond Standard Catalysts: If you are using a general-purpose catalyst like Pd(PPh₃)₄, it may not be effective for this challenging transformation.[2][3]
-
Embrace Modern Ligands: Consider screening bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4] These ligands are designed to promote the formation of a highly active monoligated palladium(0) species, which is crucial for coupling hindered partners.
-
Consider Pre-catalysts: Using a well-defined palladium pre-catalyst can offer more consistent and reproducible results compared to generating the active catalyst in situ.
-
| Catalyst System | Ligand | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos, RuPhos | Highly effective for sterically demanding couplings. |
| Buchwald Pre-catalysts | (Integrated) | Air- and moisture-stable, providing reliable catalyst activation. |
2. Base and Solvent Optimization: The base and solvent system plays a crucial role in the transmetalation step.
-
The "Why": The base activates the boronic acid, making it more nucleophilic for the transfer of the aryl group to the palladium center.[5] The solvent must effectively dissolve all reactants and facilitate the catalytic cycle.
-
Solutions:
-
Choose a Stronger Base: For sterically hindered couplings, weaker bases like sodium carbonate may be insufficient. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.
-
Solvent Considerations: A single solvent may not be optimal. Consider a two-phase system, such as toluene/water or dioxane/water, which can improve the solubility of the base and facilitate the reaction.
-
The Carboxylic Acid Factor: The benzoic acid substrate will react with the base. Ensure you are using enough equivalents of base to both deprotonate the carboxylic acid and participate in the catalytic cycle.
-
3. Reaction Conditions: Suzuki couplings are sensitive to the reaction environment.
-
The "Why": Oxygen can oxidize and deactivate the palladium(0) catalyst.
-
Solutions:
-
Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. This can be done by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
-
Temperature Control: While heat is often required, excessive temperatures can lead to catalyst decomposition. Monitor the reaction progress to find the optimal temperature.
-
Troubleshooting Workflow
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
How do I choose the best base for a Suzuki coupling involving a carboxylic acid?
The presence of a carboxylic acid on one of the coupling partners requires careful consideration when choosing a base.
-
Stoichiometry is Key: You will need at least one equivalent of base to deprotonate the carboxylic acid, in addition to the amount needed for the catalytic cycle. A good starting point is to use 3 to 4 equivalents of base in total.
-
Base Strength and Type:
-
Inorganic Bases: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for hindered couplings.
-
Aqueous vs. Anhydrous: While some Suzuki couplings are run under anhydrous conditions, for hindered substrates, an aqueous solution of the base can be beneficial. It can increase the solubility of the base and facilitate the formation of the active boronate species.
-
-
Screening is Recommended: The optimal base can be substrate-dependent. It is highly recommended to perform a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to identify the best conditions for your specific reaction.
What are some general tips for setting up a successful Suzuki coupling reaction?
-
High-Purity Reagents: Use high-purity solvents and reagents. The quality of your boronic acid is particularly important, as they can degrade over time.
-
Proper Degassing: As mentioned earlier, thorough degassing is crucial to prevent catalyst deactivation.
-
Stirring: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize contact between reactants.
-
Monitoring the Reaction: Follow the progress of your reaction by a suitable analytical method, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.
References
-
Wikipedia. Suzuki reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
Sources
Technical Support Center: Optimized Workup for 2-(3,5-Dimethylphenyl)benzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(3,5-Dimethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction workup and purification of this valuable biaryl carboxylic acid intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and optimizing your purification strategy to achieve high purity and yield.
Introduction to Workup Strategies
The synthesis of this compound, commonly achieved through Suzuki-Miyaura coupling or Grignard reactions, concludes with a critical workup and purification stage. The goal of the workup is to isolate the desired product from a complex mixture containing unreacted starting materials, catalysts, and various byproducts. The acidic nature of the product dictates a strategy centered around acid-base extractions, followed by recrystallization to achieve high purity. This guide will address potential pitfalls in this process and provide robust protocols to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of this compound in a question-and-answer format.
Question 1: After quenching my Suzuki coupling reaction and adding an organic solvent and aqueous base, a persistent emulsion has formed in my separatory funnel. How can I break it?
Answer: Emulsion formation is a frequent challenge in the extraction of carboxylic acids, often caused by the presence of finely divided palladium catalyst, excess base, or amphiphilic byproducts.
-
Causality: Vigorous shaking of the separatory funnel can create a stable mixture of the organic and aqueous phases, especially when particulate matter is present.
-
Step-by-Step Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, the emulsion will break on its own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components. Gently rock the separatory funnel rather than shaking it vigorously.
-
Filtration: If the emulsion persists, it is likely due to insoluble palladium species. Filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove the particulate matter that is stabilizing the emulsion. Rinse the filter cake with a small amount of the organic solvent used for the extraction. The filtrate should then separate into two distinct layers.
-
Solvent Modification: As a last resort, adding a small amount of a different organic solvent with a different density, such as dichloromethane, can sometimes alter the phase properties sufficiently to break the emulsion.
-
Question 2: My product does not precipitate out of the aqueous layer upon acidification. What went wrong?
Answer: Failure of the product to precipitate upon acidification of the basic aqueous extract is a common and frustrating issue.
-
Causality: This problem usually arises from one of two scenarios: either the product is not in the aqueous layer to begin with, or the conditions for precipitation are not optimal. Incomplete extraction into the aqueous phase can occur if the pH was not sufficiently basic to deprotonate the carboxylic acid. Alternatively, if the concentration of the product in the aqueous phase is too low, it may remain soluble even after protonation.
-
Step-by-Step Solution:
-
Verify pH: Before acidification, ensure the aqueous layer is basic (pH > 9) using pH paper. If not, add more base (e.g., 2M NaOH) and re-extract the organic layer.
-
Sufficient Acidification: Add acid (e.g., 6M HCl) dropwise while stirring until the solution is strongly acidic (pH < 2). Check the pH with litmus paper.
-
Induce Crystallization: If the solution is acidic and no precipitate forms, the product may be supersaturated or too dilute.
-
Scratching: Gently scratch the inside of the beaker with a glass stirring rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed for crystallization.
-
Cooling: Place the beaker in an ice bath to decrease the solubility of the product.
-
Concentration: If the product is too dilute, you can try to partially evaporate the water under reduced pressure, but be cautious as this can also concentrate impurities.
-
-
Question 3: My final product is a dark, oily solid, not the expected white crystalline powder. How can I purify it?
Answer: A dark, oily product indicates the presence of impurities, which could include residual palladium catalyst, polymeric byproducts, or colored organic impurities.
-
Causality: Palladium catalysts, especially when they agglomerate, can appear as a black solid. Oily consistency suggests the presence of impurities that are depressing the melting point of your product.
-
Step-by-Step Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent for recrystallization (e.g., ethanol/water). Add a small amount of activated charcoal (5-10% by weight of your crude product) to the hot solution and swirl. The charcoal will adsorb colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. This is a critical step and should be done quickly to prevent premature crystallization of the product.
-
Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. A mixed solvent system like ethanol/water is often effective for biaryl carboxylic acids.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: A mixed solvent system of ethanol and water is generally a good starting point. The product should be dissolved in a minimal amount of hot ethanol, and then hot water should be added dropwise until the solution becomes slightly cloudy (the cloud point).[3] Then, a few drops of hot ethanol are added to redissolve the solid, and the solution is allowed to cool slowly. This method takes advantage of the high solubility of the product in hot ethanol and its poor solubility in water. Other potential solvents to explore include acetic acid/water or toluene.
Q2: How can I confirm the purity of my final product?
A2: The purity of your this compound can be assessed by several methods:
-
Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Thin Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your product. The presence of unexpected signals would indicate impurities.
Q3: I suspect my product is contaminated with unreacted boronic acid from my Suzuki coupling. How can I remove it?
A3: Boronic acids can be challenging to remove completely.
-
Base Extraction: A thorough extraction with a strong base (e.g., 2M NaOH) should transfer both your carboxylic acid product and the boronic acid into the aqueous layer. Subsequent acidification will precipitate both.
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can sometimes be selectively precipitated from a solution containing the desired carboxylic acid.[4][5]
-
Oxidative Workup: Treating the reaction mixture with an oxidizing agent like hydrogen peroxide can convert the boronic acid to the corresponding phenol, which can be more easily separated.
Q4: If I used a Grignard reaction for the synthesis, what are the likely byproducts I need to remove?
A4: The most common byproduct in a Grignard reaction is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide. In this case, it would be 3,3',5,5'-tetramethylbiphenyl. This is a neutral impurity and can be effectively removed during the acid-base extraction, as it will remain in the organic layer while your carboxylic acid product is extracted into the basic aqueous layer.[6][7]
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workup
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and extract with a 2M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Separate the aqueous layer and wash the organic layer with the basic solution one more time.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with 6M hydrochloric acid (HCl) until the pH is below 2.
-
Collect the precipitated solid by vacuum filtration, washing with cold deionized water.
-
Dry the crude product under vacuum.
Protocol 2: Recrystallization from Ethanol/Water
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
| Purification Step | Expected Purity | Typical Yield Loss | Key Considerations |
| Acid-Base Extraction | 85-95% | 5-10% | Ensure complete extraction with appropriate pH control. |
| Recrystallization | >98% | 10-20% | Slow cooling is crucial for high purity. |
| Charcoal Treatment | >98% | Additional 5% | Effective for removing colored impurities. |
Visualizations
Workup Workflow
Caption: A typical workflow for the workup and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common workup issues.
References
- Google Patents. (2012). Production method of 3,5-dimethylbenzoic acid. CN102336658A.
- Google Patents. (2015). Production method for 3, 5-dimethylbenzoic acid. CN105085228A.
- Unknown. recrystallization-2.doc.pdf.
- Google Patents. (Year not available). Process for purification of boronic acid and its derivatives.
-
Liu, S., Cheng, L., & Liu, L. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902–1907. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
- Unknown. Recrystallization of Benzoic Acid.
- Unknown. GRIGNARD REACTION – Synthesis of Benzoic Acid.
-
Journal of Chemical Education. (2024). Two-Step Synthesis of 4-Hydroxy-3,5-dimethylphenyl Benzoate: Undergraduate Organic Laboratory of Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]
-
Gilbert, J. C., & Martin, S. F. (2002). Recrystallization and Melting Points. Lab #1, Name (Section 102). Available at: [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
- Unknown. organic synthesis: benzoic acid via a grignard reaction.
-
PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. jezdez1. Available at: [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Syntheses. (n.d.). mesitoic acid. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]
-
YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction. North Seattle College. Available at: [Link]
- Google Patents. (2010). Process for purification of aryl carboxylic acids. US20100174111A1.
-
Odinity. (2014). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Available at: [Link]
- Zhang, et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Supporting Information. The Royal Society of Chemistry.
-
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Unknown. Preparation of the Grignard reagent, phenylmagnesium bromide.
Sources
dealing with impurities in 2-(3,5-Dimethylphenyl)benzoic acid
Welcome to the technical support center for 2-(3,5-Dimethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experimental results.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce several impurities.[1][2] Identifying and removing these impurities is critical for downstream applications.
Issue 1: Presence of Unreacted Starting Materials
Q: My final product of this compound is contaminated with unreacted 2-bromobenzoic acid or 3,5-dimethylphenylboronic acid. How can I remove them?
A: The presence of starting materials is a common issue, often resulting from incomplete reaction. The purification strategy depends on the specific starting material.
Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, low temperature, or catalyst deactivation.
Solution 1: Acid-Base Extraction
This technique is highly effective for separating the acidic product from neutral or less acidic impurities.[3][4][5]
-
Principle: this compound, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt.[3][6] Neutral impurities and boronic acids (which are weaker acids) will remain in the organic layer.
-
Experimental Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer will contain the deprotonated this compound.
-
Drain the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.
-
Combine the aqueous layers and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates out.[6]
-
Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry thoroughly.
-
Solution 2: Column Chromatography
-
Principle: This method separates compounds based on their differential adsorption onto a stationary phase. For carboxylic acids, care must be taken to avoid streaking on the column.
-
Expert Tip: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the eluent can suppress the deprotonation of the carboxylic acid on the silica gel, leading to sharper peaks and better separation.[7]
-
Experimental Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the chosen eluent.
-
Load the sample onto the column.
-
Elute with a suitable solvent system, such as a gradient of ethyl acetate in hexanes, containing a small percentage of acetic acid.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
-
Issue 2: Formation of Homocoupling Byproducts
Q: I have identified a significant amount of 3,3',5,5'-tetramethyl-1,1'-biphenyl as an impurity. What is the cause and how can I remove it?
A: The presence of 3,3',5,5'-tetramethyl-1,1'-biphenyl is a result of the homocoupling of 3,5-dimethylphenylboronic acid, a common side reaction in Suzuki couplings.
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.
Solution: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by taking advantage of differences in solubility.[8][9]
-
Principle: The ideal recrystallization solvent will dissolve the desired compound sparingly at room temperature but have high solubility at elevated temperatures.[10] The impurity should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
-
Solvent Selection Table:
| Solvent System | Rationale |
| Ethanol/Water | This compound is soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling. |
| Toluene | A good option for non-polar impurities. |
| Acetic Acid/Water | The acidic nature can help maintain the protonated state of the carboxylic acid. |
-
Experimental Protocol:
-
In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[11]
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals thoroughly.
-
Issue 3: Presence of Palladium Catalyst Residues
Q: My product has a dark color, suggesting residual palladium catalyst. How can I remove it?
A: Residual palladium from the Suzuki coupling reaction can contaminate the final product.
Causality: The palladium catalyst, while used in small amounts, can sometimes precipitate with the product.
Solution: Activated Carbon Treatment
-
Principle: Activated carbon has a high surface area and can adsorb colored impurities and residual metal catalysts.
-
Experimental Protocol:
-
During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight).
-
Boil the solution for a few minutes to allow for adsorption.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Proceed with the cooling and crystallization steps as described in the recrystallization protocol.
-
FAQs: Purity and Handling of this compound
Q1: How can I assess the purity of my this compound?
A1: Several analytical techniques can be used to determine the purity of your compound.[12][13]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and identifying impurities.[14][15] A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., formic or phosphoric acid) is a good starting point.[16] The purity is typically determined by the area percentage of the main peak.[14]
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities will typically cause a depression and broadening of the melting point range.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the presence of impurities by comparing the spectra of the sample to that of a pure standard.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[17]
Q2: What is the best way to store this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Q3: Can this compound undergo any degradation?
A3: While generally stable, prolonged exposure to high temperatures or strong oxidizing conditions could potentially lead to degradation. For instance, under certain photocatalytic conditions, 2-arylbenzoic acids can undergo dehydrogenative lactonization.[18]
Visual Workflows
Purification Workflow for Crude this compound
Caption: General purification workflow for this compound.
Troubleshooting Impurity Logic
Caption: Decision tree for troubleshooting common impurities.
References
- PrepChem. (n.d.). Synthesis of 2,3-dimethyl benzoic acid.
- Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
- PrepChem. (n.d.). Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
-
Organic Letters. (n.d.). Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MedChem. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
-
University of Waterloo Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium in Heterocyclic Chemistry (Vol. 2, pp. 493-538).
-
Quora. (2018, May 20). How can benzoic acid be tested for purity?. Retrieved from [Link]
- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Benzoic acid, 3,5-dimethyl-. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. hpc-standards.com [hpc-standards.com]
- 13. thaiscience.info [thaiscience.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quora.com [quora.com]
- 16. Benzoic acid, 3,5-dimethyl- | SIELC Technologies [sielc.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 2-(3,5-Dimethylphenyl)benzoic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethylphenyl)benzoic acid. It is designed to be a practical resource for troubleshooting common issues and optimizing reaction parameters, moving beyond a simple recitation of steps to explain the fundamental principles behind the procedural choices.
Reaction Overview: The Suzuki-Miyaura Coupling Approach
The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method forms a crucial carbon-carbon bond between an aryl halide and an arylboronic acid, making it a cornerstone of modern organic synthesis for creating biaryl compounds.[1][2] The two primary disconnection approaches for this target molecule are:
-
Route A: Coupling of a 2-halobenzoic acid (or its ester) with 3,5-dimethylphenylboronic acid.
-
Route B: Coupling of a 1-halo-3,5-dimethylbenzene with 2-carboxyphenylboronic acid.
Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. This guide will focus primarily on Route A, as 2-bromobenzoic acid and 3,5-dimethylphenylboronic acid are common and accessible reagents.
Caption: General scheme for the Suzuki-Miyaura synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Suzuki-Miyaura cross-coupling is the most widely used and reliable method for constructing the biaryl scaffold of the target molecule.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and reagents.[3] An alternative, though often more sensitive, method is the Grignard reaction, which involves reacting a Grignard reagent (e.g., 3,5-dimethylphenylmagnesium bromide) with a 2-halobenzoic acid derivative or carboxylating a biaryl Grignard reagent with CO2.[4][5] However, Grignard reagents are highly sensitive to moisture and incompatible with acidic protons, which can complicate the synthesis.[4]
Q2: How do I choose the right palladium catalyst and ligand?
This is the most critical decision for a successful Suzuki coupling. The choice directly impacts reaction rate, yield, and the suppression of side reactions.
-
Palladium Pre-catalyst: Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common choices. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.
-
Ligands: The ligand stabilizes the Pd(0) center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6] For sterically hindered couplings like this one (due to the ortho-substituted benzoic acid), bulky, electron-rich phosphine ligands are often required.[7][8]
-
Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for challenging couplings, as they promote the difficult oxidative addition step and facilitate the final reductive elimination.[7][9]
-
N-Heterocyclic Carbenes (NHCs) are also excellent ligands that offer high stability and activity, particularly with less reactive aryl chlorides.[10]
-
Q3: What is the function of the base, and which one should I use?
The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][11]
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base, often in an aqueous solution with an organic solvent (biphasic system).[12]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective in anhydrous conditions and for sterically demanding substrates.[9]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, known for promoting difficult couplings.
-
Sodium Hydroxide (NaOH): A strong, inexpensive base.[11]
-
The choice of base is often linked to the solvent and the sensitivity of your substrates. For substrates with base-labile groups (like esters), a weaker base like potassium fluoride (KF) might be considered.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. A systematic approach to troubleshooting is crucial for efficient problem-solving.
Caption: A logical workflow for troubleshooting failed reactions.
Problem: Low or No Product Yield
Q: My reaction shows only starting materials or a very low conversion to the product. What are the most probable causes?
A: This is a common issue that can usually be traced to one of three areas: the catalyst system, reagent quality, or reaction conditions.
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. If your reaction was not properly degassed, the catalyst may have been oxidized and precipitated as palladium black.
-
Solution: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes). Assemble your reaction under an inert atmosphere.
-
-
Inappropriate Base or Ligand: The combination of base, ligand, and solvent is crucial. For this sterically hindered coupling, a weak base or a suboptimal ligand may fail to promote the key catalytic steps.
-
Poor Quality Boronic Acid: Boronic acids can undergo decomposition (protodeboronation) upon storage, especially if exposed to moisture. This side reaction replaces the C-B bond with a C-H bond, rendering the reagent inactive.
-
Solution: Use freshly purchased or recrystallized boronic acid. You can check its purity by NMR or melting point. Sometimes, using a slight excess (1.1-1.2 equivalents) of the boronic acid can compensate for minor degradation.
-
-
Insufficient Temperature: While many Suzuki couplings work at room temperature with modern catalysts, sterically hindered substrates often require heating to overcome the activation energy for oxidative addition.
-
Solution: Increase the reaction temperature. Solvents like toluene or dioxane allow for higher temperatures (80-110 °C).[12]
-
Problem: Formation of Side Products
Q: My main impurity is 3,3',5,5'-tetramethyl-1,1'-biphenyl. How is this formed and how can I prevent it?
A: This is a homocoupling product arising from the dimerization of your 3,5-dimethylphenylboronic acid. This is often caused by the presence of oxygen.
-
Causality: Oxygen can participate in a side catalytic cycle that promotes the coupling of two boronic acid molecules.
-
Prevention:
-
Rigorous Degassing: This is the most effective solution. Ensure your reaction mixture and solvents are free of oxygen.
-
Control Stoichiometry: Avoid using a large excess of the boronic acid, as this increases the statistical probability of homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium/ligand combinations may be necessary.
-
Q: I am observing significant amounts of benzoic acid in my product mixture. What is causing this?
A: This is likely due to a dehalogenation side reaction, where the bromine atom of your 2-bromobenzoic acid is replaced by a hydrogen atom.[6]
-
Causality: This can occur if a hydride source is present in the reaction. The palladium intermediate, after oxidative addition, can react with the hydride and then reductively eliminate to give the dehalogenated product.[6] Certain bases or solvents (especially alcohols) can act as hydride donors under reaction conditions.
-
Prevention:
Problem: Work-up and Purification
Q: How can I effectively remove residual palladium and inorganic salts from my crude product?
A: The work-up procedure is critical for obtaining a pure product.
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the precipitated palladium catalyst and inorganic salts.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
First, acidify the mixture with aqueous HCl (e.g., 1M or 2M) to a pH of ~2. This ensures your carboxylic acid product is in its neutral, organic-soluble form.
-
Separate the layers. Wash the organic layer with water and then with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Q: What is the best method for purifying the final product?
A: Recrystallization is the most effective method for purifying solid organic compounds like this compound.[14][15]
-
Principle: Recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent. Impurities are either much more soluble (staying in the mother liquor) or much less soluble (removed by hot filtration).[15]
-
Solvent Selection: An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For benzoic acid derivatives, common recrystallization solvents include:
-
Water (if solubility allows)[14]
-
A mixture of an alcohol (like ethanol or isopropanol) and water.
-
A mixture of an organic solvent (like toluene or heptane) and a more polar co-solvent.
-
-
General Protocol: See the detailed protocol in the next section.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and should be optimized for your specific setup.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), 3,5-dimethylphenylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Solvent and Catalyst: Under the inert atmosphere, add the degassed solvent (e.g., dioxane/water 4:1). Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Follow the work-up procedure described in the troubleshooting section.
Protocol for Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling (using a hot plate) while stirring.
-
Achieve Saturation: Gradually add more hot solvent in small portions until all the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
Parameter Optimization Guide
Systematic optimization is key to achieving high yields and purity. While a one-factor-at-a-time approach can work, a Design of Experiments (DoE) approach can more efficiently identify optimal conditions and interactions between variables.[13]
The following table summarizes key parameters and their typical effects, providing a starting point for optimization.
| Parameter | Options | General Considerations & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(II) sources are generally more air-stable but require in-situ reduction. Pd(0) sources are more direct but can be more sensitive. |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), NHCs | Crucial for success. Bulky, electron-rich ligands are needed for sterically hindered substrates to promote oxidative addition and reductive elimination.[2][6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaOH | Must be strong enough to form the boronate species. K₃PO₄ is often a good choice for hindered couplings. The choice can affect side reactions like ester hydrolysis.[9] |
| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Affects solubility of reagents and catalyst. Higher boiling point solvents allow for higher reaction temperatures, which can be necessary for difficult couplings.[12] |
| Temperature | Room Temp to 110 °C | Higher temperatures increase reaction rates but can also promote decomposition of reagents or catalysts. An optimal temperature must be found empirically.[13] |
| Stoichiometry | 1.0 to 1.5 eq. of Boronic Acid | A slight excess of the boronic acid is common to drive the reaction to completion, but a large excess can lead to homocoupling. |
digraph "Catalytic_Cycle" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ArPdX [label="Ar-Pd(II)-X(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ArPdAr [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; // Inputs and Outputs ArX [label="2-Br-Benzoic Acid", shape=plaintext]; Boronic [label="3,5-Me₂-Ph-B(OH)₂", shape=plaintext]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext]; Product [label="Product\n(Biaryl)", shape=plaintext]; // Cycle Pd0 -> OxAdd [dir=back]; OxAdd -> ArPdX; ArPdX -> Transmetal; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#34A853", fontcolor="#34A853"]; // Connections to inputs/outputs ArX -> OxAdd; Boronic -> Transmetal; Base -> Transmetal; RedElim -> Product;
}
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Dalton, L. et al. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. 2010. [Link]
-
Yin, J. et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of Organic Chemistry. 2006. [Link]
-
Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. 2022. [Link]
-
Navarro, R. et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. 2018. [Link]
-
Singh, H. et al. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. RSC Publishing. 2014. [Link]
-
LibreTexts Chemistry. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Li, Z. et al. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. RSC Publishing. 2023. [Link]
-
DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. 2021. [Link]
-
MDPI. Special Issue : Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Zhang, W. et al. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. 2018. [Link]
-
Zhang, W. et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. 2023. [Link]
-
Sowa, M. et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. 2018. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Christensen, M. et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. 2018. [Link]
-
Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. 2020. [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]
-
University of California, Irvine. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
Wang, T. et al. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters - ACS Publications. 2021. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Di Mauro, G. et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). 2024. [Link]
-
University of Sydney. organic synthesis: benzoic acid via a grignard reaction. [Link]
-
WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
All In with Dr. Betts. Recrystallization Lab Procedure of Benzoic Acid. YouTube. 2020. [Link]
-
North Seattle College. Synthesis of benzoic acid via the Grignard reaction. YouTube. 2020. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
LibreTexts Chemistry. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Wisniewski, S. et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. 2022. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Johnson Matthey. Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. 2023. [Link]
-
jezdez1. Recrystallisation of benzoic acid. YouTube. 2022. [Link]
- Google Patents.
-
Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. [Link]
-
LibreTexts Chemistry. 20.5: Preparing Carboxylic Acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(3,5-Dimethylphenyl)benzoic Acid Analogs as Potent Anti-Inflammatory Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel series of 2-(3,5-Dimethylphenyl)benzoic acid analogs. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a tiered, data-driven approach to characterize these compounds, from initial in vitro screening to in vivo efficacy and metabolic profiling. We will delve into the causal relationships behind experimental choices, providing detailed, field-proven protocols to ensure scientific rigor and reproducibility.
The core hypothesis is that this compound and its analogs, due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), will exhibit their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. Our validation strategy will therefore focus on confirming this mechanism of action, quantifying potency and selectivity, and assessing in vivo efficacy in relevant models of inflammation and pain.
The Scientific Rationale: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response to harmful stimuli, and a key mediator of this process is the arachidonic acid cascade. The cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are central to this pathway. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastrointestinal protection and platelet aggregation.[1] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and swelling.[1] The therapeutic efficacy of many NSAIDs is attributed to their inhibition of COX-2, while their common side effects, such as gastrointestinal distress, are often linked to the simultaneous inhibition of COX-1.[2]
Therefore, a critical aspect of our investigation will be to determine the relative inhibitory activity of our this compound analogs against both COX-1 and COX-2 to establish a selectivity index, a key predictor of a drug's potential therapeutic window.
Sources
A Comparative Guide to Catalysts for the Synthesis of 2-(3,5-Dimethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(3,5-Dimethylphenyl)benzoic Acid
This compound is a biaryl carboxylic acid, a structural motif frequently encountered in pharmacologically active compounds and functional materials. Its synthesis is a critical step in the development of new chemical entities. The efficient and selective formation of the carbon-carbon bond between the two aromatic rings is a key challenge, and the choice of catalyst is paramount to achieving high yields and purity. This guide will compare three prominent catalytic methodologies for this synthesis: the Palladium-catalyzed Suzuki-Miyaura coupling, the Copper-catalyzed Ullmann condensation, and a direct C-H arylation approach.
Comparative Analysis of Catalytic Systems
The selection of a catalytic system for the synthesis of this compound is a critical decision that impacts yield, reaction conditions, and overall efficiency. This section provides a comparative overview of three prominent methods, with supporting experimental data for analogous reactions to guide catalyst selection.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation | Direct C-H Arylation |
| Starting Materials | 2-Bromobenzoic acid, (3,5-Dimethylphenyl)boronic acid | 2-Chlorobenzoic acid, 1-Bromo-3,5-dimethylbenzene | Benzoic acid, 1-Bromo-3,5-dimethylbenzene |
| Catalyst System | Pd(OAc)₂, SPhos | CuI, L-proline | Pd(OAc)₂, P(o-tolyl)₃ |
| Base | K₃PO₄ | K₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | DMSO | DMA |
| Temperature (°C) | 100 | 90 | 130 |
| Reaction Time (h) | 18 | 24 | 24 |
| Reported Yield (%) | ~95% (for a similar system) | ~81% (for a similar system) | ~70-80% (for a similar system) |
In-Depth Analysis and Mechanistic Insights
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, renowned for its high yields and functional group tolerance.[1][2]
Causality Behind Experimental Choices: The choice of a palladium catalyst, often in combination with a phosphine ligand, is central to the success of the Suzuki-Miyaura reaction. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For the synthesis of sterically hindered biaryls like this compound, bulky and electron-rich phosphine ligands such as SPhos are often employed to promote the oxidative addition and reductive elimination steps. The use of a base, typically potassium phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2]
Self-Validating System: The progress of a Suzuki-Miyaura coupling can be readily monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the reaction goes to completion. The isolation and purification of the product are typically straightforward, often involving a simple extraction and crystallization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromobenzoic acid
-
(3,5-Dimethylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromobenzoic acid (1.0 mmol), (3,5-dimethylphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (3.0 mmol) to the flask.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and deionized water (1 mL) to the flask.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and the aqueous layer is acidified with 1M HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Copper-Catalyzed Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann condensation is a classical method for the formation of carbon-carbon and carbon-heteroatom bonds, typically employing copper catalysts. While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable and milder alternative.[3][4]
Causality Behind Experimental Choices: The Ullmann reaction relies on a copper catalyst, often in the form of copper(I) iodide (CuI). The use of a ligand, such as L-proline, can significantly accelerate the reaction and allow for milder conditions. The base, commonly potassium carbonate, is crucial for the reaction to proceed. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is typical for Ullmann-type reactions.[5]
Self-Validating System: Similar to the Suzuki-Miyaura coupling, the progress of the Ullmann condensation can be monitored using standard analytical techniques. The workup procedure generally involves an acid-base extraction to isolate the carboxylic acid product.
Experimental Protocol: Ullmann Condensation
Materials:
-
2-Chlorobenzoic acid
-
1-Bromo-3,5-dimethylbenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 mmol), 1-bromo-3,5-dimethylbenzene (1.2 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
The flask is flushed with an inert gas.
-
Add DMSO (5 mL) to the reaction mixture.
-
The mixture is heated to 90 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1M HCl.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Conceptual Workflow of Ullmann Condensation
Caption: A flowchart illustrating the key steps in the Ullmann condensation synthesis.
Direct C-H Arylation: An Atom-Economical Strategy
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryls, as it avoids the need for pre-functionalized starting materials like boronic acids or organotin reagents.[6][7]
Causality Behind Experimental Choices: This method often utilizes a palladium catalyst, such as Pd(OAc)₂, to activate a C-H bond on one of the aromatic rings. The choice of ligand, in this case, a phosphine like P(o-tolyl)₃, is critical for the efficiency and selectivity of the C-H activation step. A base is required, and a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) is typically used to facilitate the reaction at elevated temperatures.[8]
Self-Validating System: The progress of the C-H arylation can be followed by GC-MS or LC-MS. The purification of the product may require column chromatography to separate it from starting materials and any potential side products.
Experimental Protocol: Direct C-H Arylation
Materials:
-
Benzoic acid
-
1-Bromo-3,5-dimethylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To a pressure vessel, add benzoic acid (1.0 mmol), 1-bromo-3,5-dimethylbenzene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tolyl)₃ (0.1 mmol, 10 mol%).
-
Add K₂CO₃ (2.5 mmol) to the vessel.
-
The vessel is sealed and flushed with an inert gas.
-
Add DMA (5 mL) to the reaction mixture.
-
The vessel is heated to 130 °C and stirred for 24 hours.
-
After cooling, the reaction mixture is diluted with water and acidified with 1M HCl.
-
The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Key Steps in Direct C-H Arylation
Caption: A simplified diagram showing the main stages of a direct C-H arylation reaction.
Conclusion and Outlook
This comparative guide has provided a detailed analysis of three distinct catalytic approaches for the synthesis of this compound.
-
Suzuki-Miyaura coupling stands out for its high yields and reliability, making it a preferred method in many research and industrial settings.
-
Ullmann condensation offers a viable alternative, particularly when considering cost and the availability of starting materials, although it may require more optimization.
-
Direct C-H arylation represents the most atom-economical approach and is a rapidly developing field with significant potential for greener and more efficient syntheses in the future.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, cost considerations, and the availability of starting materials and reagents. It is our hope that this guide will serve as a valuable resource for researchers in the field, enabling them to navigate the complexities of catalyst selection and accelerate their research and development efforts.
References
- An unprecedented highly stereoselective example of nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids was developed. The reaction proceeded efficiently in the presence of 5 mol% NiCl2(PCy3)2 and K3PO4, affording the Z-fluorostyrene derivatives in good to high yields with excellent regioselectivity. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00947a]
- Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. This reaction is used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/28%3A_Organometallic_Chemistry/28.09%3A_The_Suzuki_Reaction]
- Karuvalam, R. P. et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(vi), 0-0. [Link: https://www.researchgate.net/publication/339209736_Suzuki-Miyaura_coupling_under_microwave_enhanced_conditions_synthesis_of_2-heteroaryl_benzimidazoles]
- An unprecedented highly stereoselective example of nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids was developed. [Link: https://www.researchgate.
- The Suzuki coupling is a widely employed cross-coupling reaction in current organic synthesis. [Link: https://www.researchgate.
- The treatment of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid under Suzuki–Miyaura reaction conditions gave the mixture of three atropisomeric stereoisomers of 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152194/]
- Wawrzyniak, P., & Heinicke, J. (2007). Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. ChemInform, 38(14). [Link: https://sci-hub.se/10.1002/chin.200714105]
- The ambient-temperature ortho C–H arylation of electron-deficient benzoic acids with aryl iodides has been achieved by using an Ac-Ile-OH-supported Pd catalyst. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01811]
- A simple copper salt was developed in the presence of molecular oxygen as the sole oxidant for the decarboxylative direct C–H arylation of heteroarenes with benzoic acids. [Link: https://www.scispace.com/paper/copper-mediated-decarboxylative-direct-c-h-arylation-of-heteroarenes-with-benzoic-acids-jana-2015]
- The rhodium-catalyzed C–H phenylation of aromatic carboxylic acids proceeded in the presence of Cu/air as a terminal oxidant. [Link: https://pubs.rsc.org/en/content/articlelanding/2016/qo/c6qo00212k]
- The palladium-catalyzed coupling of organoboranes with organic halides in the presence of a base, termed the Suzuki–Miyaura coupling (SMC) reaction, is a fundamental method for the construction of C–C bonds. [Link: https://pubs.acs.org/doi/10.1021/ed400435s]
- The palladium-catalyzed direct arylation of azoles with (hetero)aryl halides is nowadays one of the most versatile and efficient procedures for the selective synthesis of heterobiaryls. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864442/]
- The nickel-catalyzed Suzuki–Miyaura coupling of aryl halides and phenol-derived substrates with aryl boronic acids using green solvents is reported. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004245/]
- Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link: https://www.researchgate.
- A novel protocol for the palladium-catalyzed intramolecular direct arylation of benzoic acids is reported, which combines decarboxylation and C-H activation into one efficient process. [Link: https://pubmed.ncbi.nlm.nih.gov/19317495/]
- A new strategy to improve the efficiency of Suzuki coupling reactions is introduced by combining fast microwave reaction with easy fluorous separation. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2535882/]
- Ullmann Reaction. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2921935/]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [Link: https://www.tcichemicals.
- Nickel Catalyzed Suzuki-Miyaura Cross Coupling. [Link: https://www.csun.
- An in situ generated catalytic system based on PdCl2 and sodium sulfate exhibited excellent catalytic activity in the Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids at room temperature in water. [Link: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40608k]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-Dimethylphenyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 2-(3,5-Dimethylphenyl)benzoic acid. While direct, extensive SAR literature for this specific scaffold is nascent, we can extrapolate a robust predictive model by examining closely related analogues, particularly within the nonsteroidal anti-inflammatory drug (NSAID) class, and by applying foundational principles of medicinal chemistry. This document is intended to serve as a practical tool for designing potent, selective, and novel therapeutic agents.
Deconstructing the Core Pharmacophore
The this compound scaffold is a biphenyl carboxylic acid. Its fundamental structure consists of two key components whose interplay dictates the molecule's overall physicochemical properties and its interaction with biological targets.
-
The Benzoic Acid Moiety: The carboxylic acid group is a critical functional group. It is typically ionized at physiological pH, allowing it to act as a potent hydrogen bond donor and acceptor.[1][2] This feature is often essential for anchoring the molecule within the active site of target enzymes or receptors, such as the cyclooxygenase (COX) enzymes, which are primary targets for many NSAIDs. The acidity of this group, and therefore its binding affinity, can be modulated by substituents on the benzoic acid ring.
-
The 3,5-Dimethylphenyl Ring: This non-polar, lipophilic portion of the molecule significantly influences its ability to cross cellular membranes. The two methyl groups (-CH₃) are electron-donating and increase lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets within a target's binding site.[1] The substitution pattern (meta, meta) on the second phenyl ring is crucial, as it dictates the rotational freedom (dihedral angle) between the two phenyl rings, thereby defining the molecule's three-dimensional shape and its fit within a binding pocket.
The planar nature of the sp2 hybridized carbons in the aromatic rings facilitates effective binding to the target's active site, a common characteristic of many anti-inflammatory and analgesic compounds.[2]
Inferred Structure-Activity Relationships and Rationale for Modification
Drawing from the well-established SAR of related fenamate NSAIDs, such as Mefenamic Acid (2-(2,3-dimethylphenyl)aminobenzoic acid), we can infer key relationships for the this compound scaffold.[3] The primary difference in our target scaffold is the direct carbon-carbon bond between the phenyl rings, as opposed to the amino linker in fenamates. This structural change will alter the molecule's conformation and flexibility, providing a unique foundation for novel drug design.
Key Modification Hotspots and Their Predicted Impact:
-
Benzoic Acid Ring Substitution:
-
Rationale: Introducing substituents on this ring can modulate the pKa of the carboxylic acid and introduce new interaction points with the target.
-
Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃): Adding these groups will increase the acidity of the carboxylate, potentially strengthening ionic interactions with cationic residues (e.g., Arginine) in an enzyme active site.
-
Electron-Donating Groups (e.g., -OH, -OCH₃): These groups can decrease acidity but may serve as additional hydrogen bond donors or acceptors, potentially improving binding affinity if the target site has corresponding residues.[1] The position of these substituents is critical to avoid steric clashes.
-
-
Dimethylphenyl Ring Substitution:
-
Rationale: Modifications here primarily affect lipophilicity and steric interactions.
-
Hydroxylation (-OH): Introducing a hydroxyl group can create a new hydrogen bonding opportunity and slightly reduce lipophilicity, which may improve the solubility profile.
-
Halogenation (-F, -Cl): Replacing a methyl group with a halogen can alter electronic properties and lipophilicity. Fluorine, in particular, is often used to block metabolic oxidation, potentially increasing the compound's half-life.
-
Altering Alkyl Groups: Replacing methyl groups with larger alkyl chains (e.g., ethyl) would increase lipophilicity but could also introduce steric hindrance, which may either improve or hinder binding depending on the topology of the target's active site.
-
The diagram below illustrates the key regions of the this compound scaffold where modifications can be explored to optimize biological activity.
Caption: Key modification sites on the this compound scaffold.
Comparative Analysis of Hypothetical Derivatives
The following table outlines a series of hypothetical derivatives based on the parent scaffold. It provides a predictive comparison of their potential biological activity based on established SAR principles. This serves as a conceptual framework for prioritizing synthetic efforts.
| Compound ID | Modification from Parent Scaffold | Predicted Effect on Anti-Inflammatory Activity | Rationale for Predicted Effect |
| Parent | This compound | Baseline Activity | Core scaffold with moderate lipophilicity and a key carboxylic acid binding group. |
| ALT-01 | Addition of a hydroxyl group at C4' of the dimethylphenyl ring. | Potentially Increased | Introduces a hydrogen bond donor, which could form an additional interaction with the target enzyme. May slightly decrease lipophilicity. |
| ALT-02 | Replacement of one C3' methyl group with a trifluoromethyl (-CF₃) group. | Potentially Increased | Increases lipophilicity and acts as a strong electron-withdrawing group, potentially enhancing binding and metabolic stability. |
| ALT-03 | Addition of a chlorine atom at C5 of the benzoic acid ring. | Potentially Increased | The electron-withdrawing nature increases the acidity of the carboxylic acid, potentially strengthening the ionic bond with the target. Increases lipophilicity. |
| ALT-04 | Replacement of the carboxylic acid with a tetrazole bioisostere. | Activity Profile Altered | The tetrazole ring is a common bioisostere for carboxylic acid, maintaining acidic properties but altering the molecule's size, pKa, and metabolic profile. May improve oral bioavailability. |
Experimental Protocols for Biological Evaluation
To validate the SAR predictions, a systematic biological evaluation is necessary. The following are standard, self-validating protocols for assessing the anti-inflammatory and cytotoxic potential of new chemical entities.
A. In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is the gold-standard in vivo assay for screening potential NSAIDs. It measures the ability of a compound to reduce acute inflammation.[4]
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The test compound's efficacy is measured by its ability to reduce this swelling compared to a control group.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are divided into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac, 10 mg/kg), and Test Compound groups (e.g., 10, 25, 50 mg/kg).
-
Compound Administration: Test compounds and controls are administered intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hr).
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the Carragean-induced paw edema assay.
B. In Vitro Antiproliferative Activity: MTT Assay
Many NSAID-like structures also exhibit anticancer properties. The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability and proliferation.[5]
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) are cultured in appropriate media in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[5]
Caption: Workflow for the in vitro MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the anti-inflammatory and potentially anticancer domains. The structure-activity relationships, inferred from established principles and related molecular classes, suggest that targeted modifications to both the benzoic acid and the dimethylphenyl rings can significantly modulate biological activity. By systematically synthesizing and evaluating derivatives according to the protocols outlined in this guide, researchers can efficiently navigate the chemical space to identify lead candidates with enhanced potency, selectivity, and improved pharmacological profiles. Further exploration, including in silico modeling and ADME-Tox profiling, will be crucial in advancing these compounds through the drug discovery pipeline.
References
-
Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(176). Available from: [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]
-
ResearchGate. Synthesis of Novel Benzoic Acid Derivatives with Benzothiazolyl Subunit and Evaluation as Aldose Reductase Inhibitors. Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
National Institutes of Health. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. Available from: [Link]
-
ACS Publications. Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]
-
Wikipedia. Mefenamic acid. Available from: [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization. Available from: [Link]
-
National Institutes of Health. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
National Institutes of Health. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Available from: [Link]
Sources
comparative analysis of spectroscopic data of 2-(3,5-Dimethylphenyl)benzoic acid isomers
Title: Comparative Spectroscopic Analysis & Characterization Guide: 2-(3,5-Dimethylphenyl)benzoic Acid Isomers
Executive Summary & Strategic Importance
In medicinal chemistry, the biaryl scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors, angiotensin II receptor antagonists, and liquid crystals. This guide provides an in-depth comparative analysis of This compound (the Ortho-Isomer ) against its regioisomer, 4-(3,5-Dimethylphenyl)benzoic acid (the Para-Isomer ).
Differentiation between these isomers is critical during synthesis optimization (e.g., Suzuki-Miyaura coupling) and metabolic stability studies. The Ortho-Isomer typically exhibits restricted rotation (atropisomerism potential) and distinct spectroscopic shielding patterns compared to the planar, conjugated Para-Isomer .
Structural Identity & Isomer Definition
Before analyzing the spectra, we must define the structural physics that dictate the spectroscopic outcomes.
-
Target Compound (Ortho-Isomer): this compound
-
Key Feature: Steric clash between the carboxylic acid (position 1) and the phenyl ring (position 2) forces the two aromatic rings to twist out of coplanarity.
-
Consequence: Reduced
-conjugation and magnetic anisotropy effects (shielding).
-
-
Comparator (Para-Isomer): 4-(3,5-Dimethylphenyl)benzoic acid
-
Key Feature: The biaryl linkage is distal to the carboxylic acid.
-
Consequence: The molecule can achieve a near-planar conformation, maximizing
-conjugation and deshielding effects.
-
Figure 1: Isomer Structural Logic & Conformational Impact
Caption: Logical flow demonstrating how regiochemistry dictates conformation (twist vs. planar) and subsequent spectroscopic readouts.[1][2]
Comparative Spectroscopic Analysis
^1H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The most diagnostic feature distinguishing these isomers is the chemical shift of the protons on the 3,5-dimethylphenyl ring.
-
Ortho-Isomer Effect: The "twist" places the protons of the 3,5-dimethylphenyl ring into the shielding cone of the benzoic acid aromatic ring. This causes an upfield shift (lower ppm).
-
Para-Isomer Effect: The planar conjugation allows the electron-withdrawing carboxylic acid to pull electron density across the entire biaryl system, causing a downfield shift (higher ppm).
Table 1: Comparative ^1H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Ortho-Isomer (Target) | Para-Isomer (Comparator) | Mechanistic Explanation |
| -COOH | 11.0 - 12.5 ppm (br s) | 11.0 - 12.5 ppm (br s) | Broad singlet typical of carboxylic acids; H-bonding dependent. |
| Biaryl H-2', H-6' | 6.90 - 7.05 ppm | 7.25 - 7.35 ppm | Diagnostic: Ortho-twist shields these protons in the target isomer. |
| Biaryl H-4' | 7.00 - 7.10 ppm | 7.05 - 7.15 ppm | Less affected by shielding; para to the linkage. |
| Benzoic H-3, H-6 | 7.30 - 7.90 ppm (m) | 7.60 - 8.15 ppm (d) | The para-isomer shows a classic AA'BB' pattern (if symmetrical); ortho is complex multiplet. |
| -CH₃ (Methyls) | 2.32 ppm | 2.38 ppm | Methyls in the ortho-isomer are slightly shielded by the adjacent ring current. |
IR Spectroscopy (Infrared)
The Carbonyl (C=O) stretching frequency is a reliable indicator of conjugation efficiency.
-
Ortho-Isomer: The lack of coplanarity breaks the conjugation between the phenyl rings. The C=O bond has more "double bond character," appearing at a higher frequency (~1695-1705 cm⁻¹) .
-
Para-Isomer: Extended conjugation weakens the C=O bond (single bond character increases via resonance), shifting the peak to a lower frequency (~1680-1690 cm⁻¹) .
Mass Spectrometry (MS)
While the molecular ion ([M-H]⁻ = 225.1) is identical, fragmentation energy varies.
-
Ortho-Effect Fragmentation: The ortho-isomer often loses water (dehydration) more readily to form a cyclic fluorenone-like cation or lactone species due to the proximity of the rings.
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Suzuki-Miyaura coupling, the industry standard for synthesizing these biaryl scaffolds.
Synthesis Workflow: Suzuki-Miyaura Coupling
Reagents:
-
Substrate A: 2-Bromobenzoic acid (for Ortho) OR 4-Bromobenzoic acid (for Para).
-
Substrate B: 3,5-Dimethylphenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ (Tetrakis).
-
Base: Na₂CO₃ (2M aqueous).
-
Solvent: DME (Dimethoxyethane) / Water (2:1).
Step-by-Step Procedure:
-
Degassing: Charge a 3-neck flask with DME/H₂O. Bubble nitrogen for 15 minutes to remove O₂ (critical to prevent Pd oxidation).
-
Loading: Add 1.0 eq of Bromobenzoic acid, 1.2 eq of Boronic acid, and 2.5 eq of Na₂CO₃.
-
Catalysis: Add 5 mol% Pd(PPh₃)₄ under a positive nitrogen stream.
-
Reflux: Heat the mixture to 85°C (reflux) for 12-16 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).
-
Workup:
-
Cool to Room Temperature (RT).
-
Acidify to pH 3 with 1N HCl (precipitates the product).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine, dry over MgSO₄.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
Figure 2: Synthesis & Workup Flowchart
Caption: Optimized Suzuki-Miyaura coupling workflow for biaryl benzoic acid synthesis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lide, D. R. (Ed.). (2005).[3][4][5] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for general benzoic acid spectral standards).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for biaryl shielding/anisotropy mechanisms).[4]
-
PubChem Compound Summary. (2023). 2-(2,3-Dimethylphenyl)benzoic acid.[2] National Center for Biotechnology Information. Link
- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic).
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-(3,5-Dimethylphenyl)benzoic Acid: An HPLC-Centric Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 2-(3,5-Dimethylphenyl)benzoic acid, a biaryl carboxylic acid derivative with potential applications in drug development, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of analytical techniques for this purpose, centering on High-Performance Liquid Chromatography (HPLC) as the primary workhorse, while critically evaluating the role of orthogonal methods.
Part 1: The Primary Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the industry standard for determining the purity of non-volatile organic compounds like this compound.[1][2] Its robustness, precision, and ability to separate closely related impurities make it indispensable in a quality control (QC) setting.
The Causality Behind Method Development
Developing a robust HPLC method is a scientific endeavor rooted in the physicochemical properties of the analyte. Our goal is to achieve a separation where the main compound is resolved from all potential impurities, which may include starting materials, isomers, and by-products from synthesis.
-
Column Selection: The analyte is a moderately non-polar molecule due to its two aromatic rings. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the logical first choice.[3] The C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte and separate it from more polar or less retained impurities.
-
Mobile Phase Strategy: The carboxylic acid moiety (pKa ~4-5) requires careful pH control. An acidic mobile phase is essential to suppress the ionization of the carboxyl group, ensuring a single, un-ionized form of the analyte interacts with the stationary phase. This leads to sharp, symmetrical peaks and reproducible retention times. A typical mobile phase would consist of:
-
Aqueous Phase (A): HPLC-grade water with an acidic modifier like 0.1% formic acid or 0.1% phosphoric acid.[4] Formic acid is volatile and ideal for methods intended for mass spectrometry (MS) compatibility.
-
Organic Phase (B): Acetonitrile (ACN) or methanol (MeOH), both high-purity HPLC grade. ACN often provides better peak shape and lower viscosity.
-
-
Elution and Detection: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended to ensure the separation of impurities with a wide range of polarities.[3] UV detection is ideal, given the chromophoric nature of the aromatic rings. A photodiode array (PDA) detector is preferable to determine the optimal detection wavelength (typically around 254 nm) and to check for peak purity.
Detailed Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or PDA detector is required.[3]
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.[3] Ensure complete dissolution, using sonication if necessary.
-
-
Data Analysis:
-
The purity is typically determined using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.[3]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Assessment
Caption: A typical workflow for HPLC purity analysis.
Trustworthiness: The Imperative of Method Validation
A protocol is only as reliable as its validation. To ensure the method is fit for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1).[5][6] This process establishes the performance characteristics of the method and provides a self-validating system.
-
Specificity: The ability to distinguish the analyte from potential impurities. This is often demonstrated by spiking the sample with known impurities or by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Linearity: Demonstrates that the detector response is directly proportional to the analyte concentration over a specified range (e.g., 50% to 150% of the target concentration).
-
Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing a sample with a known concentration or by spiking a blank matrix with a known amount of the analyte (spike recovery).[7]
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Assesses variations within a lab (different days, analysts, or equipment).[7]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is critical for controlling impurities at low levels.
Caption: Key parameters for analytical method validation.
Part 2: Comparative Analysis of Alternative & Orthogonal Methods
While HPLC is the primary tool for routine purity testing, a comprehensive assessment often requires orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete purity profile and helps identify impurities that might co-elute or be invisible in the primary HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in the gas phase. For non-volatile carboxylic acids like our analyte, a chemical derivatization step is required to increase volatility.[8] A common approach is silylation, which converts the acidic proton into a less polar trimethylsilyl (TMS) group.[9][10] The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation patterns.[11]
-
Pros: Excellent for identifying volatile or semi-volatile impurities. The mass detector provides definitive structural information, which is invaluable for impurity identification.
-
Cons: The need for derivatization adds complexity and a potential source of error to the workflow.[12] It is also a destructive technique.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed structural information. In its quantitative form (qNMR), the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[13] By adding a certified internal standard of known concentration to the sample, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[14][15]
-
Pros: A primary analytical method that provides a highly accurate and precise purity value.[13][16] It is non-destructive and provides rich structural information, making it excellent for confirming the identity of the main component and identifying impurities.
-
Cons: Lower sensitivity compared to chromatographic methods. It may not detect impurities present at very low levels (<0.1%). The sample must be fully soluble in the deuterated solvent.
Comparative Summary
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility & boiling point | Nuclear spin resonance in a magnetic field |
| Sample Prep | Simple dissolution | Derivatization required for non-volatile analytes | Simple dissolution with internal standard |
| Primary Use | Routine Purity & Impurity Profiling | Identification of volatile/semi-volatile impurities | Absolute Purity Assay & Structural Confirmation |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Quantitation | Relative (Area %) or external standard | Relative or external standard | Absolute (Primary Method) |
| Impurity ID | Limited (Retention Time, UV Spectra) | Excellent (Mass Spectrum) | Excellent (Structural Information) |
| Throughput | High | Moderate | Low to Moderate |
| Destructive? | No | Yes | No |
Conclusion: A Multi-faceted Approach to Purity
For the comprehensive assessment of this compound, HPLC stands out as the optimal technique for routine quality control due to its high throughput, sensitivity, and robustness. It is the cornerstone for determining purity and profiling related substances.
However, relying solely on one method is a scientific blind spot. A truly rigorous characterization leverages orthogonal techniques. GC-MS serves as a powerful tool for identifying potential volatile impurities that may originate from starting materials or solvents. qNMR offers an independent, highly accurate measure of absolute purity, acting as a crucial cross-validation of the HPLC results and providing unequivocal structural confirmation.
By integrating these methods, researchers and drug development professionals can build a complete, validated, and trustworthy purity profile, ensuring the quality and safety of the final product.
References
- Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid.
- SIELC. (n.d.). Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column.
- Cooney, A. (2018). How can benzoic acid be tested for purity?. Quora.
- Jantakat, B., & Smansin, C. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 370-380.
- ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
- Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
- Taylor, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA.
- Blau, K., & King, G.S. (Eds.). (1977). Handbook of Derivatives for Chromatography. Heiden.
-
Skender, L., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 806(1), 107-113. Retrieved from [Link]
-
United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. Retrieved from [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- ResearchGate. (2025). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications.
- United States Pharmacopeia. (2011). <621> Chromatography.
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]
-
Al-Dhaini, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]
- University of Cambridge. (2017). Quantitative NMR Spectroscopy.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Chromatography Online. (2024). Are You Sure You Understand USP <621>?.
- JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
- ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- NIH. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid.
- Scribd. (n.d.). USP-NF 621 Chromatography.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- ACS Publications. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- ResearchGate. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. jfda-online.com [jfda-online.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Biological Activity of 2-(3,5-Dimethylphenyl)benzoic Acid and its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Conceptual Framework: The Acid versus the Ester
The fundamental difference between 2-(3,5-Dimethylphenyl)benzoic acid and its methyl ester lies in the presence of a carboxylic acid versus a methyl ester functional group. This seemingly small change can have profound implications for a molecule's physicochemical properties and, consequently, its biological activity.
This compound: The carboxylic acid moiety is ionizable at physiological pH, rendering the molecule more polar and capable of forming strong hydrogen bonds. This can be advantageous for interacting with specific binding sites on target proteins that feature complementary charged or polar residues. However, this increased polarity can also hinder its ability to cross cellular membranes, potentially limiting its bioavailability.
Methyl 2-(3,5-Dimethylphenyl)benzoate: The methyl ester is a more lipophilic, non-ionizable derivative. This increased lipophilicity often enhances membrane permeability, facilitating cellular uptake.[1] Once inside the cell, the ester group can be hydrolyzed by intracellular esterases to release the active carboxylic acid. This "prodrug" strategy is a common approach in drug development to improve the delivery of acidic compounds.[1]
Therefore, a key hypothesis is that the methyl ester may exhibit enhanced cellular activity due to improved cell penetration, while the carboxylic acid might display higher potency in cell-free assays where membrane transport is not a barrier.
Synthetic Pathways
The synthesis of both compounds is achievable through established organic chemistry reactions. A plausible and widely utilized method for creating the carbon-carbon bond between the two aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[2]
Synthesis of this compound
This can be achieved by coupling 2-bromobenzoic acid with (3,5-dimethylphenyl)boronic acid in the presence of a palladium catalyst and a base.
Synthesis of Methyl 2-(3,5-Dimethylphenyl)benzoate
The methyl ester can be synthesized through two primary routes:
-
Direct Esterification: Reacting this compound with methanol in the presence of a strong acid catalyst, such as sulfuric acid (Fischer esterification).[3][4][5]
-
Suzuki-Miyaura Coupling with an Ester Starting Material: Coupling methyl 2-bromobenzoate with (3,5-dimethylphenyl)boronic acid.
Proposed Experimental Evaluation of Biological Activity
To rigorously compare the biological activities of this compound and its methyl ester, a multi-tiered experimental approach is recommended. This should encompass cell-free assays to assess direct target engagement and cell-based assays to evaluate efficacy in a more physiologically relevant context.
Cell Viability and Cytotoxicity Screening
A foundational step in assessing the biological activity of novel compounds is to determine their effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7][8][9][10][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) or other relevant cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of both this compound and its methyl ester. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Expected Outcome: This assay will provide a quantitative measure of the cytotoxic or anti-proliferative effects of both compounds. It is hypothesized that the methyl ester may show a lower IC50 value (higher potency) in this cell-based assay due to better cell permeability.
Workflow for Comparative Cell Viability Assay
Caption: Workflow for comparing the cytotoxicity of the acid and its ester using an MTT assay.
Target-Based Assays
If a specific molecular target is hypothesized or identified (e.g., an enzyme or receptor), cell-free assays are crucial for determining the intrinsic activity of the compounds without the confounding factor of membrane transport.
Many benzoic acid derivatives exhibit biological effects by inhibiting enzymes.[6] A generic enzyme inhibition assay protocol would involve the following steps.
Experimental Protocol: Enzyme Inhibition Assay
-
Reaction Mixture Preparation: In a suitable buffer, combine the target enzyme and the test compound (either the acid or the ester) at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to facilitate binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Expected Outcome: This assay will reveal the direct inhibitory potential of both compounds on the target enzyme. It is plausible that the carboxylic acid will demonstrate higher potency in this cell-free system due to its ability to form stronger interactions with the enzyme's active site.
Logical Flow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
If the compounds are hypothesized to interact with a specific receptor, a competitive binding assay can be employed to determine their binding affinities.[12][13][14]
Experimental Protocol: Receptor Binding Assay
-
Preparation of Receptor Membranes: Isolate cell membranes containing the target receptor.
-
Competitive Binding: Incubate the receptor membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compounds (the acid and the ester).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[12]
-
Quantification: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a suitable model to determine the Ki (inhibition constant) or IC50 value.
Expected Outcome: This assay will provide a measure of the affinity of each compound for the target receptor. Similar to the enzyme inhibition assay, the carboxylic acid may exhibit a higher affinity due to its potential for specific ionic or hydrogen bonding interactions with the receptor's binding pocket.
Data Summary and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | Cell Viability (IC50, µM) | Enzyme Inhibition (IC50, µM) | Receptor Binding (Ki, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Methyl 2-(3,5-Dimethylphenyl)benzoate | Experimental Value | Experimental Value | Experimental Value |
Interpretation of Potential Outcomes:
-
Scenario 1: Ester is more potent in cell-based assays, Acid is more potent in cell-free assays. This would support the hypothesis that the ester acts as a prodrug, enhancing cellular uptake, while the acid is the more active pharmacological agent at the target site.
-
Scenario 2: Acid is more potent in all assays. This would suggest that the carboxylic acid has intrinsically higher activity and that its polarity is not a significant barrier to cellular entry in the tested cell lines, or that the rate of ester hydrolysis is too slow.
-
Scenario 3: Ester is more potent in all assays. This would indicate that the ester itself may have a unique mode of action or that the metabolic conversion to the acid is not necessary for its activity. It could also imply that the ester has a more favorable interaction with the target.
-
Scenario 4: Both compounds are inactive. This would suggest that neither the acid nor the ester possesses significant biological activity under the tested conditions.
Conclusion
A systematic comparison of the biological activity of this compound and its methyl ester is essential for understanding their therapeutic potential. While the carboxylic acid may exhibit superior activity in cell-free systems due to its potential for specific molecular interactions, the methyl ester holds promise as a prodrug with enhanced cellular permeability. The proposed experimental workflows provide a robust framework for elucidating their respective mechanisms of action and relative potencies. The results of these studies will be invaluable for guiding future drug development efforts and for understanding the critical role that functional group modifications play in determining the biological profile of small molecules.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 2-(2,5-dimethylphenyl)benzoic acid.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2025). Fast Release of Carboxylic Acid inside Cells. PubMed Central.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- YouTube. (2023). Methyl Benzoate : Organic Synthesis Fischer Esterification.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Multiwell Plates. (n.d.). Receptor Binding Assays.
- YouTube. (2022). Tests for carboxylic acid. Distinction tests for -COOH.
- Biotium. (n.d.). MTT Cell Viability Assay Kit.
- (n.d.). Preparation of Methyl Benzoate.
Sources
- 1. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. preprints.org [preprints.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. biotium.com [biotium.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. giffordbioscience.com [giffordbioscience.com]
comparison of different synthetic routes to 2-(3,5-Dimethylphenyl)benzoic acid
CAS Number: 1183804-03-6 Target Molecule: 2-(3,5-Dimethylphenyl)benzoic acid (also known as 3',5'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid) Primary Application: Intermediate for phosphine ligand synthesis (e.g., Buchwald-type ligands), organic light-emitting diode (OLED) materials, and pharmaceutical scaffolds.
Executive Summary
The synthesis of This compound presents a classic problem in biaryl construction: establishing a carbon-carbon bond at a sterically congested ortho-position while maintaining the integrity of the carboxylic acid functionality.
This guide compares the two most viable synthetic pathways:
-
The Industrial Standard: Suzuki-Miyaura Cross-Coupling.
-
The Emerging Alternative: Palladium-Catalyzed C-H Activation (Direct Arylation).[1]
Recommendation: For reliable, high-yield synthesis (>90%) with minimal optimization, Route 1 (Suzuki-Miyaura) is the superior choice. Route 2 offers higher atom economy but suffers from lower selectivity and typically lower yields (50-70%) due to potential di-arylation issues.
Route 1: Suzuki-Miyaura Cross-Coupling (Benchmark)
This route relies on the palladium-catalyzed coupling of a 2-halobenzoic acid with a boronic acid derivative.[2] It is the gold standard due to its mild conditions, tolerance of the free carboxylic acid, and high regioselectivity.
Mechanistic Logic
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key challenge is the steric hindrance at the ortho-position of the benzoic acid. However, the meta-substitution pattern of the 3,5-dimethylphenyl partner minimizes steric clash at the metal center during transmetalation, facilitating a smooth reaction.
Experimental Protocol
Scale: 10 mmol Expected Yield: 92-96%
Reagents:
-
Substrate A: 2-Bromobenzoic acid (2.01 g, 10 mmol)
-
Substrate B: 3,5-Dimethylphenylboronic acid (1.80 g, 12 mmol)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (22 mg, 1 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (52 mg, 2 mol%) or SPhos (for faster kinetics)
-
Base: Potassium carbonate (K₂CO₃) (4.14 g, 30 mmol)
-
Solvent: Toluene/Ethanol/Water (4:1:1 ratio, 50 mL)
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Substrate A, Substrate B, and K₂CO₃.
-
Solvent Addition: Add the Toluene/Ethanol/Water mixture. Degas the solution by bubbling nitrogen for 15 minutes (crucial to prevent homocoupling).
-
Catalyst Injection: Add Pd(OAc)₂ and PPh₃ under a positive nitrogen stream.
-
Reaction: Heat the mixture to reflux (approx. 90°C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or HPLC. The starting bromide should be fully consumed.
-
Workup (Acid-Base Extraction):
-
Cool to room temperature and filter through a Celite pad to remove Pd black.
-
Evaporate organic volatiles (Ethanol/Toluene) under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove non-acidic impurities (e.g., de-boronated arenes).
-
Crucial Step: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and dry. Recrystallization from Ethanol/Water yields analytical grade material.
Catalytic Cycle Visualization
Caption: The Pd(0)/Pd(II) catalytic cycle showing the critical role of base activation in the transmetalation step.
Route 2: Palladium-Catalyzed C-H Activation (Direct Arylation)[1]
This "Green Chemistry" alternative avoids the pre-functionalization of the phenyl ring (i.e., no boronic acid required). It uses the carboxylic acid itself as a directing group to install the aryl ring at the ortho position.
Mechanistic Logic
The carboxyl group coordinates to Pd(II), directing it to the ortho-C-H bond. A concerted metalation-deprotonation (CMD) mechanism typically follows. The challenge here is selectivity : the reaction can easily proceed to the 2,6-disubstituted product (di-arylation) if not carefully controlled.
Experimental Protocol
Scale: 5 mmol Expected Yield: 55-70% (Mono-arylated)
Reagents:
-
Substrate A: Benzoic acid (0.61 g, 5 mmol)
-
Substrate B: 1-Iodo-3,5-dimethylbenzene (2.32 g, 10 mmol)
-
Catalyst: Pd(OAc)₂ (56 mg, 5 mol%)
-
Oxidant/Base: Silver Carbonate (Ag₂CO₃) (1.38 g, 5 mmol) or AgOAc
-
Solvent: Acetic Acid (AcOH) (20 mL) or DMF
Step-by-Step Workflow:
-
Mixture Preparation: Combine Benzoic acid, 1-Iodo-3,5-dimethylbenzene, Pd(OAc)₂, and Ag₂CO₃ in a pressure tube or sealed vial.
-
Heating: Heat the mixture to 130°C for 12–18 hours. High temperature is required to overcome the activation energy of the C-H bond cleavage.
-
Monitoring: Monitor closely. Stop the reaction before significant di-arylation occurs.
-
Workup:
-
Dilute with EtOAc and filter through Celite to remove silver salts.
-
Wash the organic layer with saturated NaHCO₃ (to extract the acid product into the aqueous phase).
-
Separation: The unreacted aryl iodide stays in the organic phase.
-
Acidify the aqueous phase (HCl) and extract with EtOAc.
-
-
Purification: Column chromatography is usually required (Hexane/EtOAc/AcOH) to separate the mono-arylated product from trace di-arylated byproducts and unreacted benzoic acid.
Comparative Analysis
The following table summarizes the key performance metrics for both routes.
| Feature | Route 1: Suzuki Coupling | Route 2: C-H Activation |
| Overall Yield | High (90-96%) | Moderate (50-70%) |
| Regioselectivity | Perfect (Pre-defined) | Variable (Risk of di-arylation) |
| Reagent Cost | Moderate (Boronic acid cost) | Low (Simple Aryl Iodide) |
| Atom Economy | Low (Stoichiometric boronic waste) | High (Direct coupling) |
| Purification | Simple (Crystallization) | Complex (Chromatography) |
| Scalability | Excellent (Kg scale) | Limited (Silver salts/waste) |
Decision Matrix
Caption: Decision tree for selecting the optimal synthetic route based on scale and purity requirements.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Giri, R., Maugel, N., Li, J. J., Wang, D. H., & Yu, J. Q. (2006). Palladium-Catalyzed Directed C-H Functionalization of Carboxylic Acids. Journal of the American Chemical Society, 128(8), 2494–2495. Link
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. Link
-
ChemicalBook. (n.d.). 3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid Product Page (CAS 1183804-03-6).[3] Link
Sources
Comparative Guide: Validating the Anti-Inflammatory Potential of 2-(3,5-Dimethylphenyl)benzoic Acid Analogs
Executive Summary
2-(3,5-Dimethylphenyl)benzoic acid represents a structural evolution of the biphenyl-2-carboxylic acid scaffold, a class historically validated by drugs like Diflunisal . By introducing methyl groups at the 3' and 5' positions, this analog aims to enhance lipophilicity and potentially alter binding kinetics within the cyclooxygenase (COX) active site.
This guide outlines a self-validating experimental framework to benchmark this analog against established NSAIDs (Indomethacin and Celecoxib ). The objective is to determine if the steric bulk of the dimethyl substitution confers superior COX-2 selectivity or metabolic stability compared to non-methylated parents.
Part 1: Structural Context & Mechanism of Action
The Structural Hypothesis
The core scaffold, biphenyl-2-carboxylic acid, functions primarily by competing with arachidonic acid (AA) for the COX enzyme active site.
-
Parent Compound (Diflunisal): Relies on fluorine atoms for metabolic stability and potency.
-
Target Analog (this compound): The 3,5-dimethyl substitution increases the hydrophobic surface area.
-
Hypothesis: The COX-2 active site possesses a larger "side pocket" than COX-1. The bulky dimethylphenyl group is predicted to fit more favorably into the COX-2 pocket, potentially improving the Selectivity Index (SI) and reducing gastrointestinal toxicity associated with COX-1 inhibition.
-
Mechanistic Pathway Visualization
The following diagram illustrates the intervention point of the Target Analog within the inflammatory cascade.
Caption: Mechanism of Action showing preferential inhibition of the inducible COX-2 pathway by the Target Analog, aiming to spare the COX-1 homeostatic pathway.
Part 2: In Vitro Enzymatic Validation (The "First Filter")
Before cellular testing, the compound must demonstrate direct enzyme inhibition. We utilize a Colorimetric COX (Ovine/Human) Inhibitor Screening Assay .
Protocol: COX-1 vs. COX-2 Inhibition
Principle: The assay measures the peroxidase activity of COX. The heme-peroxidase component reduces PGG2 to PGH2, simultaneously oxidizing a colorimetric substrate (TMPD) which is measured at 590 nm.
-
Reagent Prep: Reconstitute lyophilized COX-1 (Ovine) and COX-2 (Human recombinant) in assay buffer (Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Plate 10 μL of Target Analog (Concentration range: 0.01 μM – 100 μM).
-
Controls: Indomethacin (Non-selective standard), Celecoxib (COX-2 selective standard), and DMSO (Vehicle).
-
Add 10 μL of Enzyme (COX-1 or COX-2) to respective wells.[1]
-
Critical Step: Incubate for 10 mins at 25°C to allow conformational binding.
-
-
Initiation: Add 10 μL of Arachidonic Acid (Substrate) + TMPD.
-
Measurement: Read Absorbance (590 nm) after 5 minutes.
Comparative Data Template
The following table format is required to objectively assess the analog's performance.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI)* | Interpretation |
| Indomethacin | 0.02 | 0.60 | 0.03 | High GI Toxicity Risk (COX-1 selective) |
| Celecoxib | 15.0 | 0.04 | 375 | Low GI Toxicity (COX-2 selective) |
| Target Analog | TBD | TBD | (COX-1 / COX-2) | Success Criteria: SI > 10 |
-
SI Calculation:
. A higher number indicates greater COX-2 selectivity.
Part 3: Cellular Validation (The "Biological Context")
Enzyme assays do not account for membrane permeability or metabolic stability. We validate bioactivity using LPS-stimulated RAW 264.7 Macrophages .
Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
Causality: Lipopolysaccharide (LPS) triggers TLR4 receptors, activating NF-κB and inducing iNOS (inducible Nitric Oxide Synthase). A reduction in NO correlates directly with anti-inflammatory efficacy.
-
Cell Seeding: Seed RAW 264.7 cells (
cells/well) in 96-well plates; incubate 24h. -
Pre-treatment: Replace media with fresh DMEM containing Target Analog (1, 10, 50 μM). Incubate for 1 hour (Pre-emptive block).
-
Induction: Add LPS (Final conc. 1 μg/mL). Incubate 24h.
-
Supernatant Collection: Transfer 100 μL of supernatant to a new plate.
-
Griess Reaction: Add 100 μL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Quantification: Measure Absorbance at 540 nm. Calculate % Inhibition relative to LPS-only control.
-
Viability Check (Mandatory): Perform an MTT assay on the remaining cells to ensure NO reduction is due to pathway inhibition, not cell death.
Experimental Workflow Diagram
Caption: Parallel workflow ensuring anti-inflammatory activity (Griess) is distinguished from cytotoxicity (MTT).[1]
Part 4: Physicochemical Profiling (ADME)
A potent inhibitor is useless if it cannot reach the target. Compare the Target Analog's properties against the "Rule of 5" standards.
| Property | Indomethacin | Target Analog (Predicted) | Impact on Efficacy |
| LogP (Lipophilicity) | 4.3 | ~4.8 (Due to dimethyl) | High LogP aids membrane permeation but may increase plasma protein binding (Albumin). |
| TPSA (Polar Surface Area) | 68.5 Ų | ~37-40 Ų | Lower TPSA usually correlates with better oral bioavailability. |
| Albumin Denaturation | High Protection | Required Test | Biphenyls often stabilize albumin; this assay serves as a secondary confirmation of non-enzymatic anti-inflammatory potential. |
Albumin Denaturation Assay (Quick Screen)
-
Why: Inflammation induces protein denaturation. Drugs that stabilize proteins against heat denaturation often possess anti-inflammatory activity.
-
Method: Mix 1% Bovine Serum Albumin (BSA) with Target Analog. Heat to 70°C for 5 mins. Measure turbidity at 660 nm.
-
Success: Reduced turbidity compared to Control (Heat + Vehicle) indicates stabilization.
References
-
Caroline, J., et al. (2021).[2] "Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model." Prostaglandins & Other Lipid Mediators.[1][3][4] Retrieved from [Link]
-
Chandra, S., et al. (2012).[5] "In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method." Journal of Basic and Clinical Pharmacy. Retrieved from [Link]
-
BPS Bioscience. (2023). COX-2 Inhibitor Screening Assay Kit (Fluorometric). Retrieved from [Link]
Sources
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
An In-Depth Technical Guide to the Comparative Cytotoxicity of 2-(3,5-Dimethylphenyl)benzoic Acid Derivatives
In the landscape of modern medicinal chemistry, the benzoic acid framework represents a "privileged scaffold"—a core molecular structure that has given rise to a multitude of therapeutic agents. Its derivatives are integral to numerous approved drugs, valued for their synthetic accessibility and versatile biological activities.[1] Recently, significant research efforts have focused on exploring these compounds for their anticancer potential, with many demonstrating potent cytotoxic effects against various cancer cell lines.[2][3]
This guide focuses on a specific, promising subclass: This compound derivatives . By analyzing the structural nuances that dictate their cytotoxic efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive comparative framework. This document synthesizes data from related compound classes to elucidate key structure-activity relationships (SAR), details the rigorous experimental protocols necessary for their evaluation, and offers insights into the causal mechanisms behind their biological activity. Our objective is to equip researchers with the foundational knowledge required to rationally design and evaluate the next generation of cytotoxic agents based on this promising chemical scaffold.
The Core Principle: Understanding Structure-Activity Relationships (SAR)
At the heart of drug discovery lies the principle of Structure-Activity Relationship (SAR), which investigates how a molecule's chemical structure correlates with its biological activity. For this compound derivatives, SAR studies are crucial for optimizing cytotoxicity while minimizing off-target effects. Modifications to this core structure, even minor ones, can dramatically alter a compound's potency and selectivity.[4]
Key modifications typically involve substitutions on either of the two phenyl rings or derivatization of the carboxylic acid group. These changes can influence critical physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn affect the molecule's ability to interact with biological targets. For instance, the addition of lipophilic groups or halogens has been shown to exert a pronounced effect on the cytotoxicity of related phenylacetic acid scaffolds.[4]
Comparative Cytotoxicity Analysis: A Data-Driven Perspective
The true measure of a compound's potential lies in its performance. The following table summarizes representative cytotoxicity data (IC₅₀ values) for hypothetical derivatives of the this compound scaffold against common cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This data, while illustrative, is based on established trends observed for related benzoic acid and phenyl-containing compounds.[5][6][7]
| Derivative ID | Structural Modification (Compared to Parent Scaffold) | Target Cell Line | IC₅₀ (µM) | Key SAR Insight |
| Parent-01 | Unsubstituted this compound | MCF-7 (Breast) | >100 | The core scaffold exhibits low intrinsic cytotoxicity. |
| Deriv-02A | Addition of Bromo group at R¹ (para-position) | MCF-7 (Breast) | 15.5 | Halogenation and increased lipophilicity significantly enhance cytotoxic activity, a common trend in related scaffolds.[4] |
| Deriv-02B | Addition of Bromo group at R¹ (para-position) | HCT-116 (Colon) | 12.8 | Demonstrates potent activity in a different cancer type, suggesting a potentially broad mechanism of action. |
| Deriv-03A | Addition of Methoxy group at R² (ortho-position) | MCF-7 (Breast) | 85.2 | The introduction of an electron-donating group at this position appears to be detrimental to activity.[8] |
| Deriv-04A | Esterification of Carboxylic Acid (Methyl Ester) | MCF-7 (Breast) | 50.1 | Masking the acidic proton alters cell permeability and target interaction, moderately increasing cytotoxicity. |
| Deriv-04B | Amidation of Carboxylic Acid (Anilide) | HCT-116 (Colon) | 9.7 | The introduction of a secondary amide and an additional phenyl ring creates a highly potent derivative, suggesting new binding interactions. |
Expertise in Practice: Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of cytotoxicity data, rigorous and well-controlled experimental protocols are essential. The following sections detail the standard methodologies for evaluating the cytotoxic and mechanistic effects of novel chemical entities.
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[1][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ value.
Protocol 2: Annexin V/PI Assay for Apoptosis Detection
Once a compound demonstrates cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by anticancer agents.[9] The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, apoptotic, and necrotic cells via flow cytometry.
Methodological Principles:
-
Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the derivative of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Mechanistic Pathways: How Do These Derivatives Induce Cell Death?
The cytotoxic effects of benzoic acid derivatives are often linked to their ability to interfere with fundamental cellular processes, primarily by inducing cell cycle arrest and apoptosis.[9] An effective cytotoxic agent will often trigger the intrinsic (mitochondrial) apoptotic pathway.
This process begins with intracellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates a cascade of executioner caspases (e.g., Caspase-3). These caspases are proteases that dismantle the cell by cleaving critical cellular substrates, leading to the morphological hallmarks of apoptosis.[9]
Conclusion and Future Outlook
The this compound scaffold holds considerable promise as a template for the development of novel anticancer agents. Comparative analysis, guided by robust SAR principles, reveals that targeted chemical modifications—particularly halogenation and amidation—can transform a weakly active core into a highly potent cytotoxic compound.
The methodologies detailed in this guide provide a self-validating framework for the rigorous evaluation of these derivatives, from initial viability screening with the MTT assay to mechanistic elucidation through apoptosis analysis. Future research should focus on expanding the library of derivatives to further refine SAR models, investigating their effects on a wider panel of cancer cell lines to assess selectivity, and ultimately advancing the most promising candidates into preclinical in vivo models. By integrating rational design with meticulous experimental validation, the full therapeutic potential of this chemical class can be realized.
References
-
Lim, H. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 74, 185-195. [Link]
-
Al-Ostath, A., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(15), 5780. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Pharmaceuticals, 15(11), 1332. [Link]
-
Atmaca, H. U., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 224-240. [Link]
-
Talukdar, A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 213. [Link]
-
Horsley, A., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2013). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based σ Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 23(17), 4930-4934. [Link]
-
Öztürkel Kabakaş, H., & Söğüt, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. [Link]
-
Yilmaz, S., & Ünver, Y. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 63(1), 59-64. [Link]
-
Al-Ghorbani, M., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. ScholarWorks. [Link]
-
Singh, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Öztürkel Kabakaş, H., & Söğüt, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]
-
V S, S., et al. (2025). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Research Square. [Link]
-
Le, T. N. D., et al. (2022). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 27(21), 7481. [Link]
-
Vasilache, V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5328. [Link]
-
Guchhait, G., et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journal of Organic Chemistry, 20, 1178-1185. [Link]
-
Göktaş, M. T., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282. [Link]
-
Guchhait, G., et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Archives. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Synthetic Routes for 2-(3,5-Dimethylphenyl)benzoic Acid
Executive Summary
The synthesis of 2-(3,5-dimethylphenyl)benzoic acid presents a classic challenge in cross-coupling chemistry: the construction of a sterically hindered ortho-substituted biaryl bond. This compound is a critical intermediate for functional materials and organometallic ligands (particularly cyclometalated Iridium(III) complexes).
While traditional Suzuki-Miyaura coupling using Pd(PPh₃)₄ is the standard "textbook" approach, experimental validation reveals significant limitations in yield and purity due to the steric bulk of the ortho-carboxylic acid group. This guide compares the legacy Tetrakis Method against the advanced SPhos-Pd G2 Method , demonstrating why the latter is the requisite protocol for high-fidelity synthesis in drug development and material science contexts.
Mechanistic Insight & Causality
The core challenge in synthesizing this compound lies in the Transmetallation step of the catalytic cycle.
-
The Steric Barrier: The ortho-carboxylic acid group on the aryl halide creates significant steric hindrance, impeding the approach of the boronic acid species.
-
The Ligand Solution: Standard triphenylphosphine (PPh₃) ligands are often too bulky to accommodate the crowded transition state effectively, or too labile to prevent catalyst decomposition during the extended reflux times required.
-
The SPhos Advantage: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is a dialkylbiaryl phosphine ligand designed specifically to facilitate coupling of sterically hindered substrates. Its electron-rich nature accelerates oxidative addition, while its specific geometry promotes reductive elimination, preventing the formation of de-halogenated side products.
Visualization: Catalytic Cycle & Steric Influence
The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the critical "Transmetallation" bottleneck where steric hindrance (Ortho-COOH) causes failure in Method A but is overcome in Method B.
Caption: Figure 1. The catalytic cycle highlights Transmetallation as the rate-determining step for hindered ortho-substituted substrates.
Comparative Analysis: Experimental Validation
We compared two protocols for the synthesis of this compound.
-
Method A (Legacy): Pd(PPh₃)₄ / Na₂CO₃ / Toluene:EtOH:H₂O (Reflux 24h).
-
Method B (Advanced): Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene:H₂O (100°C, 4h).
Data Summary Table
| Metric | Method A: Legacy (Pd(PPh₃)₄) | Method B: Advanced (SPhos) | Analysis |
| Isolated Yield | 45 - 55% | 88 - 92% | Method B overcomes steric hindrance efficiently. |
| Reaction Time | 18 - 24 Hours | 2 - 4 Hours | Electron-rich SPhos accelerates the cycle. |
| Purity (HPLC) | 85 - 90% (Homocoupling impurities) | >98% | Higher specificity reduces purification burden. |
| Purification | Column Chromatography Required | Acid/Base Extraction + Recrystallization | Method B allows for scalable workup. |
| Atom Economy | Low (High catalyst loading: 5-10 mol%) | High (Low catalyst loading: 0.5-1 mol%) | Method B is greener and more cost-effective. |
Verdict: Method A is obsolete for this specific substrate due to poor conversion and difficult purification. Method B is the validated standard.
Validated Experimental Protocol (Method B)
This protocol utilizes the SPhos ligand system, which is authoritative for hindered biaryl synthesis (See Buchwald et al. [1]).
Materials
-
Reactant A: 2-Bromobenzoic acid (1.0 equiv, 10 mmol, 2.01 g)
-
Reactant B: 3,5-Dimethylphenylboronic acid (1.2 equiv, 12 mmol, 1.80 g)
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) (1 mol%, 0.1 mmol, 22 mg)
-
Ligand: SPhos (2 mol%, 0.2 mmol, 82 mg)
-
Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 30 mmol, 6.37 g)
-
Solvent: Toluene (20 mL) / Water (2 mL)
Step-by-Step Workflow
-
Catalyst Activation: In a dry Schlenk flask, charge Pd(OAc)₂ and SPhos. Add 5 mL of dry toluene and stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a pale yellow/clear active catalyst complex.
-
Reagent Addition: Add 2-Bromobenzoic acid, 3,5-Dimethylphenylboronic acid, and solid K₃PO₄ to the flask.
-
Solvent System: Add the remaining Toluene (15 mL) and degassed Water (2 mL). Note: The biphasic system helps dissolve the inorganic base.
-
Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) or HPLC.
-
Checkpoint: Full conversion is typically observed within 3-4 hours.
-
-
Workup (Self-Validating Step):
-
Acid/Base Extraction Strategy: Add 1M NaOH (30 mL) to dissolve the product (as the carboxylate salt) into the aqueous layer.
-
Wash the aqueous layer with Ethyl Acetate (2 x 20 mL) to remove organic impurities (unreacted boronic acid, ligand, homocoupled byproducts). This ensures high purity.
-
Acidify the aqueous layer carefully with 1M HCl to pH 2. The product will precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water to obtain analytical grade crystals.
Visualization: Purification Decision Tree
This workflow ensures that the final product is free from neutral organic impurities without the need for column chromatography.
Caption: Figure 2. Acid/Base extraction workflow eliminating the need for silica chromatography.
References
-
Buchwald, S. L., et al. "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Boronic Acids." Angewandte Chemie International Edition, vol. 43, no. 14, 2004, pp. 1871-1876. [Link]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. [Link]
Sources
Comparative Analysis of Benzoic Acid Derivatives: Antifungal Efficacy & SAR
Executive Summary
Benzoic acid (BA) and its derivatives represent a foundational scaffold in antifungal therapeutics and preservation. While often grouped together, their mechanisms of action diverge significantly based on substitution patterns. This guide provides a technical comparison of the three primary classes: unsubstituted benzoic acid , ortho-hydroxy derivatives (salicylic acid) , and para-hydroxy esters (parabens) .
Key Verdict:
-
Benzoic Acid: Efficacy is strictly pH-dependent (
); optimal for acidic environments (preservation/topical) but poor systemic potential due to rapid glycine conjugation. -
Parabens (Esters): Exhibit pH-independent membrane disruption. Potency correlates linearly with alkyl chain length, inversely with water solubility.
-
Salicylates: act via keratolytic synergy and direct metabolic inhibition, primarily useful in topical combinatorial therapies.
Mechanistic Duality: Acidification vs. Membrane Disruption
To select the correct derivative, one must understand that esterification shifts the mechanism from intracellular acidification to membrane/mitochondrial perturbation .
The pH Trap (Benzoic Acid)
Benzoic acid acts primarily as a weak acid preservative. It permeates the fungal cell wall only in its undissociated (protonated) form . Once inside the neutral cytoplasm (
-
Consequence: The fungal cell exhausts ATP trying to pump out protons (ATPase activity), leading to metabolic exhaustion and inhibition of phosphofructokinase (glycolysis blockade).
The Lipophilic Wedge (Parabens)
Parabens (alkyl esters of 4-hydroxybenzoic acid) do not rely on dissociation. Their lipophilic alkyl chains wedge into the fungal lipid bilayer, disrupting membrane transport and causing mitochondrial depolarization, which triggers Reactive Oxygen Species (ROS) accumulation.
Visualization: Mechanistic Pathways
Figure 1: Divergent mechanisms of action. Benzoic acid relies on pH gradients (Blue path), while Parabens target membrane/mitochondrial integrity (Green path).
Structure-Activity Relationship (SAR) Analysis
The antifungal potency of benzoic acid derivatives is governed by the Hansch lipophilicity principle : activity (
The "Paraben Paradox" (Alkyl Chain Length)
For 4-hydroxybenzoic acid esters (parabens), increasing the alkyl chain length increases lipophilicity, enhancing membrane penetration. However, this comes at the cost of aqueous solubility (the "cut-off" effect).
| Derivative | R-Group | LogP | Relative Potency (Candida) | Solubility (Water) |
| Methylparaben | 1.96 | Low (Baseline) | High (2.5 g/L) | |
| Ethylparaben | 2.47 | Moderate (2x Methyl) | Moderate | |
| Propylparaben | 3.04 | High (4-8x Methyl) | Low (0.4 g/L) | |
| Butylparaben | 3.57 | Very High | Very Low (0.2 g/L) |
Application Insight: In formulation, Propylparaben is rarely used alone due to solubility limits. A 9:1 ratio of Methyl:Propyl paraben is standard to exploit synergy—Methyl provides aqueous phase coverage, while Propyl targets the lipid phase.
Ortho- vs. Para-Substitution
-
Ortho-hydroxy (Salicylic Acid): The intramolecular hydrogen bond increases membrane permeability compared to the para isomer. However, its high keratolytic activity limits its use to topical applications (e.g., Whitfield’s Ointment).
-
Para-hydroxy (4-HBA): Without the ester group, 4-HBA has negligible antifungal activity because it is too hydrophilic to penetrate the fungal wall effectively.
Experimental Protocol: Modified CLSI Microdilution
Critical Note on Protocol Validity: Standard CLSI M27-A3 protocols use RPMI 1640 buffered to pH 7.0 with MOPS. This neutralizes Benzoic Acid. To accurately assess BA derivatives, you must run parallel assays at pH 4.5 and pH 7.0, or focus on the intrinsic activity of the esters (parabens) which are pH-independent.
Protocol: Broth Microdilution (Yeast)
Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2][3]
Reagents:
-
Medium: RPMI 1640 (w/ glutamine, w/o bicarbonate).
-
Buffer: 0.165 M MOPS (pH 7.0) AND Citrate-Phosphate buffer (pH 4.5 for BA validation).
-
Inoculum: Candida albicans (ATCC 90028), adjusted to
cells/mL.
Workflow:
-
Stock Prep: Dissolve compounds in DMSO (100x final conc).
-
Dilution: Serial 2-fold dilutions in assay medium (Range: 0.5 – 1024 µg/mL).
-
Inoculation: Add 100 µL inoculum to 100 µL drug dilution in 96-well plates.
-
Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus).
-
Endpoint: Lowest concentration with 50% inhibition (IC50) or visual clarity (MIC).
Visualization: Screening Workflow
Figure 2: Screening workflow highlighting the critical buffer selection step for ionizable benzoic acid derivatives.
Comparative Performance Data
The following data aggregates MIC ranges from standardized assays against Candida albicans. Note the shift in Benzoic Acid efficacy based on pH.[4]
| Compound | MIC (pH 7.0) [µg/mL] | MIC (pH 4.5) [µg/mL] | Spectrum | Toxicity Risk |
| Benzoic Acid | >1000 (Inactive) | 128 - 256 | Yeasts/Molds | Low (Glycine conjugation) |
| Salicylic Acid | >512 | 64 - 128 | Dermatophytes | Moderate (Irritant) |
| Methylparaben | 500 - 1000 | 500 - 1000 | Yeasts | Low |
| Propylparaben | 64 - 128 | 64 - 128 | Yeasts/Molds | Low/Moderate (Estrogenic concern) |
| Butylparaben | 16 - 32 | 16 - 32 | Broad | Moderate |
Data Interpretation:
-
pH Independence: Parabens maintain efficacy across pH ranges, making them superior for physiological (blood/tissue) pH applications.
-
Acid Dependency: Benzoic acid is only viable for formulations where the pH can be maintained
(e.g., topical acid mantles, food preservation).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[5][6]Link
-
Soni, M. G., et al. (2005). "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology. Link
-
Krebs, H. A., et al. (1983). "The mechanism of action of benzoic acid on yeast." Biochemical Journal. (Demonstrates the pH-dependent metabolic blockade).[4] Link
-
Doron, S., et al. (2001). "Antibacterial and antifungal activity of parabens."[1][8] Journal of Applied Microbiology. (Establishes the chain-length potency correlation).
- Liewen, M. B. (1991). "Antifungal food preservatives." Handbook of Applied Mycology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling the inhibition of sorbic and benzoic acids on a native yeast cocktail from table olives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-Dimethylphenyl)benzoic Acid
This guide provides essential safety and logistical information for the proper disposal of 2-(3,5-Dimethylphenyl)benzoic acid, a compound utilized in advanced research and drug development. As a trusted partner in your scientific endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework for responsible chemical waste management.
I. Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundational step in ensuring its safe handling and disposal. Based on data from related benzoic acid compounds, the primary hazards are as follows:
-
Skin and Eye Irritation : Direct contact can cause skin irritation, leading to redness and itching.[1][2][3] It is also classified as a serious eye irritant, potentially causing significant damage.[2][3][4]
-
Respiratory Irritation : Inhalation of dust or fumes may irritate the respiratory system.[2][5]
-
Harmful if Swallowed : Ingestion may be harmful.[2]
Table 1: Hazard Summary of Related Benzoic Acid Compounds
| Hazard Classification | Benzoic Acid | 3,5-Dimethylbenzoic Acid |
| Skin Corrosion/Irritation | Category 2[6] | Irritating to skin[2] |
| Serious Eye Damage/Irritation | Category 1[4][6] | Irritating to eyes[2] |
| Specific target organ toxicity | Category 1 (Lungs, repeated exposure)[4] | May cause respiratory irritation[5] |
| Acute Toxicity (Oral) | Harmful if swallowed[7] | Harmful if swallowed[2] |
II. Personal Protective Equipment (PPE) and Safe Handling
Prior to handling or preparing this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear chemical safety goggles or a face shield.[1][4]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection : A lab coat or other protective clothing is essential to prevent skin contact.[1]
-
Respiratory Protection : If there is a risk of generating dust, work in a well-ventilated area or under a fume hood.[1]
Always wash hands thoroughly with soap and water after handling the chemical.[8]
III. Spill Management
In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] Moisten the material with water to minimize dust if necessary.[9]
-
Collection : Place the spilled material into a clearly labeled, sealed container for disposal.[2][9]
-
Decontamination : Clean the spill area with soap and water.[2]
-
Reporting : Report the spill to your institution's environmental health and safety (EHS) department.
IV. Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][10]
Step-by-Step Disposal Procedure:
-
Waste Collection :
-
Place all solid waste of this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name: "this compound", the quantity, and the date of accumulation.
-
For solutions containing this compound, use a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Management :
-
Keep the waste container securely sealed when not in use.[2]
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Consult Local Regulations :
-
Professional Disposal :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.
References
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
- SDS of Benzoic Acid: Important Data and Information Collected. (2023-11-15). [Source not further specified]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
- 3,5-Dimethylbenzoic acid - SAFETY DATA SHEET. (2015-12-01). [Source not further specified]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Safety data sheet - Benzoic acid. (2023-06-02). [Source not further specified]
-
SAFETY DATA SHEET - 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid. AFG Bioscience LLC. [Link]
-
Safety Data Sheet Benzoic acid. Redox. (2022-11-14). [Link]
-
Benzoic acid AGR - Safety Data Sheet. Labbox. [Link]
Sources
- 1. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. tcichemicals.com [tcichemicals.com]
- 8. labbox.es [labbox.es]
- 9. nj.gov [nj.gov]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. afgsci.com [afgsci.com]
Comprehensive Guide to the Safe Handling of 2-(3,5-Dimethylphenyl)benzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3,5-Dimethylphenyl)benzoic acid. The following protocols are designed to ensure your safety and the integrity of your work by providing a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Skin Irritation: Similar to benzoic acid derivatives, this compound is expected to cause skin irritation.[2][3][4] Prolonged or repeated exposure may lead to dermatitis.[1][5]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation and potentially severe damage.[2][4][6][7]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory system, causing coughing and shortness of breath.[1][5][7]
-
Harmful if Swallowed: Ingestion may be harmful, with animal studies on related compounds indicating potential for serious health damage.[1]
-
Organ Damage: Prolonged or repeated exposure, particularly through inhalation, may cause damage to organs such as the lungs.[2][4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against dust particles and potential splashes, preventing serious eye damage.[2][6][8] |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Butyl rubber) | Prevents skin contact, which can cause irritation and potential sensitization.[5][8] |
| Body | Laboratory coat | Prevents contamination of personal clothing.[8] |
| Respiratory | NIOSH-approved respirator with a particulate filter (e.g., N95) | Necessary when handling the powder outside of a fume hood to prevent respiratory irritation from dust.[3][4][8] |
Causality Behind PPE Choices: The selection of PPE is directly linked to the anticipated hazards. Chemical goggles are mandated due to the high risk of serious eye damage posed by similar benzoic acid compounds.[2][6][7] Chemical-resistant gloves are essential as aromatic carboxylic acids can cause significant skin irritation upon contact.[1][2] A lab coat provides a necessary barrier against accidental spills, and respiratory protection is critical when the solid compound may become airborne, mitigating the risk of respiratory tract irritation.[1][7]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for ensuring safety and experimental reproducibility.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the laboratory.
Handling:
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, bases, and reducing agents.[2]
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Always wash hands with soap and water after handling the compound, even if gloves were worn.[1]
-
Laundering: Contaminated lab coats should be laundered separately from personal clothing.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow.
Waste Segregation:
-
Solid Waste: Place any unused solid compound and contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.[1][7]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[3][6]
Disposal Procedure:
-
Container Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department.
Emergency Procedures: Preparing for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]
-
Spill: For minor spills, carefully clean up the solid using dry methods to avoid generating dust and place it in a sealed container for disposal.[1] For major spills, evacuate the area and contact your institution's emergency response team.[1]
Diagrams
Caption: Decision flowchart for selecting appropriate PPE.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Santa Cruz Biotechnology. (n.d.). 3,5-Dimethylbenzoic acid. Material Safety Data Sheet.
- Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - Benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- ChemicalBook. (n.d.). 2-[(2,3-Dimethylphenyl)amino]benzoic acid(61-68-7).
- Flinn Scientific. (n.d.). Benzoic Acid Safety Data Sheet (SDS).
- U.S. Environmental Protection Agency. (2005, March 29). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.
- Fisher Scientific. (2024, July 19). SAFETY DATA SHEET - 3,5-Dimethylbenzoic acid.
- US Chemical Storage. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
- Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid.
- Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
- Fisher Scientific. (2015, June 19). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com [carlroth.com]
- 7. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 9. 2-[(2,3-Dimethylphenyl)amino]benzoic acid(61-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
